Product packaging for gamma-Caprolactone(Cat. No.:CAS No. 695-06-7)

gamma-Caprolactone

Cat. No.: B1214175
CAS No.: 695-06-7
M. Wt: 114.14 g/mol
InChI Key: JBFHTYHTHYHCDJ-UHFFFAOYSA-N
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Description

γ -Hexalactone is a volatile flavoring compound largely present in food and beverage products, fruits, vegetables, etc.>Natural Occurrence: Apricot, peach, mango, butter, cheees, milk, pawpaw, quince, papaya, raspberry, tea>γ -Hexalactone is one the key volatile aroma compounds of peaches. It is also found in pawpaw fruit.>γ -caprolactone (GCL) is well-known as a food flavor and is a biostimulant molecule promoting the growth of bacteria with biocontrol activity against soft-rot pathogens. GCL treatment stimulates growth of the native quorum sensing-degrading bacterial community in an industrial plant hydroponic system for culturing Solanum tuberosum.>Gamma-Caprolactone, also known as 4-hexanolide or 4-ethyl-4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, this compound is considered to be a fatty ester lipid molecule. This compound exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as cereals and cereal products, pomes, milk and milk products, and potato. This makes this compound a potential biomarker for the consumption of these food products.>This compound is a gamma-lactone that is oxolan-2-one substituted by an ethyl group at position 5. It has a role as a human blood serum metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1214175 gamma-Caprolactone CAS No. 695-06-7

Properties

IUPAC Name

5-ethyloxolan-2-one
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InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3
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InChI Key

JBFHTYHTHYHCDJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1CCC(=O)O1
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Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID8041298
Record name gamma-Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a herbaceous, sweet odour
Record name 4-Hexanolide
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Record name gamma-Hexalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 to 102.00 °C. @ 18.00 mm Hg
Record name Gamma-Caprolactone
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Solubility

slightly, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Gamma-Caprolactone
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Density

1.020-1.025
Record name gamma-Hexalactone
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CAS No.

695-06-7, 63357-95-9
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Record name 6-Caprolactone
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Record name 2(3H)-Furanone, 5-ethyldihydro-
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Record name .GAMMA.-HEXALACTONE
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Melting Point

-18 °C
Record name Gamma-Caprolactone
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Foundational & Exploratory

An In-depth Technical Guide to γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 695-06-7

This technical guide provides a comprehensive overview of gamma-Caprolactone (γ-Caprolactone), a versatile lactone with significant applications in polymer chemistry, agriculture, and as a precursor in fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, analytical methods, and key biological pathways.

Physicochemical Properties of γ-Caprolactone

γ-Caprolactone, also known as γ-hexalactone, is a colorless liquid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 695-06-7[1][2][3][4][5]
Molecular Formula C₆H₁₀O₂[1][2][4]
Molecular Weight 114.14 g/mol [1][2][3][4]
Appearance Colorless liquid[3]
Boiling Point 219-220 °C[3]
Melting Point -18 °C[2]
Density 1.023 g/mL at 25 °C[3]
Refractive Index n20/D 1.439[6][7]
Flash Point 98 °C (208.4 °F) - closed cup[6][7]
Solubility Does not mix well with water.[8]
Vapor Pressure 1.5 mm Hg at 20 °C
InChI Key JBFHTYHTHYHCDJ-UHFFFAOYSA-N[3]

Synthesis of γ-Caprolactone

The primary industrial method for the synthesis of lactones such as γ-caprolactone is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a cyclic ketone with a peracid.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

While a specific protocol for γ-caprolactone was not detailed in the provided search results, a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone (cyclohexanone to ε-caprolactone) using a peracid is described below. This can be adapted for the synthesis of γ-caprolactone from the corresponding cyclic ketone. The Baeyer-Villiger oxidation converts ketones to esters or lactones and is typically carried out with peracids like m-CPBA or with hydrogen peroxide and a Lewis acid[4].

Materials:

  • Cyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution

  • Magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve cyclohexanone in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled ketone solution. The addition should be done portion-wise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acidic components.

  • To remove excess peracid, wash the organic layer with a sodium sulfite solution.

  • Separate the organic layer using a separatory funnel and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude lactone.

  • Purify the crude product by distillation under reduced pressure.

Applications in Polymer Chemistry

γ-Caprolactone is a valuable monomer in polymer synthesis, particularly in the production of functional polyesters through ring-opening copolymerization with other lactones like ε-caprolactone[9].

Experimental Protocol: Ring-Opening Copolymerization of γ-Caprolactone and ε-Caprolactone

The following is a representative protocol for the organocatalyzed ring-opening copolymerization of a lactone mixture.

Materials:

  • γ-Caprolactone, dried over CaH₂ and distilled

  • ε-Caprolactone, dried over CaH₂ and distilled

  • Poly(ethylene glycol) (PEG) as an initiator, dried by azeotropic distillation

  • Diphenyl phosphate (DPP) as an organocatalyst

  • Toluene

  • Schlenk flask

  • Argon atmosphere

  • Oil bath

Procedure:

  • Add poly(ethylene glycol) (PEG) and toluene to a Schlenk flask and dehydrate by azeotropic distillation.

  • Under an argon atmosphere, add the desired amounts of γ-caprolactone, ε-caprolactone, and diphenyl phosphate to the flask[10].

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 7.5 hours)[10].

  • After the reaction, dissolve the crude product in a suitable solvent like dichloromethane and precipitate the final copolymer by adding it to a non-solvent such as diethyl ether[10].

  • Dry the precipitated polymer in a vacuum to a constant weight.

Biological Significance and Signaling Pathways

γ-Caprolactone has been identified as a biostimulant that promotes the growth of the bacterium Rhodococcus erythropolis, which acts as a biocontrol agent against certain plant pathogens[3][9]. This bacterium can assimilate γ-caprolactone and use it as a carbon source. The metabolic pathway for the degradation of γ-caprolactone in R. erythropolis has been elucidated.

The catabolic pathway is initiated by the ring-opening of the lactone by a lactonase enzyme, QsdA. The resulting open-chain form is then degraded through β- and ω-oxidation, with the products entering the Krebs cycle and the β-ketoadipate pathway[1][4].

GCL_Metabolism GCL γ-Caprolactone OpenChain Open-chain form GCL->OpenChain Lactonase QsdA BetaOx β-Oxidation OpenChain->BetaOx OmegaOx ω-Oxidation OpenChain->OmegaOx Krebs Krebs Cycle BetaOx->Krebs BetaKeto β-Ketoadipate Pathway OmegaOx->BetaKeto Synthesis_Workflow Ketone Cyclic Ketone (e.g., 2-ethylcyclopentanone) ReactionVessel Reaction at controlled temp. Ketone->ReactionVessel Peracid Peracid (e.g., m-CPBA) Peracid->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with NaHCO₃ ReactionVessel->Quench Crude Product Wash Wash with Na₂SO₃ Quench->Wash Separate Separate Layers Wash->Separate Dry Dry with MgSO₄ Separate->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill PureProduct Pure γ-Caprolactone Distill->PureProduct

References

An In-depth Technical Guide to γ-Caprolactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

γ-Caprolactone, a five-membered cyclic ester, is a molecule of significant interest in the fields of polymer chemistry and drug development. While its six-membered counterpart, ε-caprolactone, is more widely known for its biocompatible and biodegradable polymer, poly(ε-caprolactone) (PCL), γ-caprolactone offers unique properties and functionalities that make it a valuable comonomer and a biologically active molecule in its own right. This technical guide provides a comprehensive overview of γ-caprolactone, including its molecular properties, experimental protocols for its use in polymerization, and its role in biological signaling pathways.

Core Molecular and Physical Properties

γ-Caprolactone, also known as γ-hexalactone, possesses a distinct set of physicochemical properties that are crucial for its application in research and development. A summary of these key quantitative data is presented in the table below.

PropertyValue
Molecular Weight 114.14 g/mol
Molecular Formula C₆H₁₀O₂
CAS Number 695-06-7
Density 1.023 g/cm³
Boiling Point 220 °C
Melting Point -18 °C
Flash Point 98 °C

Experimental Protocols

Synthesis of γ-Caprolactone

The industrial synthesis of lactones such as ε-caprolactone often involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone.[1] While a detailed, step-by-step protocol for the specific synthesis of γ-caprolactone was not explicitly detailed in the surveyed literature, the general principle of this reaction can be applied. This typically involves the oxidation of cyclohexanone with a peroxyacid.[1]

Ring-Opening Copolymerization of γ-Caprolactone with ε-Caprolactone

The copolymerization of γ-caprolactone with ε-caprolactone is a key method for producing functional polyesters with tailored properties. The incorporation of γ-caprolactone can modify the characteristics of PCL, influencing its degradation rate and other physical properties. Below is a detailed protocol for this copolymerization using a tin(II) octoate catalyst.

Materials:

  • ε-Caprolactone (CL), purified by vacuum distillation over calcium hydride.

  • γ-Caprolactone (γ-CL), purified by vacuum distillation.

  • Tin(II) octoate (Sn(Oct)₂), as a solution in toluene.

  • Diethylene glycol (DEG), purified by vacuum distillation.

  • Toluene, anhydrous.

  • Methanol, for precipitation.

  • Chloroform, for dissolution and analysis.

  • Schlenk flask and standard Schlenk line equipment.

  • Magnetic stirrer and heating mantle.

Procedure:

  • Reactor Preparation: A Schlenk flask is dried in an oven at 110 °C overnight and then cooled under a stream of dry nitrogen.

  • Reagent Charging: The desired molar ratio of ε-caprolactone and γ-caprolactone is charged into the Schlenk flask under a nitrogen atmosphere. Anhydrous toluene is added as a solvent.

  • Initiator and Co-initiator Addition: The calculated amount of diethylene glycol (co-initiator) is added to the monomer mixture.

  • Catalyst Addition: The required volume of the tin(II) octoate solution in toluene is added to the reaction mixture to achieve the desired monomer-to-catalyst ratio.

  • Polymerization: The reaction mixture is heated to 140 °C with continuous stirring. The reaction time will depend on the target molecular weight and monomer conversion, typically ranging from several hours to 24-48 hours.[2]

  • Termination and Purification: The reaction is terminated by cooling the flask to room temperature. The resulting viscous polymer solution is dissolved in a minimal amount of chloroform and then precipitated by dropwise addition into cold methanol.

  • Drying: The precipitated copolymer is collected by filtration and dried in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: The final copolymer is characterized by techniques such as ¹H NMR for composition analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Differential Scanning Calorimetry (DSC) for thermal properties.

Signaling Pathways and Biological Interactions

γ-Caprolactone and its derivatives are not only building blocks for polymers but also participate in biological signaling. A notable example is the role of γ-caprolactone as a biostimulant for the bacterium Rhodococcus erythropolis, which is a biocontrol agent against certain plant pathogens. This interaction is mediated by the γ-lactone catabolic pathway.

The γ-Lactone Catabolic Pathway in Rhodococcus erythropolis

Rhodococcus erythropolis can utilize γ-lactones as a carbon source. This metabolic capability is also linked to its ability to disrupt quorum sensing in pathogenic bacteria by degrading their N-acyl-homoserine lactone (AHL) signaling molecules. The presence of γ-caprolactone can stimulate the growth of R. erythropolis and enhance its quorum-quenching activity.

gamma_lactone_catabolic_pathway gamma_caprolactone γ-Caprolactone qsdA Lactonase (QsdA) gamma_caprolactone->qsdA Hydrolysis open_chain Open-chain intermediate qsdA->open_chain fadD Fatty acid degradation D-CoA ligase (FadD) open_chain->fadD Activation activated_product Activated Aliphatic Product (CoA thioester) fadD->activated_product fatty_acid_metabolism Fatty Acid Metabolism activated_product->fatty_acid_metabolism

Caption: The γ-lactone catabolic pathway in Rhodococcus erythropolis.

Experimental Workflow for Polymer Synthesis and Characterization

The synthesis and subsequent characterization of copolymers involving γ-caprolactone follow a structured workflow to ensure the desired material properties are achieved and verified.

experimental_workflow reagent_prep Reagent Purification (ε-CL, γ-CL, DEG) polymerization Ring-Opening Polymerization (Sn(Oct)₂, 140°C) reagent_prep->polymerization purification Dissolution and Precipitation (Chloroform/Methanol) polymerization->purification drying Vacuum Drying purification->drying characterization Polymer Characterization drying->characterization nmr ¹H NMR (Composition) characterization->nmr gpc GPC (MW, PDI) characterization->gpc dsc DSC (Thermal Properties) characterization->dsc

Caption: General workflow for the synthesis and characterization of poly(ε-caprolactone-co-γ-caprolactone).

References

An In-depth Technical Guide to the Chemical Properties of gamma-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Caprolactone (γ-Caprolactone), also known as γ-hexalactone, is a five-membered cyclic ester with the chemical formula C₆H₁₀O₂. This document provides a comprehensive overview of its core chemical and physical properties, experimental protocols for its analysis and polymerization, and its role in relevant biological pathways. It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by its distinct chemical structure, featuring an ethyl group at the 5-position of the oxolan-2-one ring, which introduces a chiral center.[1] It is a hydrophobic molecule with low solubility in water.[1]

Identifiers and General Properties
PropertyValueReference
IUPAC Name 5-ethyloxolan-2-one[2]
Synonyms γ-Hexalactone, 5-Ethyldihydro-2(3H)-furanone, 4-Hexanolide[1]
CAS Number 695-06-7[3][4][5]
Molecular Formula C₆H₁₀O₂[3][5]
Molecular Weight 114.14 g/mol [1][5]
Appearance Colorless liquid[1]
InChI Key JBFHTYHTHYHCDJ-UHFFFAOYSA-N[4][6]
Physical and Chemical Constants
PropertyValueReference
Melting Point -18 °C[3][7]
Boiling Point 219-220 °C[1][7]
Density 1.023 g/mL at 25 °C[1][4]
Flash Point 98.3 °C (closed cup)[3][4]
Refractive Index (n20/D) 1.432 - 1.439[3][4]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[3]
LogP 0.26 - 0.498[3][6]
Solubility Low water solubility, soluble in organic solvents like DMSO.[1]

Spectroscopic Data

Structural characterization of this compound is critical for its identification and purity assessment. The primary techniques include NMR, IR, and Mass Spectrometry.

NMR Spectroscopy
  • ¹H-NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Data is available in the Human Metabolome Database.[5][8]

  • ¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Data is available in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the lactone carbonyl (C=O) stretch, which typically appears around 1770 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight. A prominent fragment is observed at m/z 85.[9]

Chemical Reactivity and Polymerization

This compound's reactivity is dominated by its lactone ring.

Ring-Opening Polymerization (ROP)

Like other γ-lactones, the five-membered ring of this compound has low ring strain, which makes its homopolymerization thermodynamically unfavorable and challenging under normal conditions.[1] However, it readily undergoes ring-opening copolymerization with other more strained cyclic esters, such as ε-caprolactone.[1] This allows for the synthesis of functional aliphatic polyesters where the incorporation of this compound units can modify the properties of the final polymer, such as its degradation rate.[1][10]

Hydrolysis

The ester linkage in the lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which opens the ring to form 4-hydroxyhexanoic acid. This reaction is also a key step in its biological degradation.

Experimental Protocols

Protocol: Copolymerization of ε-Caprolactone and γ-Caprolactone via ROP

This protocol describes a general procedure for the synthesis of poly(ε-caprolactone-co-γ-caprolactone) using a tin-based catalyst.

Materials:

  • ε-Caprolactone (CL), dried and distilled

  • γ-Caprolactone (GCL), dried and distilled

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Benzyl alcohol (BnOH) initiator

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Argon gas supply

Procedure:

  • A Schlenk flask is charged with the desired molar ratio of ε-caprolactone and γ-caprolactone.

  • Anhydrous toluene is added as a solvent.

  • The initiator, benzyl alcohol, is added to the flask.

  • The reaction mixture is degassed with argon for approximately 10-15 minutes.

  • The catalyst, Sn(Oct)₂, is introduced into the reaction vessel under an argon atmosphere.[11]

  • The flask is sealed and immersed in a preheated oil bath at 110-120 °C.[12][13]

  • The polymerization is allowed to proceed for a specified time (e.g., 18-24 hours) with constant stirring.[12]

  • The reaction is terminated by cooling the flask to room temperature.

  • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a large excess of cold methanol.[13]

  • The resulting copolymer is collected by filtration and dried under vacuum to a constant weight.

Characterization: The resulting copolymer can be characterized by ¹H-NMR to determine the incorporation of each monomer and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This outlines a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with UV detector

  • Reverse-phase column (e.g., Newcrom R1)[14]

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water.[14]

  • An acid modifier such as phosphoric acid or, for MS compatibility, formic acid is typically added.[14]

Procedure:

  • Prepare a standard stock solution of this compound in the mobile phase.

  • Prepare working standards by serial dilution of the stock solution.

  • Prepare samples by dissolving or diluting them in the mobile phase.

  • Set the HPLC system with an appropriate flow rate and column temperature.

  • Inject the standards and samples onto the column.

  • Monitor the elution of this compound using a UV detector at a suitable wavelength.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.

Biological Pathways and Interactions

This compound is not just a synthetic monomer; it also plays specific roles in biological systems.

Catabolism in Rhodococcus erythropolis

This compound acts as a biostimulant, promoting the growth of the biocontrol agent Rhodococcus erythropolis.[1][4] This bacterium can assimilate and use GCL as a carbon source. The metabolic pathway begins with the hydrolysis of the lactone ring by the enzyme lactonase QsdA. The resulting open-chain form is then degraded through β- and ω-oxidation pathways, ultimately feeding into the Krebs cycle.[1][4]

GCL_Metabolism GCL γ-Caprolactone OHC 4-Hydroxyhexanoic acid GCL->OHC  Lactonase QsdA (Ring Opening) BetaOx β-Oxidation OHC->BetaOx OmegaOx ω-Oxidation OHC->OmegaOx Krebs Krebs Cycle BetaOx->Krebs OmegaOx->Krebs

Caption: Catabolic pathway of γ-Caprolactone in Rhodococcus erythropolis.

Substrate for Paraoxonase 1 (PON1)

This compound is a known substrate for Paraoxonase 1 (PON1), a high-density lipoprotein (HDL)-associated enzyme.[15] The native activity of PON1 is considered to be lactonase activity, and it efficiently hydrolyzes the ester bond in γ-lactones.[2] This interaction is significant in the context of human metabolism and detoxification pathways.

PON1_Hydrolysis cluster_0 PON1 Active Site PON1 Paraoxonase 1 (PON1) (Enzyme) Product 4-Hydroxyhexanoic acid (Product) PON1->Product Catalyzes hydrolysis GCL γ-Caprolactone (Substrate) GCL->PON1 Binds to active site

Caption: Enzymatic hydrolysis of γ-Caprolactone by Paraoxonase 1 (PON1).

Safety and Handling

This compound is classified as a combustible liquid and can cause eye irritation.[4][16]

  • Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and safety glasses with side shields.[8]

  • Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of eye contact, rinse immediately with fresh running water. If skin contact occurs, flush with running water. If inhaled, move to fresh air.[8]

References

Gamma-Caprolactone: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for gamma-Caprolactone (γ-Caprolactone), a crucial intermediate in various chemical syntheses. This document consolidates critical information on its physical and chemical properties, toxicological profile, handling procedures, and emergency protocols. The data herein is intended to support risk assessment and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 695-06-7[2]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Boiling Point 219 °C (lit.)[3]
Melting Point -18 °C[4]
Density 1.023 g/mL at 25 °C (lit.)[3]
Flash Point 98 °C (208.4 °F) - closed cup[3]
Solubility Partly miscible with water.[1]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[4]

Toxicological Information

The toxicological profile of this compound indicates that it can cause irritation to the skin, eyes, and respiratory system.[1] Accidental ingestion may be harmful to health.[1]

TestSpeciesRouteResultReference
LD50 RatOral>5 g/kg[4]
Skin Irritation RabbitSkinMild irritant (500 mg/24h)[1]
Eye Irritation Not specifiedEyeIrritating[1]
Experimental Protocols

Acute Oral Toxicity (LD50): The oral LD50 value was determined in rats. While the specific study protocol for this compound is not detailed in the available documents, a general procedure for an acute oral toxicity study in rats, according to OECD Guideline 401 or similar, would be followed.[5] This typically involves the following steps:

  • Animal Selection: Healthy, young adult rats of a single strain are used.[5]

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the test.[5]

  • Fasting: Animals are fasted (e.g., for 16 hours) before administration of the test substance.[5]

  • Dose Administration: The test substance is administered in graduated doses to several groups of animals via oral gavage.[6] A vehicle, if used, is administered to a control group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.[5]

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.[5]

Skin Irritation (Draize Test): The skin irritation data was obtained using the Standard Draize test on rabbits.[1][4] A general protocol for the Draize skin irritation test is as follows:

  • Animal Selection: Albino rabbits are commonly used for this test.[7]

  • Preparation: A day before the test, the fur on the back of the rabbit is clipped to expose a sufficient area of skin.

  • Application: A specified amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to a small area of the clipped skin.[7] The treated area is then covered with a gauze patch.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after application.[7] The severity of the reactions is scored. The observation period can extend up to 14 days.[7]

  • Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation potential of the substance.

Chronic Toxicity (2-Year Bioassay): A 2-year gavage study was conducted by the National Toxicology Program (NTP) on F344/N rats and B6C3F1 mice to assess the toxicology and carcinogenesis of gamma-Butyrolactone, a related compound.[1][4] The protocol for this type of study generally involves:

  • Animal Selection and Dosing: Groups of 50 male and 50 female rats and mice were administered gamma-Butyrolactone in corn oil by gavage, 5 days a week for two years.[4]

    • Male Rats: 0, 112, or 225 mg/kg body weight.[4]

    • Female Rats: 0, 225, or 450 mg/kg body weight.[4]

    • Mice: Doses were also administered, but the specific levels for the 2-year study were not detailed in the provided search results.

  • In-life Observations: Animals are observed twice daily for mortality and morbidity. Clinical examinations and body weight measurements are performed regularly.

  • Pathology: At the end of the 2-year period, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a pathologist.

  • Data Analysis: The incidences of neoplasms (tumors) and non-neoplastic lesions in the dosed groups are compared with those in the control group to identify any treatment-related effects.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.

  • Handling: Avoid all personal contact, including inhalation.[1] Wear protective clothing, including safety glasses with side shields or chemical goggles, and chemical-resistant gloves (e.g., PVC or neoprene).[1] Use in a well-ventilated area. General exhaust is typically adequate, but local exhaust ventilation may be necessary under certain conditions.[1]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from ignition sources, incompatible materials (such as oxidizing agents and strong bases), and foodstuff containers.[1] Protect containers from physical damage and check regularly for leaks.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safely handling this compound.

ControlRecommendationReference
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation may be required.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]
Skin Protection Chemical protective gloves (e.g., PVC, Neoprene). Wear overalls and a P.V.C. apron when there is a risk of exposure.[1]
Respiratory Protection If ventilation is inadequate, use a suitable respirator with a Type A filter.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills: Remove all ignition sources.[1] Clean up spills immediately. Absorb with an inert material and place in a suitable container for disposal.

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders. Wear full body protective clothing with breathing apparatus.[1]

Logical Workflow for Spill Response

Spill_Response_Workflow start Spill Detected assessment Assess Spill Size start->assessment minor_spill Minor Spill assessment->minor_spill Minor major_spill Major Spill assessment->major_spill Major remove_ignition Remove Ignition Sources minor_spill->remove_ignition evacuate Evacuate Area & Move Upwind major_spill->evacuate ppe Wear Appropriate PPE remove_ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect and Place in Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Spill Managed decontaminate->end alert Alert Emergency Responders evacuate->alert full_ppe Wear Full Protective Clothing & SCBA alert->full_ppe full_ppe->end

Caption: Logical workflow for responding to a this compound spill.

Ecological Information

Data on the ecological effects of this compound is limited. It is expected to have low persistence in water/soil and air, with a high potential for bioaccumulation.[1] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.

This guide is intended to provide essential safety information and should be used in conjunction with a comprehensive understanding of laboratory safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and handle all chemicals with care.

References

Synthesis of ε-Caprolactone from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ε-caprolactone from cyclohexanone, primarily through the Baeyer-Villiger oxidation. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data on catalytic systems, and a thorough understanding of the underlying reaction mechanisms.

Introduction

ε-Caprolactone is a versatile cyclic ester that serves as a key monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). PCL and its copolymers have found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and long-lasting implants, owing to their biocompatibility and biodegradability. The synthesis of ε-caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a cornerstone of its industrial production and a subject of continuous academic and industrial research to develop more efficient, selective, and environmentally benign methodologies.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction that converts ketones to esters or cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] This guide will explore various facets of this reaction, focusing on different oxidizing agents, catalytic systems, and the corresponding experimental procedures and performance metrics.

Reaction Mechanisms

The synthesis of ε-caprolactone from cyclohexanone proceeds via the Baeyer-Villiger oxidation. The core of this reaction is the nucleophilic attack of a peroxyacid or a peroxide on the protonated carbonyl carbon of cyclohexanone, leading to a tetrahedral intermediate known as the Criegee intermediate.[1] This is followed by a concerted rearrangement step, which is typically the rate-determining step, where an alkyl group migrates to the adjacent oxygen atom, resulting in the formation of the lactone and a carboxylic acid byproduct.[1]

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, governed by the migratory aptitude of the substituents on the ketone. For unsymmetrical ketones, the group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetrical cyclohexanone, either of the adjacent secondary alkyl groups can migrate.

Catalytic Pathways

The efficiency and selectivity of the Baeyer-Villiger oxidation of cyclohexanone can be significantly enhanced through catalysis. Both Brønsted and Lewis acids are commonly employed to activate either the cyclohexanone or the oxidant.[4]

  • Brønsted Acid Catalysis: Brønsted acids protonate the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the oxidant.[4] They can also react with hydrogen peroxide to form more reactive peroxy acids in situ.[4]

  • Lewis Acid Catalysis: Lewis acids, such as those containing Sn, Ti, or other metals, coordinate to the carbonyl oxygen, thereby activating the ketone.[4] In some cases, the Lewis acid can also activate the hydrogen peroxide. The catalytic activity and selectivity of Lewis acids are often higher than those of Brønsted acids in the oxidation of cyclohexanone.[4]

Below are Graphviz diagrams illustrating the general Baeyer-Villiger oxidation mechanism and the catalytic cycles for Brønsted and Lewis acids.

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Protonation and Nucleophilic Attack cluster_step2 Step 2: Rearrangement and Product Formation Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone Cyclohexanone->Protonated_Ketone H+ Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + RCO3H Peroxyacid RCO3H Rearrangement Concerted Rearrangement Criegee_Intermediate->Rearrangement Oxocarbenium Protonated ε-Caprolactone Rearrangement->Oxocarbenium Carboxylic_Acid RCOOH Rearrangement->Carboxylic_Acid Loss of Carboxylic Acid Caprolactone ε-Caprolactone Oxocarbenium->Caprolactone - H+

Caption: General mechanism of the Baeyer-Villiger oxidation of cyclohexanone.

Catalytic_Cycles cluster_bronsted Brønsted Acid Catalysis cluster_lewis Lewis Acid Catalysis B_Catalyst Brønsted Acid (H+) B_Protonated_Ketone Protonated Cyclohexanone B_Catalyst->B_Protonated_Ketone Activates B_Cyclohexanone Cyclohexanone B_Cyclohexanone->B_Protonated_Ketone B_Criegee Criegee Intermediate B_Protonated_Ketone->B_Criegee + H2O2 B_H2O2 H2O2 B_Caprolactone ε-Caprolactone B_Criegee->B_Caprolactone Rearrangement B_Caprolactone->B_Catalyst Regenerates L_Catalyst Lewis Acid (e.g., Sn-zeolite) L_Activated_Complex Activated Ketone-Catalyst Complex L_Catalyst->L_Activated_Complex Coordinates to L_Cyclohexanone Cyclohexanone L_Cyclohexanone->L_Activated_Complex L_Criegee Criegee Intermediate L_Activated_Complex->L_Criegee + H2O2 L_H2O2 H2O2 L_Caprolactone ε-Caprolactone L_Criegee->L_Caprolactone Rearrangement L_Caprolactone->L_Catalyst Regenerates

Caption: Catalytic cycles for Brønsted and Lewis acid-catalyzed Baeyer-Villiger oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of ε-caprolactone from cyclohexanone.

Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure for a substituted cyclohexanone and is a classic example of the Baeyer-Villiger oxidation using a peroxyacid.[4]

Materials:

  • Cyclohexanone

  • m-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in dichloromethane (20 mL).

  • Cool the solution in an ice bath to 0 °C.

  • In a separate beaker, prepare a solution of m-CPBA (approximately 2.8 g of 77% purity, ~12.2 mmol, 1.2 equivalents) in dichloromethane (30 mL).

  • Slowly add the m-CPBA solution to the stirred cyclohexanone solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclohexanone.

  • Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude ε-caprolactone can be purified by vacuum distillation.

Synthesis using Hydrogen Peroxide and a Tin-Beta Zeolite Catalyst

This protocol is based on studies utilizing heterogeneous Lewis acid catalysts for a greener synthesis.[5]

Materials:

  • Cyclohexanone

  • Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

  • Sn-Beta zeolite catalyst

  • 1,4-Dioxane (or another suitable solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Centrifuge or filtration setup for catalyst recovery

Procedure:

  • To a round-bottom flask, add the Sn-Beta zeolite catalyst (e.g., 50 mg).[5]

  • Add cyclohexanone (e.g., 2 mmol) and 1,4-dioxane (e.g., 8 mL) to the flask.[5]

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.[5]

  • Slowly add hydrogen peroxide (30 wt%, e.g., 3 mmol) to the reaction mixture.[5]

  • Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).[5]

  • After the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with a solvent like acetone, dried, and potentially reused.[5]

  • The liquid phase can be analyzed by gas chromatography (GC) or other analytical techniques to determine the conversion of cyclohexanone and the selectivity for ε-caprolactone.

  • For isolation of the product, the solvent can be removed by distillation, and the remaining mixture can be purified by vacuum distillation or column chromatography.

Data Presentation: Performance of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of ε-caprolactone from cyclohexanone, allowing for a comparison of different catalytic systems.

Table 1: Performance of Various Catalysts in the Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂

CatalystOxidantSolventTemperature (°C)Time (h)Cyclohexanone Conversion (%)ε-Caprolactone Selectivity (%)Reference
Sn-Beta Zeolite30 wt% H₂O₂1,4-Dioxane803HighHigh (can be up to 100%)[5]
Ag-NPs@mont30 wt% H₂O₂Solvent-free--99-[5]
Fe₃O₄@I-SR30 wt% H₂O₂---High-[5]
HSiW/MCM-4130 wt% H₂O₂---up to 90-[5]
Mg-Fe-4O₂/BenzaldehydeAcetonitrile80692.891.4[6]

Table 2: Performance of Peracid-Based Systems

OxidantCatalystSolventTemperature (°C)Time (h)Cyclohexanone Conversion (%)ε-Caprolactone Selectivity (%)Reference
Peracetic Acid-----~90[7]
Perdecanoic Acid--350.75-94-99[7]
In situ PAA*Perhydrolase CLEAAqueousRoom Temp--63 (yield)[8]

*PAA: Peracetic acid

Conclusion

The synthesis of ε-caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a well-established and versatile reaction. While traditional methods utilizing peroxyacids like m-CPBA offer high yields, there is a significant research thrust towards developing greener and more sustainable protocols. The use of hydrogen peroxide as a clean oxidant in conjunction with heterogeneous catalysts, such as Sn-Beta zeolites, represents a promising avenue, offering high selectivity and the potential for catalyst recycling.[5] The choice of the specific synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and environmental impact. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of ε-caprolactone for their specific applications in drug development and materials science.

References

The Baeyer-Villiger Oxidation: A Comprehensive Technical Guide to the Synthesis of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger (BV) oxidation, a cornerstone of synthetic organic chemistry, offers a powerful method for the conversion of ketones to esters, and more specifically, cyclic ketones to lactones. This guide provides an in-depth exploration of the BV oxidation for the synthesis of γ-caprolactone, a valuable intermediate in the production of biodegradable polymers and a key chiral building block in the pharmaceutical industry. We will delve into the reaction mechanism, various catalytic systems, present quantitative data for comparison, and provide detailed experimental protocols.

The Core Reaction: Mechanism of the Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone.[1] The generally accepted mechanism proceeds through the "Criegee intermediate".[2]

The key steps are as follows:

  • Protonation of the Carbonyl: A peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

  • Concerted Rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen of the peroxide group, accompanied by the departure of a carboxylic acid. This migration occurs with retention of stereochemistry at the migrating center.

  • Deprotonation: Finally, deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product.

Figure 1: Generalized mechanism of the Baeyer-Villiger oxidation.

Catalytic Systems for γ-Caprolactone Synthesis

The synthesis of γ-caprolactone from its corresponding cyclic ketone, cyclopentanone, can be achieved through various catalytic systems, broadly categorized into chemical and enzymatic methods.

Chemical Catalysis

Traditional Baeyer-Villiger oxidations employ stoichiometric amounts of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[3] However, concerns over the handling of potentially explosive peroxyacids have driven the development of catalytic systems that utilize safer oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[3][4] These systems often rely on Lewis or Brønsted acid catalysts to activate the ketone or the oxidant.

Lewis Acid Catalysis: Lewis acids, such as those containing tin (Sn), can coordinate to the carbonyl oxygen of the ketone, enhancing its electrophilicity and facilitating the nucleophilic attack by a peroxide. Sn-containing zeolites, for instance, have shown high selectivity for lactones when using H₂O₂ as the oxidant.

Brønsted Acid Catalysis: Brønsted acids can catalyze the reaction by protonating the carbonyl group, similar to the initial step with peroxyacids. They can also react with hydrogen peroxide to form peroxy acids in situ.

Biocatalysis and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the BV oxidation with high enantioselectivity. However, their practical application can be limited by their cost and stability.

A more robust and increasingly popular approach is the chemoenzymatic cascade , which combines the advantages of both chemical and enzymatic catalysis.[5][6] In a typical chemoenzymatic process for γ-caprolactone synthesis, a lipase, such as Candida antarctica lipase B (CALB), is used to generate a peroxyacid in situ from a carboxylic acid and hydrogen peroxide.[3][5] This peroxyacid then performs the non-enzymatic BV oxidation of the ketone. This method avoids the direct handling of unstable peroxyacids and often proceeds under mild reaction conditions.

Chemoenzymatic_Cascade cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Carboxylic_Acid Carboxylic Acid Peroxyacid Peroxyacid Carboxylic_Acid->Peroxyacid Lipase (e.g., CALB) H2O2 H₂O₂ Peroxyacid_chem Peroxyacid Peroxyacid->Peroxyacid_chem in situ generation Cyclopentanone Cyclopentanone gamma_Caprolactone γ-Caprolactone Cyclopentanone->gamma_Caprolactone Baeyer-Villiger Oxidation

Figure 2: Chemoenzymatic cascade for γ-caprolactone synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Baeyer-Villiger oxidation for the synthesis of caprolactones, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Chemoenzymatic Baeyer-Villiger Oxidation of Cyclohexanone Derivatives

CatalystKetoneOxidantAcyl DonorSolventTemp. (°C)Time (h)Conversion/Yield (%)Ref.
Immobilized Trichosporon laibacchii lipaseCyclohexanoneUHP¹Acetic Acid-56.5-98.06 (Yield)[7]
Novozym® 4352-PhenylcyclohexanoneUHP¹Ethyl AcetateEtOAc272488 (Yield)[8]
Immobilized CALBTolueneMyristic Acid30% H₂O₂Toluene-2474 (Yield)[8]
Perhydrolase CLEACyclohexanoneH₂O₂EGDA²-RT-63 (Yield)[6]
CALB4-Methylcyclohexanone30% H₂O₂(±)-4-Methyloctanoic acidToluene257247 (Yield)[5][9]

¹Urea-Hydrogen Peroxide ²Ethylene Glycol Diacetate

Table 2: Chemical Catalysis for the Baeyer-Villiger Oxidation of Cyclohexanone

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Ref.
[Fe(PBT)₂(OTf)₂]m-CPBACH₃CN605~70-[10]
--INVALID-LINK--₂m-CPBACH₃CN605~70-[10]
[BMIM]BF₄@Co/HY30% H₂O₂Solvent-free75654.8886.36[11]
Mg-Al hydrotalciteH₂O₂--24--[12]

Experimental Protocols

General Protocol for Chemoenzymatic Baeyer-Villiger Oxidation

This protocol is a representative example based on procedures described in the literature.[5][8]

Materials:

  • Cyclic ketone (e.g., 4-methylcyclohexanone, 0.5 mmol)

  • Carboxylic acid (e.g., (±)-4-methyloctanoic acid, 1 mmol)

  • Toluene (1 mL)

  • Immobilized Lipase (e.g., native CALB, 0.1 g)

  • 30% Hydrogen Peroxide (1 mmol)

  • Dichloromethane

  • 10% NaHCO₃ solution

  • Anhydrous MgSO₄

  • n-Decane (for GC standard)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a 25 mL round-bottom flask, add the ketone (0.5 mmol), carboxylic acid (1 mmol), and toluene (1 mL).

  • Shake the flask to ensure mixing.

  • Add the immobilized lipase (0.1 g) to the mixture.

  • Add 30% H₂O₂ (1 mmol) dropwise to the flask.

  • Seal the flask with a septum and place it in a thermostatted shaker at 25°C with orbital stirring at 250 rpm.

  • Monitor the reaction progress by periodically taking a 15 µL sample, diluting it with 1 mL of dichloromethane containing an external standard (n-decane), and analyzing by Gas Chromatography (GC).

  • Once the reaction is complete (as determined by GC, typically after 3-8 days), quench the reaction by washing the mixture with 5 mL of a 10% NaHCO₃ solution.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate (4:1) eluent to obtain the pure lactone.

Experimental_Workflow Start Start: Prepare Reactants Mix Mix Ketone, Carboxylic Acid, and Solvent in Flask Start->Mix Add_Lipase Add Immobilized Lipase Mix->Add_Lipase Add_H2O2 Add H₂O₂ Dropwise Add_Lipase->Add_H2O2 React Incubate with Shaking (e.g., 25°C, 250 rpm) Add_H2O2->React Monitor Monitor Reaction by GC React->Monitor Monitor->React Continue reaction Workup Workup: Quench with NaHCO₃, Extract, and Dry Monitor->Workup Reaction complete Purify Purify by Column Chromatography Workup->Purify End End: Isolated γ-Caprolactone Purify->End

References

The Biological Activity of gamma-Caprolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Caprolactone (γ-caprolactone), a five-membered cyclic ester, is a molecule of growing interest in various scientific fields. While its applications in polymer chemistry, particularly as a comonomer with ε-caprolactone for the synthesis of biodegradable polyesters for biomedical applications, are well-documented, its intrinsic biological activities are less comprehensively reviewed. This technical guide provides an in-depth overview of the known biological effects of γ-caprolactone, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related disciplines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of γ-caprolactone is crucial for the design and interpretation of biological experiments.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid
Boiling Point 219-220 °C
Density 1.023 g/mL at 25 °C
Synonyms γ-Hexalactone, 5-Ethyldihydro-2(3H)-furanone, 4-Hexanolide
CAS Number 695-06-7

Genotoxic and Immunomodulatory Activities

Recent in vitro studies have revealed that γ-caprolactone exhibits both genotoxic and immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs), specifically lymphocytes. These activities are concentration-dependent and highlight the need for careful consideration of its safety profile and potential therapeutic applications.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro assays on human lymphocytes exposed to γ-caprolactone for 72 hours.[1][2]

Table 1: Genotoxic and Immunomodulatory Effects of γ-Caprolactone on Human Lymphocytes [1][2]

Biological EffectConcentrationResult
Genotoxicity 5.15 µM71.43% increase in DNA damage compared to negative control
Immunomodulation 0.0515 µM~56% increase in IL-1β secretion
0.515 µMIncrease in IL-1β secretion
5.15 µM~93% increase in IL-1β secretion
5.15 µM~60% increase in IL-6 secretion
5.15 µM~68% increase in TNF-α secretion
5.15 µM~29% increase in IFN-γ secretion
5.15 µM~46% decrease in IL-10 secretion
Cytotoxicity 0.0515 - 5.15 µMNo significant effect on cell viability or proliferation
Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): [1]

  • Whole blood was collected from healthy volunteers in heparinized tubes.

  • PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

  • The isolated cells were washed and resuspended in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay: [1]

  • Lymphocytes were exposed to various concentrations of γ-caprolactone for 72 hours.

  • Cell proliferation was assessed by counting the total number of cells.

  • Cell viability was determined using the Trypan Blue exclusion method.

3. Comet Assay for Genotoxicity: [1]

  • Lymphocytes were treated with γ-caprolactone for 72 hours.

  • The cells were then embedded in agarose on microscope slides and lysed.

  • DNA was allowed to unwind under alkaline conditions (pH > 13).

  • Electrophoresis was performed at 25V and 300mA for 20 minutes.

  • The resulting "comets" were stained with silver nitrate and analyzed under a microscope to quantify DNA damage.

4. Cytokine Quantification: [1]

  • Lymphocytes were cultured in the presence of different concentrations of γ-caprolactone for 72 hours.

  • The cell culture supernatants were collected.

  • The concentrations of various cytokines (IL-1β, IL-6, TNF-α, IFN-γ, and IL-10) were determined using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizations

experimental_workflow cluster_isolation Cell Isolation cluster_assays Biological Assays cluster_endpoints Endpoints blood Whole Blood Collection pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc cytotoxicity Cytotoxicity Assay (72h incubation) pbmc->cytotoxicity genotoxicity Genotoxicity Assay (Comet Assay) pbmc->genotoxicity immunomodulation Immunomodulation Assay (Cytokine Quantification) pbmc->immunomodulation viability Cell Viability & Proliferation cytotoxicity->viability dna_damage DNA Damage (Comet Score) genotoxicity->dna_damage cytokine_levels Cytokine Levels (ELISA) immunomodulation->cytokine_levels immunomodulation_pathway cluster_lymphocyte Human Lymphocyte cluster_pro_inflammatory Pro-inflammatory Response cluster_anti_inflammatory Anti-inflammatory Response gcl γ-Caprolactone gcl_target Intracellular Target(s) (Mechanism Unknown) gcl->gcl_target Interacts with il1b IL-1β gcl_target->il1b Upregulates il6 IL-6 gcl_target->il6 Upregulates tnfa TNF-α gcl_target->tnfa Upregulates ifny IFN-γ gcl_target->ifny Upregulates il10 IL-10 gcl_target->il10 Downregulates catabolic_pathway cluster_pathways Metabolic Pathways gcl γ-Caprolactone open_chain Open-chain hydroxy acid gcl->open_chain QsdA (Lactonase) activated CoA-activated intermediate open_chain->activated CoA Ligase beta_oxidation β-oxidation activated->beta_oxidation omega_oxidation ω-oxidation activated->omega_oxidation

References

(R)-gamma-Caprolactone as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-gamma-Caprolactone is a naturally occurring chiral lactone that functions as a crucial component of the sex pheromone in several species of dermestid beetles, most notably the glabrous cabinet beetle (Trogoderma glabrum) and the khapra beetle (Trogoderma granarium).[1][2] As a semiochemical, it plays a vital role in mate recognition and sexual communication, making it a molecule of significant interest for the development of species-specific pest management strategies. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental methodologies associated with (R)-gamma-caprolactone as a pheromone.

Chemical Properties

PropertyValueReference
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
IUPAC Name (R)-5-Ethyldihydrofuran-2(3H)-one
Chirality The (R)-enantiomer is the biologically active form.[1]
Appearance Colorless liquid
Boiling Point 219-220 °C
Solubility Soluble in organic solvents.

Biological Activity and Significance

(R)-gamma-Caprolactone is a key component of the female-produced sex pheromone of Trogoderma glabrum and has also been identified in the pheromone blend of Trogoderma granarium.[1][2] The biological activity is highly stereospecific, with the (R)-enantiomer eliciting the primary behavioral response in males. The perception of this specific chiral molecule is a critical step in the initiation of mating behavior.

The pheromone blend of Trogoderma species is complex, often consisting of multiple components including macrocyclic lactones and unsaturated aldehydes. (R)-gamma-caprolactone acts in concert with these other compounds to produce the full behavioral repertoire associated with mating.

Biosynthesis

The precise biosynthetic pathway of (R)-gamma-caprolactone in Trogoderma species has not been fully elucidated. However, it is generally understood that many insect pheromones, including lactones, are derived from fatty acid metabolism.[3] In Coleoptera, the production of pheromones is often regulated by juvenile hormone III.[3] Further research is required to identify the specific enzymes and metabolic steps involved in the biosynthesis of (R)-gamma-caprolactone in these insects. In some microorganisms, gamma-lactones are synthesized from carboxylic acids.[4]

Olfactory Signaling Pathway

The perception of (R)-gamma-caprolactone by male Trogoderma beetles is mediated by specialized olfactory receptor neurons (ORNs) located in the antennae. While the specific olfactory receptors (ORs) for (R)-gamma-caprolactone in Trogoderma have not yet been identified, the general mechanism of insect olfaction is well-established.

Upon binding of the pheromone molecule to an OR, a conformational change is induced, leading to the activation of a G-protein. This initiates a downstream signaling cascade, typically involving the production of second messengers like inositol triphosphate (IP3) or cyclic AMP (cAMP). This ultimately results in the depolarization of the ORN and the generation of an action potential, which is transmitted to the antennal lobe of the brain for processing.

Caption: Generalized olfactory signaling pathway for (R)-gamma-caprolactone.

Experimental Protocols

Pheromone Collection

A common method for collecting volatile pheromones from live insects is through the use of a solid adsorbent like Porapak-Q.[2]

Protocol: Pheromone Collection using Porapak-Q

  • Apparatus Setup:

    • Place a group of virgin female Trogoderma beetles in a glass aeration chamber.

    • Connect the outlet of the chamber to a glass tube containing Porapak-Q adsorbent.

    • Draw air through the system using a vacuum pump at a controlled flow rate.

    • An air scrubber containing activated charcoal can be placed at the inlet to purify the incoming air.

  • Collection:

    • Aerate the insects for a period of 24-48 hours to collect a sufficient quantity of the volatile pheromones onto the Porapak-Q.

  • Elution:

    • Remove the Porapak-Q tube and elute the trapped compounds with a suitable solvent, such as hexane or diethyl ether.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the concentrated extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components.

Caption: Workflow for the collection of volatile pheromones.

Behavioral Bioassays

Behavioral bioassays are essential for determining the biological activity of pheromone components. A simple olfactometer can be used to assess the attraction of male beetles to the test compound.

Protocol: Simple Olfactometer Bioassay

  • Apparatus:

    • Use a Y-tube or a four-arm olfactometer.

    • Provide a purified and humidified air stream through each arm.

  • Stimulus Preparation:

    • Dissolve the synthetic (R)-gamma-caprolactone in a high-purity solvent (e.g., hexane) to create a stock solution.

    • Prepare a serial dilution of the stock solution to test a range of concentrations.

    • Apply a known volume of the test solution to a filter paper strip and allow the solvent to evaporate.

    • Use a filter paper treated with solvent only as a control.

  • Bioassay:

    • Introduce a single male Trogoderma beetle at the downwind end of the olfactometer.

    • Place the test and control filter papers in the upwind arms of the olfactometer.

    • Observe the beetle's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm and the time spent in each arm.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing the pheromone.

Behavioral Bioassay Logic start Introduce Male Beetle choice Beetle makes a choice start->choice test_arm Enters Test Arm ((R)-gamma-caprolactone) choice->test_arm Attracted control_arm Enters Control Arm (Solvent only) choice->control_arm Not Attracted no_choice No Choice choice->no_choice Inactive record_test Record Time and Choice test_arm->record_test record_control Record Time and Choice control_arm->record_control record_no_choice Record as No Response no_choice->record_no_choice

Caption: Logical flow of a behavioral bioassay experiment.

Quantitative Data

Conclusion

(R)-gamma-Caprolactone is a well-established, stereospecific pheromone component of significant importance in the chemical communication of Trogoderma beetles. While its role in attracting males for mating is clear, further research is warranted to fully understand its biosynthesis, the specific details of its neural perception, and its precise contribution to the overall pheromone blend. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the fascinating biology of this semiochemical and to explore its potential in the development of novel and effective pest management tools.

References

An In-depth Technical Guide to γ-Caprolactone as a Flavor Compound in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Caprolactone, a naturally occurring lactone, is a significant contributor to the desirable aroma and flavor profiles of a wide variety of foods. This technical guide provides a comprehensive overview of its chemical and sensory properties, natural occurrence, and applications within the food industry. Detailed methodologies for its analysis, alongside insights into its biosynthesis and chemical synthesis, are presented to serve as a valuable resource for researchers and professionals in flavor science and related fields.

Introduction

γ-Caprolactone (gamma-hexalactone) is a cyclic ester that imparts sweet, creamy, and fruity notes to food products. Its presence has been identified in numerous fruits, dairy products, and fermented beverages, where it contributes to their characteristic aromas.[1][2] As a flavoring substance, it is recognized as safe for its intended use by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA). This guide delves into the technical aspects of γ-caprolactone, offering a detailed examination of its role as a key flavor compound.

Chemical and Physical Properties

γ-Caprolactone is a colorless liquid with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[3] It is characterized by a five-membered ring structure. Key physical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
CAS Number 695-06-7[3]
Appearance Colorless liquid[4]
Boiling Point 219 °C[4]
Density 1.023 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[4]

Sensory Profile and Flavor Threshold

The sensory characteristics of γ-caprolactone are often described as sweet, creamy, coconut-like, and herbaceous with tobacco and coumarin-like nuances.[5] Its flavor profile makes it a valuable component in creating and enhancing a variety of food flavors, particularly those with fruity, dairy, and vanilla notes.

The odor and flavor thresholds of a compound are critical metrics for flavor chemists, indicating the concentration at which the compound can be detected. While specific threshold values for γ-caprolactone in various food matrices are not extensively documented in publicly available literature, related γ-lactones have been studied. For instance, the odor detection threshold for the structurally similar γ-nonalactone in red wine has been reported to be in the range of 25-30 µg/L.[6] The odor detection threshold for γ-valerolactone in beer is reported as 10,000 ppb.[5] It is important to note that the sensory threshold of a flavor compound can be significantly influenced by the food matrix.

Natural Occurrence and Usage Levels

Natural Occurrence

γ-Caprolactone is a natural constituent of many fruits, contributing to their characteristic aroma. It has been identified in fruits such as peaches, apricots, plums, and strawberries.[5] It is also found in dairy products, where it can be formed through the metabolic activity of microorganisms or through heat-induced reactions.[2]

Quantitative data on the concentration of γ-caprolactone in specific foods is limited in the available literature. However, for the related compound γ-butyrolactone (GBL), concentrations in table and sherry wines have been reported to range from 2.8–24.7 mg/L.[2]

Usage Levels in the Food Industry

As a FEMA GRAS (Generally Recognized as Safe) substance, γ-caprolactone is used as a flavoring agent in a variety of food products.[7][8] While specific usage levels are proprietary and product-dependent, they are typically very low, often in the parts-per-million (ppm) range, due to the compound's potent flavor profile. The FEMA GRAS status is based on a comprehensive safety evaluation by an expert panel.[7][8]

Analytical Methodologies

The accurate quantification of γ-caprolactone in complex food matrices is essential for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose.

Sample Preparation and Extraction

Effective sample preparation is crucial to isolate γ-caprolactone from the food matrix and minimize interferences.

5.1.1. General Sample Preparation: For solid and semi-solid foods, homogenization is a critical first step to ensure a representative sample.[9][10] For fruits and vegetables, rapid processing or cryogenic grinding can help to preserve volatile compounds like γ-caprolactone.[9]

5.1.2. Extraction Techniques:

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds in food and beverages.[11][12][13][14] A fused silica fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to extract the analytes. Headspace SPME (HS-SPME) is particularly useful for complex matrices as it minimizes the extraction of non-volatile interfering compounds.[15]

  • Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the sample (usually in a liquid form) and an immiscible organic solvent. Dichloromethane is a common solvent for extracting lactones.[16]

  • Stir Bar Sorptive Extraction (SBSE): SBSE is a highly sensitive extraction technique that uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample.

GC-MS Analysis Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of γ-caprolactone in food samples. Optimization of parameters will be necessary for different matrices and instrumentation.

Table 2: Example GC-MS Protocol for γ-Lactone Analysis

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-35MS, (50-70) m x (0.20-0.30) mm x (0.20-0.30) µm
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Oven Program Initial temp: 50-60 °C, hold for 1 min; Ramp 1: 7-8 °C/min to 230-240 °C; Ramp 2: 9-10 °C/min to 260-265 °C, hold for 8-9 min
Carrier Gas Helium, constant flow 1.0 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-350
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Reference: Adapted from a method for detecting γ-lactone and δ-lactone compounds.[3]

Workflow for GC-MS Analysis:

GCMS_Workflow Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (SPME/LLE) Homogenization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: A typical workflow for the analysis of γ-caprolactone in food samples using GC-MS.

Biosynthesis of γ-Caprolactone

The microbial biosynthesis of lactones, including γ-caprolactone, is a complex process that typically involves the modification and subsequent degradation of fatty acids.[2][17] Fungi, in particular, are known for their ability to produce a wide range of flavor-active lactones.[17]

Proposed Biosynthetic Pathway

While the complete biosynthetic pathway for γ-caprolactone is not fully elucidated in all organisms, a general pathway can be proposed based on studies of related lactones in fungi like Sporobolomyces odorus.[17] The pathway likely starts from a C18 fatty acid, such as linoleic acid, and involves a series of enzymatic reactions including hydroxylation and β-oxidation.

Key Enzymatic Steps:

  • Hydroxylation: A key step is the introduction of a hydroxyl group onto the fatty acid chain. This can be catalyzed by various enzymes, including lipoxygenases, hydratases, or cytochrome P450 monooxygenases.[2][17]

  • β-Oxidation: The resulting hydroxy fatty acid is then shortened through successive cycles of β-oxidation, removing two-carbon units in each cycle.[17]

  • Lactonization: Once the fatty acid chain is shortened to the appropriate length (a 4-hydroxyhexanoic acid intermediate for γ-caprolactone), intramolecular cyclization occurs to form the stable five-membered lactone ring. This lactonization can occur spontaneously under acidic conditions or may be enzyme-catalyzed.[2]

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid (C18) Hydroxylation Hydroxylation (e.g., Lipoxygenase) Linoleic_Acid->Hydroxylation Hydroxy_Fatty_Acid Hydroxy Fatty Acid Hydroxylation->Hydroxy_Fatty_Acid Beta_Oxidation β-Oxidation Cycles Hydroxy_Fatty_Acid->Beta_Oxidation Hydroxy_Hexanoic_Acid 4-Hydroxyhexanoic Acid Beta_Oxidation->Hydroxy_Hexanoic_Acid Lactonization Intramolecular Cyclization Hydroxy_Hexanoic_Acid->Lactonization Gamma_Caprolactone γ-Caprolactone Lactonization->Gamma_Caprolactone

Caption: A proposed biosynthetic pathway for γ-caprolactone in microorganisms.

Baeyer-Villiger monooxygenases (BVMOs) represent another important class of enzymes involved in lactone biosynthesis.[18][19][20][21] These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. While their direct role in the de novo biosynthesis of γ-caprolactone from fatty acids is less clear, they are crucial in biotransformation processes for producing various lactones.

Chemical Synthesis of γ-Caprolactone

Chemical synthesis provides a reliable source of γ-caprolactone for the flavor industry. A common synthetic route involves the intramolecular cyclization of a suitable precursor, such as 4-hydroxyhexanoic acid or its derivatives.

Synthesis from 4-Hydroxyhexanoic Acid

The direct acid-catalyzed cyclization of 4-hydroxyhexanoic acid is a straightforward method for synthesizing γ-caprolactone. The reaction involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the hydroxyl group at the C4 position, leading to the formation of the five-membered lactone ring and the elimination of a water molecule.[22]

Chemical_Synthesis Start 4-Hydroxyhexanoic Acid Protonation Protonation of Carboxylic Acid Start->Protonation Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation and Water Elimination Intermediate->Deprotonation Product γ-Caprolactone Deprotonation->Product

Caption: A simplified logical flow for the acid-catalyzed synthesis of γ-caprolactone.

Experimental Protocol Outline:

  • Starting Material: 4-Hydroxyhexanoic acid.

  • Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Solvent: A non-polar solvent that allows for azeotropic removal of water (e.g., toluene).

  • Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, washed to remove the acid catalyst, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.

Conclusion

γ-Caprolactone is a vital flavor compound that significantly influences the sensory properties of many foods. Understanding its chemical nature, sensory impact, and the methods for its analysis and synthesis is crucial for flavor chemists, food scientists, and researchers in related disciplines. This technical guide has provided a detailed overview of these aspects, offering a foundation for further research and application in the development of high-quality food products. Further investigation into the specific concentrations of γ-caprolactone in a wider range of foods, as well as the precise elucidation of its biosynthetic pathways and their regulation, will continue to be areas of active research.

References

gamma-Caprolactone structural isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Isomers of gamma-Caprolactone for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the structural isomers of caprolactone, with a focus on this compound and its related isomers. The document details their chemical structures, physicochemical properties, and known biological activities. It also includes generalized experimental protocols for their synthesis and characterization, intended to serve as a foundational resource for researchers in drug development and materials science.

Caprolactone (C₆H₁₀O₂) is a cyclic ester, or lactone, with a six-carbon backbone. The position of the oxygen atom within the heterocyclic ring defines its various structural isomers. These isomers, designated as alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε), exhibit distinct chemical and physical properties that influence their biological activity and potential applications in drug delivery, polymer chemistry, and as bioactive molecules. This compound, in particular, is a five-membered ring lactone that has garnered significant interest. The structural isomerism of caprolactones provides a platform for developing a diverse range of compounds with tailored properties.

Chemical Structures of Caprolactone Isomers

The fundamental difference between the caprolactone isomers lies in the size of the lactone ring, which is determined by the position of the ester linkage along the carbon chain. The structures of the primary caprolactone isomers are illustrated below.

G cluster_isomers Structural Isomers of Caprolactone alpha α-Caprolactone beta β-Caprolactone gamma γ-Caprolactone delta δ-Caprolactone epsilon ε-Caprolactone

Caption: Chemical structures of the primary caprolactone isomers.

Note: The above DOT script is a template. For actual visualization, the image attributes for each node would need to be replaced with URLs pointing to the respective chemical structure images.

Physicochemical Properties of Caprolactone Isomers

The structural variations among caprolactone isomers lead to differences in their physical and chemical properties. These properties are crucial for their application in various fields, including their behavior as solvents, monomers for polymerization, and their interaction with biological systems. The table below summarizes the available quantitative data for this compound. Data for other isomers is less readily available in the searched literature.

Propertyγ-Caprolactone
Molecular Formula C₆H₁₀O₂
Molecular Weight ( g/mol ) 114.14
CAS Number 695-06-7
Boiling Point (°C) 219
Density (g/mL at 25°C) 1.023
Refractive Index (n20/D) 1.439
Flash Point (°C) 98
Appearance Colorless liquid
Solubility Practically insoluble in water

Synthesis and Characterization

The synthesis of caprolactone isomers can be achieved through various organic chemistry routes, often involving the oxidation of corresponding cyclic ketones or the cyclization of hydroxy carboxylic acids. The characterization of these isomers relies on a combination of spectroscopic and chromatographic techniques.

General Synthetic Approach: Baeyer-Villiger Oxidation

A common method for the synthesis of lactones is the Baeyer-Villiger oxidation of cyclic ketones. For instance, ε-caprolactone is commercially produced by the oxidation of cyclohexanone with a peroxyacid, such as peracetic acid. A similar strategy can be adapted for the synthesis of other caprolactone isomers from their corresponding cyclic ketones.

G General Workflow for Synthesis and Characterization start Select Isomer-Specific Precursor (e.g., Cyclic Ketone) synthesis Perform Synthesis (e.g., Baeyer-Villiger Oxidation) start->synthesis purification Purify Product (e.g., Distillation, Chromatography) synthesis->purification structure_verification Structural Verification purification->structure_verification purity Purity Assessment (e.g., GC, HPLC) purification->purity nmr NMR Spectroscopy (¹H and ¹³C) structure_verification->nmr ir IR Spectroscopy structure_verification->ir ms Mass Spectrometry structure_verification->ms end Characterized Isomer nmr->end ir->end ms->end purity->end

Caption: A generalized workflow for the synthesis and characterization of caprolactone isomers.

Experimental Protocols

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

  • Reaction Setup: A solution of cyclohexanone in a suitable solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Reagent Addition: A solution of a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in the same solvent is added dropwise to the cyclohexanone solution while maintaining the temperature below 10°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is washed sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a sodium sulfite solution to reduce the remaining peroxyacid, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ε-caprolactone.

  • Sample Preparation: A small amount of the purified lactone (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired to determine the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. These data provide information about the connectivity of protons in the molecule.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, methylene).

  • Sample Preparation: A thin film of the liquid lactone is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed as a neat liquid using an ATR-FTIR spectrometer.

  • Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. A strong absorption band in the region of 1720-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. The C-O stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.

  • Sample Introduction: A diluted solution of the lactone is introduced into the mass spectrometer, typically using a GC-MS system for volatile compounds.

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺). The fragmentation pattern can give additional structural information.

Biological Activity and Signaling Pathways

The biological activities of caprolactone isomers are an area of growing interest, particularly for this compound. The chirality of these molecules can also play a significant role in their biological function.

Pheromonal Activity

(R)-γ-Caprolactone has been identified as a pheromone for the khapra beetle (Trogoderma granarium), a significant pest of stored grain. This has driven research into the stereoselective synthesis of this enantiomer for potential use in pest management strategies.

Quorum Sensing Interference

This compound has a structural resemblance to N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing. Due to this similarity, γ-caprolactone can interfere with quorum sensing pathways, potentially disrupting bacterial communication and virulence. It acts as an effector ligand for the QsdR regulator in Rhodococcus erythropolis, leading to the expression of genes involved in quorum quenching.

Catabolic Pathway of this compound

In the bacterium Rhodococcus erythropolis, γ-caprolactone can be utilized as a carbon source. The metabolic pathway for its degradation has been investigated and involves the following key steps:

G Catabolic Pathway of γ-Caprolactone in Rhodococcus erythropolis gcl γ-Caprolactone ring_opening Lactone Ring Opening (QsdA Lactonase) gcl->ring_opening open_chain Open-Chain Form ring_opening->open_chain beta_oxidation β-Oxidation open_chain->beta_oxidation omega_oxidation ω-Oxidation open_chain->omega_oxidation krebs Krebs Cycle beta_oxidation->krebs beta_ketoadipate β-Ketoadipate Pathway omega_oxidation->beta_ketoadipate beta_ketoadipate->krebs

Caption: Simplified diagram of the catabolic pathway of γ-caprolactone in R. erythropolis.

The initial step is the opening of the lactone ring by the enzyme QsdA. The resulting open-chain hydroxy acid is then further metabolized through β- and ω-oxidation pathways, ultimately feeding into the Krebs cycle and the β-ketoadipate pathway for energy production.

Conclusion

The structural isomers of caprolactone represent a versatile class of compounds with a range of properties and potential applications. While ε-caprolactone is well-established in polymer science, the other isomers, particularly γ-caprolactone, are emerging as important bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of all caprolactone isomers is warranted to fully explore their potential in drug development, agriculture, and materials science. This guide provides a foundational understanding to aid researchers in these endeavors.

Thermodynamic Properties of gamma-Caprolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of gamma-Caprolactone (γ-Caprolactone), also known as γ-hexalactone. The information presented herein is intended to support research, development, and quality control activities where a thorough understanding of the energetic and phase behavior of this compound is critical. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

This compound is a five-membered ring lactone with an ethyl group at the 5-position. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes, including purification, formulation, and as a reactant in chemical synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermodynamic and physical properties of this compound. It is important to note that while some data are from direct experimental measurements, others are estimated based on empirical correlations for a homologous series of γ-lactones.[1] Such estimations are valuable in the absence of direct experimental data and are clearly indicated.

Table 1: General Physicochemical Properties of γ-Caprolactone

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[2]
Molecular Weight114.14 g/mol [2]
Boiling Point219 °C (at 760 mmHg)[3]
Melting Point-18 °C[4]
Density1.023 g/mL (at 25 °C)[3]
Flash Point98 °C (closed cup)[5]
Vapor Pressure0.2 ± 0.4 mmHg (at 25°C)[4]

Table 2: Standard Molar Thermodynamic Properties of γ-Caprolactone (at 298.15 K and 0.1 MPa)

Thermodynamic PropertyValue (kJ·mol⁻¹)MethodSource
Standard Molar Enthalpy of Formation (liquid), ΔfHₘ°(l)-455.5 ± 10.3Estimated from empirical correlation[1]Calculated
Standard Molar Enthalpy of Vaporization, ΔₗᵍHₘ°59.4 ± 5.0Estimated from empirical correlation[1]Calculated
Standard Molar Enthalpy of Formation (gas), ΔfHₘ°(g)-396.1 ± 11.4Calculated (ΔfHₘ°(l) + ΔₗᵍHₘ°)Calculated

Note: The standard molar enthalpies of formation and vaporization were estimated using the empirical correlations for γ-lactones presented by Lopes et al. (2024), where the number of carbon atoms (n) is 6. The uncertainties are propagated from the uncertainties in the empirical equations.[1]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organic compounds like this compound relies on precise calorimetric and physical measurement techniques. The following sections detail the general methodologies for the key experiments cited in the literature for lactones.

Determination of Enthalpy of Combustion via Static-Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the liquid phase is often derived from the standard molar enthalpy of combustion, which is determined experimentally using a static-bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule for liquids) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A known length of fuse wire is positioned to ensure ignition.

  • Bomb Sealing and Pressurization: A small, known amount of deionized water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to a high pressure (e.g., 3.04 MPa).[1]

  • Calorimeter Assembly: The pressurized bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.

  • Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The temperature is monitored precisely using a high-resolution thermometer. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The massic energy of combustion of the this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). From this, the standard molar enthalpy of combustion is determined.

Determination of Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization is a critical parameter for converting thermodynamic data between the liquid and gaseous phases. High-temperature Calvet microcalorimetry is a precise technique for this measurement.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (a few milligrams) is loaded into a sample cell.

  • Instrument Setup: The Calvet microcalorimeter, a heat-flow calorimeter, is brought to a constant, elevated temperature (e.g., 365 K).[1] The sample cell and a reference cell are placed in their respective positions within the calorimeter.

  • Vaporization: The sample is dropped into the pre-heated calorimetric cell. An endothermic peak is observed due to the heating of the sample to the calorimeter's temperature. Once the baseline is re-established, the cell is evacuated, causing the sample to vaporize. This vaporization results in a second endothermic peak.

  • Data Acquisition: The heat flow as a function of time is recorded throughout the experiment. The area of the vaporization peak is proportional to the enthalpy of vaporization at the experimental temperature.

  • Calibration and Correction: The instrument is calibrated using a substance with a known enthalpy of vaporization. The experimental enthalpy of vaporization is then corrected to the standard reference temperature of 298.15 K using heat capacity data.

Determination of Vapor Pressure via the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a liquid as a function of temperature.

Methodology:

  • Apparatus Setup: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The sample cell is placed in a thermostatically controlled bath to maintain a precise temperature.

  • Sample Degassing: A sample of this compound is introduced into the cell. It is crucial to thoroughly degas the sample to remove any dissolved gases that would contribute to the measured pressure. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Equilibrium Measurement: The degassed sample is brought to the desired temperature in the thermostatic bath. The system is allowed to reach equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the sample at that temperature.

  • Temperature Variation: The temperature of the bath is then changed, and the vapor pressure is measured at the new equilibrium point. This process is repeated over a range of temperatures to obtain the vapor pressure curve.

  • Data Correlation: The experimental vapor pressure data as a function of temperature are typically fitted to an equation, such as the Antoine equation, to allow for interpolation and calculation of other thermodynamic properties like the enthalpy of vaporization.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

ExperimentalWorkflow_EnthalpyOfFormation cluster_prep Sample & Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis weigh_sample Weigh γ-Caprolactone place_in_crucible Place in Crucible weigh_sample->place_in_crucible add_water Add Deionized Water place_in_crucible->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O₂ seal_bomb->pressurize place_in_calorimeter Place Bomb in Calorimeter pressurize->place_in_calorimeter equilibrate Reach Thermal Equilibrium place_in_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calibrate Calibrate with Benzoic Acid record_temp->calibrate calc_combustion_energy Calculate Energy of Combustion calibrate->calc_combustion_energy calc_enthalpy_formation Calculate ΔfHₘ°(l) calc_combustion_energy->calc_enthalpy_formation

Figure 1: Experimental workflow for determining the standard molar enthalpy of formation.

ExperimentalWorkflow_EnthalpyOfVaporization cluster_setup Instrument Setup & Sample Prep cluster_measurement Measurement Process cluster_analysis Data Analysis & Correction weigh_sample Weigh γ-Caprolactone load_sample Load Sample into Cell weigh_sample->load_sample setup_calorimeter Set up Calvet Microcalorimeter load_sample->setup_calorimeter drop_sample Drop Sample into Hot Zone setup_calorimeter->drop_sample record_heating Record Heating Peak drop_sample->record_heating evacuate Evacuate Sample Cell record_heating->evacuate record_vaporization Record Vaporization Peak evacuate->record_vaporization calibrate Calibrate Instrument record_vaporization->calibrate calc_vaporization_enthalpy Calculate ΔₗᵍHₘ° at T_exp calibrate->calc_vaporization_enthalpy correct_to_298K Correct to 298.15 K calc_vaporization_enthalpy->correct_to_298K

Figure 2: Experimental workflow for determining the enthalpy of vaporization.

Conclusion

References

Methodological & Application

Application Note & Protocol: Ring-Opening Polymerization of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of lactones is a cornerstone technique for the synthesis of biodegradable and biocompatible polyesters, which are of significant interest for biomedical applications such as drug delivery and tissue engineering. While the ROP of ε-caprolactone (ε-CL) is a well-established and widely utilized method to produce poly(ε-caprolactone) (PCL), the homopolymerization of five-membered γ-lactones, including γ-caprolactone (γ-CL), is thermodynamically challenging under standard conditions. This is attributed to the low ring strain of the five-membered lactone ring.

However, the incorporation of γ-lactone units into polyester backbones is desirable as it can introduce specific functionalities and modify the physicochemical properties of the resulting polymer. A successful strategy to achieve this is the ring-opening copolymerization of γ-lactones with more reactive cyclic esters, such as ε-caprolactone. This approach allows for the synthesis of functional aliphatic polyesters with tailored properties.

This application note provides a detailed protocol for the ring-opening copolymerization of a γ-lactone with ε-caprolactone, focusing on the use of organocatalysts. It also includes information on the characterization of the resulting copolymers.

Experimental Protocols

1. Materials and Reagents

  • γ-Valerolactone (GVL) (as a representative γ-lactone)

  • ε-Caprolactone (ε-CL)

  • Methoxy poly(ethylene glycol) (mPEG) (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Chloroform-d (CDCl₃) for NMR analysis

  • Tetrahydrofuran (THF) for GPC analysis

2. Equipment

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Vacuum oven

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

3. Experimental Procedure: Ring-Opening Copolymerization of γ-Valerolactone and ε-Caprolactone

The following protocol is based on the copolymerization of γ-valerolactone with ε-caprolactone, which can be adapted for other γ-lactones.

a. Monomer and Reagent Purification:

  • ε-Caprolactone and γ-valerolactone should be dried over calcium hydride (CaH₂) and distilled under reduced pressure prior to use to remove any water content.

  • Toluene should be dried over sodium/benzophenone and distilled.

  • All other reagents should be of analytical grade and used as received unless otherwise specified.

b. Polymerization Setup:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is connected to a Schlenk line.

  • The flask is purged with dry nitrogen or argon to ensure an inert atmosphere.

c. Polymerization Reaction:

  • Charge the Schlenk flask with the desired amounts of γ-valerolactone and ε-caprolactone.

  • Add the initiator, methoxy poly(ethylene glycol) (mPEG), dissolved in a minimal amount of dry toluene.

  • Introduce the catalyst, Tin(II) 2-ethylhexanoate (Sn(Oct)₂), into the reaction mixture.

  • The reaction flask is then placed in a preheated oil bath at the desired temperature (e.g., 130°C).

  • The reaction is allowed to proceed for a specified time (e.g., 24 hours) under constant stirring.

d. Polymer Isolation and Purification:

  • After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature.

  • The viscous polymer solution is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • The polymer is then precipitated by dropwise addition of the solution into a large excess of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and washed several times with fresh methanol to remove any unreacted monomer and catalyst residues.

  • The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data for the copolymerization of γ-valerolactone (GVL) and ε-caprolactone (ε-CL).

Entry[GVL]:[ε-CL]:[mPEG]:[Sn(Oct)₂]Temp (°C)Time (h)GVL in Copolymer (mol%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
110:90:1:0.113024812,0001.3
225:75:1:0.1130242011,5001.4
350:50:1:0.1130243510,8001.5

Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are determined by Gel Permeation Chromatography (GPC). The incorporation of GVL is determined by ¹H NMR spectroscopy.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the copolymer and to determine the molar ratio of the incorporated monomers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the synthesized copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the copolymer, such as the ester carbonyl stretching vibration.

Visualizations

Diagram 1: Experimental Workflow for γ-Lactone and ε-Caprolactone Copolymerization

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Purification Monomer Purification (γ-lactone, ε-CL) Setup Inert Atmosphere Setup (Schlenk Line) Monomer_Purification->Setup Reagent_Drying Reagent & Glassware Drying Reagent_Drying->Setup Charging Charge Reactants (Monomers, Initiator, Catalyst) Setup->Charging Reaction Heating & Stirring (e.g., 130°C, 24h) Charging->Reaction Dissolution Dissolve in Solvent (e.g., DCM) Reaction->Dissolution Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Drying Filtration->Drying NMR NMR Spectroscopy (Structure, Composition) Drying->NMR GPC GPC Analysis (Mn, PDI) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Workflow for the copolymerization of a γ-lactone and ε-caprolactone.

Diagram 2: General Mechanism of Ring-Opening Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (or Transfer) Initiator Initiator (e.g., mPEG) Activated_Monomer Activated Monomer Complex Initiator->Activated_Monomer Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Activated_Monomer Monomer Lactone Monomer (γ-lactone or ε-CL) Monomer->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Ring-opening Chain_Elongation Chain Elongation Growing_Chain->Chain_Elongation Final_Polymer Final Copolymer Growing_Chain->Final_Polymer Quenching or Chain Transfer Another_Monomer Another Lactone Monomer Another_Monomer->Chain_Elongation Chain_Elongation->Growing_Chain Monomer Addition

Caption: General mechanism for the ring-opening polymerization of lactones.

Synthesis of Poly(γ-caprolactone)-Based Copolymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of copolymers containing γ-caprolactone, with a focus on copolymerization with ε-caprolactone. Due to the inherent challenges in the homopolymerization of γ-caprolactone stemming from the low ring strain of its five-membered ring, copolymerization presents a viable strategy to incorporate this monomer and tailor the properties of the resulting polyesters for applications in drug delivery and tissue engineering.

Introduction

Poly(ε-caprolactone) (PCL) is a well-established biodegradable and biocompatible polyester widely used in biomedical applications. However, its slow degradation rate can be a limitation for certain therapeutic applications. Copolymerization of ε-caprolactone with γ-lactones, such as γ-butyrolactone or substituted γ-caprolactones, offers a promising approach to modulate the physicochemical properties of the resulting polymer, including its degradation profile. The incorporation of the five-membered γ-lactone ring can disrupt the semi-crystalline structure of PCL, leading to a faster rate of hydrolysis.

This document outlines the synthesis of poly(γ-lactone-co-ε-caprolactone) via ring-opening polymerization (ROP), detailing the necessary protocols, materials, and characterization techniques.

Key Applications

  • Drug Delivery: The tunable degradation rates of these copolymers make them suitable for controlled release formulations.

  • Tissue Engineering: The biocompatibility and tailored resorption profiles are advantageous for scaffold fabrication.

Experimental Protocols

Protocol 1: Ring-Opening Copolymerization of γ-Butyrolactone and ε-Caprolactone

This protocol describes a general procedure for the synthesis of poly(γ-butyrolactone-co-ε-caprolactone) using a metal-based catalyst.

Materials:

  • γ-Butyrolactone (γ-BL)

  • ε-Caprolactone (ε-CL)

  • Tin(II) octoate (Sn(Oct)₂) or Aluminum Schiff's base complex (e.g., HAPENAlOiPr)

  • Initiator (e.g., ethanolamine, benzyl alcohol)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.

  • Reaction Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a condenser, and a rubber septum under an inert atmosphere.

  • Reagent Addition:

    • Add the desired molar ratio of ε-caprolactone and γ-butyrolactone to the flask via syringe.

    • Add anhydrous toluene to dissolve the monomers.

    • Introduce the initiator (e.g., ethanolamine) to the reaction mixture.

    • Finally, add the catalyst (e.g., Sn(Oct)₂) solution in toluene to the flask. The monomer-to-catalyst and monomer-to-initiator ratios should be carefully controlled to target a specific molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 100-130 °C) and stir for a specified time (ranging from a few hours to 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.

  • Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation

The properties of the resulting copolymers are highly dependent on the monomer feed ratio and the catalyst system used. The following tables summarize representative data from the literature.

Table 1: Effect of Catalyst on the Copolymerization of ε-Caprolactone (ε-CL) and γ-Butyrolactone (γ-BL)

Catalyst SystemMonomer Ratio (ε-CL:γ-BL)γ-BL Incorporation (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Sn(Oct)₂ / Ethanolamine----[1]
HAPENAlOiPr-Highest--[1]
Lithium diisopropyl amide (LDA)-up to 26--[1]
Aluminum isopropoxide----[1]

Table 2: Degradation Rates of ε-Caprolactone Copolymers with Various γ-Lactones

Copolymer (molar ratio)Degradation Rate (%/day)Reference
P(ε-CL) homopolymer1.85[2]
P(ε-CL/γ-BL)> P(ε-CL/γ-VL) > P(ε-CL/γ-CL)[2]
P(ε-CL/δ-VL) (75/25)7.72[2]
P(ε-CL/δ-VL) (80/20)3.60[2]
P(ε-CL/δ-VL) (85/15)2.05[2]

Note: δ-valerolactone (δ-VL) is a six-membered ring lactone included for comparison.

Table 3: Reactivity Ratios for the Copolymerization of ε-Caprolactone (rCL) and γ-Butyrolactone (rBL)

CatalystrCLrBLCopolymer StructureReference
HAPENAlOiPr19.40.11Pseudoperiodic random with long blocks of PCL[1]

Characterization Methods

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Monomers γ-Butyrolactone & ε-Caprolactone Reaction_Vessel Three-necked Flask (Inert Atmosphere) Monomers->Reaction_Vessel Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction_Vessel Initiator Initiator (e.g., Ethanolamine) Initiator->Reaction_Vessel Solvent Anhydrous Toluene Solvent->Reaction_Vessel Heating Heating & Stirring (100-130°C) Reaction_Vessel->Heating Dissolution Dissolve in Chloroform Heating->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Filtration Filter Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Polymer Poly(γ-BL-co-ε-CL) Drying->Final_Polymer

Caption: Workflow for the synthesis of poly(γ-butyrolactone-co-ε-caprolactone).

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst (e.g., Sn(Oct)₂) Active_Species Active Catalyst-Initiator Complex Catalyst->Active_Species Initiator Initiator (R-OH) Initiator->Active_Species Monomer Lactone Monomer (γ-BL or ε-CL) Active_Species->Monomer Coordination Ring_Opening Ring-Opening Monomer->Ring_Opening Chain_Growth Polymer Chain Growth Ring_Opening->Chain_Growth Chain_Growth->Monomer Addition of more monomers Quenching Quenching Agent (e.g., Acidified Methanol) Chain_Growth->Quenching Final_Polymer Final Copolymer Quenching->Final_Polymer

Caption: Generalized mechanism of ring-opening polymerization.

References

Application Notes and Protocols for the Copolymerization of γ-Caprolactone and ε-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of copolymers of gamma-caprolactone (γ-CL) and epsilon-caprolactone (ε-CL). The information is intended to guide researchers in developing novel biodegradable polyesters with tunable properties for various applications, particularly in the field of drug delivery.

Introduction

Poly(ε-caprolactone) (PCL) is a well-established biodegradable and biocompatible polyester approved by the FDA for various biomedical applications.[1] However, its slow degradation rate and semi-crystalline nature can be suboptimal for certain applications where a more tailored degradation profile and specific mechanical properties are required.[2] Copolymerization of ε-caprolactone with other cyclic esters, such as γ-caprolactone, offers a versatile strategy to modify the properties of the resulting polymer.

The introduction of γ-caprolactone, a five-membered ring lactone, into the PCL backbone disrupts the regularity of the polymer chain, leading to changes in crystallinity, thermal properties, and degradation rates.[3] This allows for the fine-tuning of the copolymer's characteristics to meet the demands of specific applications, such as controlled drug release systems.[4]

Copolymerization of γ-Caprolactone and ε-Caprolactone

The most common and efficient method for synthesizing poly(γ-caprolactone-co-ε-caprolactone) is through ring-opening polymerization (ROP). This method allows for good control over the molecular weight and architecture of the resulting copolymer. A widely used catalyst for the ROP of cyclic esters is stannous octoate (Sn(Oct)₂), which is favored for its high efficiency and approval for use in biomedical materials.[5][6]

Reaction Mechanism

The Sn(Oct)₂-catalyzed ROP of γ-CL and ε-CL typically proceeds via a coordination-insertion mechanism. The presence of a hydroxyl-containing initiator, such as an alcohol, is often required to initiate the polymerization. The proposed mechanism involves the following key steps:

  • Initiator Activation: The stannous octoate catalyst reacts with the hydroxyl group of the initiator to form a tin alkoxide species.[5]

  • Monomer Coordination: The carbonyl oxygen of the caprolactone monomers (both γ-CL and ε-CL) coordinates with the tin center of the activated catalyst.

  • Ring-Opening and Insertion: The alkoxide group of the initiator attacks the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond of the lactone ring. This results in the insertion of the monomer unit into the tin-alkoxide bond and the regeneration of a hydroxyl end-group, which can then propagate the polymerization.

  • Propagation: The newly formed alkoxide end of the growing polymer chain continues to coordinate with and open subsequent monomer units, leading to the growth of the copolymer chain.

The relative reactivity of γ-CL and ε-CL will influence the microstructure of the resulting copolymer (i.e., whether it is a random or block-like copolymer).

Experimental Protocols

Materials
  • γ-Caprolactone (γ-CL) (purified by distillation)

  • ε-Caprolactone (ε-CL) (purified by distillation)[7]

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (BnOH) or other suitable alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Chloroform (for dissolution)

  • Argon or Nitrogen gas (for inert atmosphere)

Protocol for Ring-Opening Copolymerization

This protocol describes a general procedure for the bulk copolymerization of γ-CL and ε-CL. The monomer feed ratios can be varied to obtain copolymers with different compositions and properties.

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired molar ratios of γ-CL and ε-CL under an inert atmosphere (argon or nitrogen).

  • Initiator and Catalyst Addition: The initiator (e.g., benzyl alcohol) is added to the flask via syringe. The catalyst, Sn(Oct)₂, is then added as a solution in anhydrous toluene. The typical monomer-to-initiator ratio can range from 50:1 to 500:1, and the monomer-to-catalyst ratio is often in the range of 1000:1 to 20,000:1.[6]

  • Polymerization: The reaction mixture is heated to a specific temperature (typically between 110°C and 140°C) and stirred for a predetermined time (e.g., 24-48 hours).[1][8] The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.

  • Purification: After the desired reaction time, the flask is cooled to room temperature. The viscous polymer is dissolved in a minimal amount of chloroform.

  • Precipitation: The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the copolymer.

  • Drying: The precipitated copolymer is collected by filtration and dried under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Diagram of the Experimental Workflow for Copolymer Synthesis

G Experimental Workflow for Copolymer Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers γ-CL and ε-CL Monomers Flask Flame-dried Schlenk Flask Monomers->Flask Charge under inert atmosphere Heating Polymerization (e.g., 130°C, 24h) Flask->Heating Heat and Stir Initiator Initiator (e.g., BnOH) Initiator->Flask Catalyst Catalyst (Sn(Oct)₂) Catalyst->Flask Dissolution Dissolve in Chloroform Heating->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying NMR NMR Drying->NMR GPC GPC/SEC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Caption: Workflow for the synthesis and characterization of poly(γ-CL-co-ε-CL).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the chemical structure, composition, and microstructure of the copolymer.

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum will show characteristic peaks for the protons in the repeating units of both γ-CL and ε-CL. The copolymer composition can be calculated by comparing the integration of the peaks corresponding to the protons adjacent to the oxygen atom in the ester linkage of each monomer unit.

  • ¹³C NMR Analysis: ¹³C NMR can provide more detailed information about the sequence distribution of the monomers within the copolymer chain (i.e., dyad and triad sequences), which helps to understand the randomness or blockiness of the copolymer.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

  • Sample Preparation: Dissolve the copolymer in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of approximately 1-2 mg/mL. The solution should be filtered through a 0.22 µm or 0.45 µm filter before injection.

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector is commonly used. The columns are typically calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Analysis: The elution profile of the copolymer is compared to the calibration curve to determine the molecular weight distribution.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the copolymer, including the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.

  • Thermal Program: A typical DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from room temperature to a temperature above the expected melting point (e.g., 100°C) at a rate of 10°C/min.

    • Hold at this temperature for a few minutes to ensure complete melting.

    • Cool to a low temperature (e.g., -80°C) at a rate of 10°C/min.

    • Heat again to the final temperature at a rate of 10°C/min.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve. The Tm is the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHm) is calculated from the area of the melting peak, which can be used to estimate the degree of crystallinity.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the copolymer by measuring the weight loss as a function of temperature.

  • Sample Preparation: Place 5-10 mg of the dry copolymer in a TGA pan.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).

  • Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which maximum degradation occurs can be determined from the TGA and its derivative (DTG) curves, respectively.

Quantitative Data

The properties of poly(γ-caprolactone-co-ε-caprolactone) copolymers are highly dependent on the molar ratio of the two monomers in the feed. The following table summarizes the expected trends and provides illustrative data based on studies of similar copolyesters.[3][8]

Monomer Feed Ratio (γ-CL:ε-CL)Copolymer Composition (γ-CL:ε-CL)Mn (kDa)PDITm (°C)Tg (°C)Crystallinity (%)Degradation Rate
0:1000:10050-1001.5-2.055-60-6040-50Slow
15:85~15:8545-901.6-2.140-50-5525-35Moderate
25:75~25:7540-801.7-2.230-40-5015-25Faster
50:50~50:5035-701.8-2.3Amorphous-45<5Fast

Note: The exact values will depend on the specific reaction conditions (catalyst and initiator concentration, temperature, and time). The copolymer composition is generally close to the feed ratio, but can be influenced by the relative reactivity of the monomers.

Applications in Drug Delivery

Poly(γ-caprolactone-co-ε-caprolactone) copolymers are promising materials for the development of controlled drug delivery systems due to their tunable degradation rates and biocompatibility. They can be formulated into various drug carriers, such as nanoparticles, microparticles, and implants.

Protocol for Nanoparticle Formulation via Emulsion-Solvent Evaporation

This protocol describes a common method for preparing drug-loaded nanoparticles from the copolymer.

  • Organic Phase Preparation: Dissolve a specific amount of the poly(γ-CL-co-ε-CL) copolymer and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Pluronic F68) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.

Diagram of the Nanoparticle Formulation Process

G Nanoparticle Formulation Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Collection OrganicPhase Copolymer + Drug in Organic Solvent Emulsification Homogenization/Sonication OrganicPhase->Emulsification AqueousPhase Surfactant in Water AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Centrifugation Centrifugation SolventEvaporation->Centrifugation Washing Washing with Water Centrifugation->Washing Lyophilization Freeze-drying Washing->Lyophilization FinalProduct Drug-loaded Nanoparticles Lyophilization->FinalProduct

Caption: Workflow for preparing drug-loaded nanoparticles.

Conclusion

The copolymerization of γ-caprolactone and ε-caprolactone provides a versatile platform for creating biodegradable polyesters with a wide range of properties. By carefully selecting the monomer feed ratio and polymerization conditions, researchers can tailor the molecular weight, thermal characteristics, and degradation rate of the resulting copolymers to suit specific applications in drug delivery and tissue engineering. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working in these fields.

References

Application Notes and Protocols: Lipase-Catalyzed Synthesis of Polyesters using γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, protocols, and challenges associated with the enzymatic synthesis of polyesters via ring-opening polymerization (ROP), with a specific focus on γ-caprolactone (gamma-butyrolactone). Due to the inherent challenges in the homopolymerization of γ-caprolactone, this document also presents a detailed, benchmark protocol for the highly efficient polymerization of ε-caprolactone, offering a foundational method for researchers.

Introduction to Enzymatic Ring-Opening Polymerization (eROP)

The synthesis of biodegradable polyesters is of paramount importance in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and medical implants.[1] Enzymatic polymerization has emerged as a powerful "green chemistry" alternative to traditional metal-catalyzed methods.[2] This approach utilizes enzymes, most commonly lipases, to catalyze the formation of polyesters under mild reaction conditions, avoiding the issue of toxic metal residues in the final product.[3]

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), such as Candida antarctica lipase B (CALB), are highly efficient biocatalysts for the ring-opening polymerization (ROP) of cyclic esters (lactones).[1][4] The reaction proceeds via a serine-histidine-aspartate catalytic triad in the enzyme's active site, which acylates the serine residue with the monomer, followed by nucleophilic attack from an initiator (e.g., water or an alcohol) or the growing polymer chain to propagate the polyester.[5]

The Challenge of γ-Caprolactone (γ-Butyrolactone) Polymerization

While eROP is effective for various lactones, the five-membered γ-caprolactone (more commonly known as γ-butyrolactone or GBL) presents a significant thermodynamic challenge. The γ-butyrolactone ring is considerably more stable and has lower ring strain compared to larger lactones like the seven-membered ε-caprolactone.[6] Consequently, the free energy of polymerization is often positive, making its homopolymerization thermodynamically unfavorable. For this reason, many conventional coordination catalysts fail to polymerize this monomer.[7][8]

Early research from 1995 reported the first successful lipase-catalyzed homopolymerization of γ-butyrolactone, but the resulting polyesters had a very low degree of polymerization (up to 25).[7] This highlights that while enzymatically possible, the reaction is inefficient. A more viable strategy for incorporating γ-butyrolactone units into a polymer backbone is through its copolymerization with other, more reactive lactones that have higher ring strain energies.[6]

Due to these limitations, a robust and high-yield protocol for the lipase-catalyzed homopolymerization of γ-caprolactone is not well-established in the scientific literature. Therefore, the following sections will provide a detailed protocol for the polymerization of ε-caprolactone, a widely studied and highly successful model system for eROP. This protocol serves as a reference standard that researchers can use as a starting point for developing and optimizing other lactone polymerizations.

Experimental Workflow and Catalytic Mechanism

The general workflow for enzymatic polyester synthesis and the catalytic mechanism are visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Monomer Lactone Monomer (e.g., ε-Caprolactone) Reactor Combine reactants in sealed reaction vessel Monomer->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reactor Initiator Initiator (e.g., 1-Butanol or Water) Initiator->Reactor Incubate Incubate with agitation at controlled temperature (e.g., 70-90°C) Reactor->Incubate Filter Filter to remove immobilized enzyme Incubate->Filter Precipitate Precipitate polymer in cold non-solvent (e.g., Methanol) Filter->Precipitate Dry Dry polymer under vacuum Precipitate->Dry Characterize Characterize Product: - GPC (Mn, PDI) - NMR (% Conversion) - DSC/TGA (Thermal Properties) Dry->Characterize

Caption: General experimental workflow for lipase-catalyzed ring-opening polymerization.

G cluster_legend Components cluster_mechanism Catalytic Cycle Enz Lipase Active Site (Ser-OH) Mon Lactone Monomer Init Initiator (R-OH) (Water/Alcohol) ES_Complex 1. Enzyme-Substrate Complex Formation Acyl_Enzyme 2. Acyl-Enzyme Intermediate (Ring-Opening) ES_Complex->Acyl_Enzyme Ser-OH attacks carbonyl carbon Propagation 3. Nucleophilic Attack by Initiator/Polymer Chain Acyl_Enzyme->Propagation R-OH attacks acylated serine Release 4. Polymer Chain Release & Enzyme Regeneration Propagation->Release Ester bond forms, releasing chain Release->ES_Complex Enzyme binds new monomer

Caption: Mechanism of lipase-catalyzed ring-opening polymerization of lactones.

Quantitative Data Summary

The following tables summarize typical results for the lipase-catalyzed polymerization of ε-caprolactone (ε-CL) under various conditions, illustrating the impact of key parameters on the reaction outcome. Data for γ-caprolactone is limited and reflects its low reactivity.

Table 1: Polymerization of γ-Caprolactone (γ-Butyrolactone) - Limited Data

Lipase Source Conditions Yield (%) Degree of Polymerization Reference
Porcine Pancreas Bulk, 45°C Good Up to 25 [7]

| Pseudomonas cepacia | Bulk, 45°C | Good | Up to 25 |[7] |

Table 2: Effect of Solvent on ε-Caprolactone Polymerization by Novozym 435 Conditions: 70°C, 4 hours.[9][10]

Solvent Log P Monomer Conversion (%) Mn ( g/mol )
Acetonitrile -1.1 ≤ 30 ≤ 5,200
Dioxane -1.1 ≤ 30 ≤ 5,200
Tetrahydrofuran 0.49 ≤ 30 ≤ 5,200
Isopropyl Ether 1.9 > 30 11,500 - 17,000
Toluene 2.5 ~85 ~17,000

| Isooctane | 4.5 | > 30 | 11,500 - 17,000 |

Table 3: Effect of Temperature on ε-Caprolactone Polymerization by Novozym 435 in Toluene Conditions: Toluene/ε-CL ratio of 2:1 (v/v), reaction time varied to reach high conversion.[8][11]

Temperature (°C) Reaction Time (h) Monomer Conversion (%) Mn ( g/mol ) PDI (Mw/Mn)
60 6 ~80 ~15,000 ~1.8
70 4 ~85 ~17,200 1.8
80 3 ~90 ~25,000 ~1.9

| 90 | 2 | ~90 | ~30,000 | ~2.0 |

Table 4: Effect of Enzyme Concentration on ε-Caprolactone Polymerization Conditions: Toluene, 80°C, 150 hours.[5]

Enzyme Conc. (% w/w) Monomer Conversion (%) Mn ( g/mol )
5 ~70 ~4,500
10 ~85 ~6,800

| 20 | ~90 | ~9,000 |

Detailed Protocol: Lipase-Catalyzed Synthesis of Poly(ε-caprolactone)

This protocol describes the synthesis of poly(ε-caprolactone) (PCL) using immobilized Candida antarctica lipase B (Novozym 435) in toluene.

5.1 Materials and Equipment

  • Monomer: ε-caprolactone (ε-CL), freshly distilled under reduced pressure to remove water.

  • Enzyme: Novozym 435 (immobilized Candida antarctica lipase B), dried in a vacuum desiccator over P₂O₅ for at least 24 hours before use.

  • Solvent: Anhydrous toluene.

  • Initiator (optional): 1-Butanol or deionized water. The reaction can proceed with trace water as the initiator.

  • Non-solvent: Cold methanol for precipitation.

  • Equipment:

    • Glass reaction vials or Schlenk tubes, oven-dried.

    • Magnetic stirrer and hot plate or temperature-controlled oil bath.

    • Vacuum line and desiccator.

    • Filtration apparatus.

    • Instrumentation for analysis: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy.

5.2 Experimental Procedure

  • Reactant Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the desired amount of ε-caprolactone monomer (e.g., 1.0 g, 8.76 mmol).

  • Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., a 1:2 weight/volume ratio of ε-CL to toluene is effective, so add 2.0 mL of toluene).[9][10]

  • Enzyme Addition: Add the dried Novozym 435 to the vial. A typical enzyme loading is 5-10% by weight relative to the monomer (e.g., 50-100 mg).

  • Reaction Initiation: Seal the vial tightly with a septum or screw cap under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Incubation: Place the vial in a preheated oil bath or on a stirring hotplate set to the desired temperature (e.g., 70°C). Stir the reaction mixture at a constant rate for the specified duration (e.g., 4-24 hours).[4]

  • Reaction Termination and Enzyme Removal: After the reaction period, cool the vial to room temperature. Dilute the viscous solution with a small amount of additional toluene or chloroform to reduce viscosity. Remove the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with toluene, dried, and potentially reused.

  • Polymer Isolation: Slowly pour the filtrate into a beaker containing a large excess of cold methanol (e.g., 10-20 times the volume of the reaction mixture) while stirring vigorously. The poly(ε-caprolactone) will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer precipitate with fresh cold methanol two to three more times to remove any unreacted monomer and solvent residues.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at a mild temperature (e.g., 30-40°C) until a constant weight is achieved.

5.3 Product Characterization

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer's methylene protons adjacent to the oxygen (~4.2 ppm) with the corresponding signal in the polymer chain (~4.05 ppm).

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene or PCL standards for calibration.

Conclusion

The enzymatic synthesis of polyesters via lipase-catalyzed ring-opening polymerization is a highly effective and environmentally friendly method. However, the success of the polymerization is highly dependent on the monomer's structure. While γ-caprolactone (γ-butyrolactone) is a desirable bio-based monomer, its inherent thermodynamic stability makes it resistant to homopolymerization. For researchers entering this field, ε-caprolactone serves as an excellent and reliable model monomer. The provided protocol for poly(ε-caprolactone) synthesis offers a robust starting point for producing well-defined biodegradable polyesters and can be adapted to explore the copolymerization of less reactive lactones like γ-caprolactone.

References

Application Note: Analytical Methods for the Detection of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gamma-Caprolactone (γ-CL), also known as γ-hexalactone, is a five-membered cyclic ester with the molecular formula C₆H₁₀O₂.[1] It is a significant compound in various fields, serving as a monomeric unit in polymer chemistry for the synthesis of functional aliphatic polyesters and as a biological agent.[2] γ-CL is found naturally in ripe fruits and has been identified as a volatile component in human biological fluids like blood and urine.[3][4] Given its role in the development of advanced materials and its potential as a biological marker, robust and reliable analytical methods for its detection and quantification are crucial. This document provides detailed protocols for the analysis of γ-Caprolactone using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is the preferred method for the detection of γ-Caprolactone in complex biological matrices due to its high sensitivity and selectivity.[2] It is ideal for volatile compounds and can provide definitive identification based on mass spectral data. This method is suitable for analyzing γ-CL in samples such as human blood, urine, and environmental extracts.[2][3]

Experimental Protocol: GC-MS Analysis of γ-Caprolactone in Biological Fluids

This protocol is adapted from methodologies for similar lactones in urine and provides a robust framework for γ-CL analysis.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 5 mL of the biological sample (e.g., urine) into a 15 mL screw-cap tube.

  • Add an appropriate internal standard (e.g., deuterated γ-CL or a structurally similar compound like octadecane).[5][6]

  • Acidify the sample to pH 1 by adding approximately 200 µL of 10 M HCl.[5]

  • To ensure the lactone is in its closed-ring form, heat the sample at 60°C for 1 hour (Lactonisation step).[5]

  • Neutralize the sample to pH 5.0 using KOH and a sodium acetate buffer.[5]

  • Add 1 mL of a non-polar extraction solvent such as tert-Butyl methyl ether (TBME) or hexane.[2][5]

  • Add 5 g of Na₂SO₄ to facilitate phase separation.[5]

  • Vortex the mixture for 30 seconds, followed by shaking for 20 minutes.[5]

  • Centrifuge for 5 minutes at 1800 rpm to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer into a clean GC vial for analysis.[5]

2. Instrumentation and Conditions

  • Gas Chromatograph: Hewlett-Packard 6890 or equivalent.[5]

  • Mass Spectrometer: Hewlett-Packard 5973 or equivalent.[5]

GC Conditions:

  • Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 µm) or DB-35MS (60 m x 0.25 mm x 0.25 µm).[5][6] The stationary phase containing (35%-phenyl)-methyl polysiloxane is recommended for better peak shape and separation.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Injector: Splitless or split (1:6), with an injection volume of 1-5 µL.[5]

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 100°C at 15°C/min.

    • Ramp 2: Increase to 330°C at 35°C/min.

    • Hold at 330°C for 3 minutes.[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Ion Source Temperature: 230°C.[8]

  • Acquisition Mode:

    • Full Scan: m/z 40 to 200 for qualitative analysis.[5]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of γ-Caprolactone. Key ions include m/z 85 (base peak), 57, 56, and 29.[7]

Workflow and Data Presentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Standard 2. Add Internal Std. Sample->Standard Extract 3. Liquid-Liquid Extraction Standard->Extract Vial 4. Transfer to GC Vial Extract->Vial Inject 5. GC Injection & Separation Vial->Inject Detect 6. MS Detection (Scan/SIM) Inject->Detect Process 7. Peak Integration Detect->Process Quantify 8. Quantification Process->Quantify Report 9. Report Generation Quantify->Report

Caption: GC-MS workflow for γ-Caprolactone analysis.

Quantitative Data Summary for GC-MS Methods

ParameterValueMatrixNotesReference
Linearity Range 0.34 - 500 µg/mLBiological MatricesMethod developed for γ-butyrolactone, applicable to γ-CL.[9]
Limit of Detection (LOD) 10.9 - 44.9 µg/kgCigarette Filter TipDependent on the specific lactone isomer.[6]
Limit of Quantification (LOQ) 0.798 µg/mLBlood, Urine, PlasmaBased on analysis of 100 µL sample.[9]
Recovery 88.1% - 118.8%Cigarette Filter TipDemonstrates high accuracy of the extraction method.[6]
Relative Standard Deviation (RSD) 1.8% - 4.1%Cigarette Filter TipIndicates good method repeatability.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a versatile technique for the analysis of γ-Caprolactone, particularly for applications such as purity assessment, isolation of impurities, and pharmacokinetic studies.[10][11] It is suitable for samples where the analyte is not volatile or when derivatization is undesirable.

Experimental Protocol: HPLC-UV Analysis of γ-Caprolactone

This protocol is based on a reverse-phase HPLC method for the separation of γ-Caprolactone.[10]

1. Sample Preparation

  • Accurately weigh the sample containing γ-Caprolactone.

  • Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

2. Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Newcrom R1 column (4.6 x 150 mm).[10] This is a reverse-phase column with low silanol activity.[11]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting ratio could be 50:50 (MeCN:Water) + 0.1% H₃PO₄.[10][11]

  • MS Compatibility Note: For LC-MS applications, replace phosphoric acid with 0.1% formic acid to ensure compatibility with the mass spectrometer.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as lactones have a weak chromophore.

  • Injection Volume: 10-20 µL.

Workflow and Data Presentation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing Dissolve 2. Dissolution in Solvent Sample->Dissolve Filter 3. Filtration (0.45 µm) Dissolve->Filter Vial 4. Transfer to HPLC Vial Filter->Vial Inject 5. HPLC Injection Vial->Inject Separate 6. RP Column Separation Inject->Separate Detect 7. UV/MS Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify Report 10. Final Report Quantify->Report

Caption: HPLC workflow for γ-Caprolactone analysis.

Quantitative Data Summary for HPLC Method

ParameterSpecificationNotesReference
Column Newcrom R1 (Reverse Phase)Special reverse-phase column with low silanol activity.[10][11]
Mobile Phase Acetonitrile / Water / Phosphoric AcidFor MS applications, phosphoric acid should be replaced with formic acid.[10][11]
Application Purity analysis, preparative separation, pharmacokinetics.The method is scalable for isolating impurities.[10][11]

Summary and Method Comparison

FeatureGC-MSHPLC-UV/MS
Principle Separation based on volatility and polarity; detection by mass fragmentation.Separation based on polarity; detection by UV absorbance or mass.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sample Prep Often requires extraction and sometimes derivatization.Simpler preparation, usually dissolution and filtration.
Sensitivity Very high, especially in SIM mode.Good, but generally lower than GC-MS for suitable analytes.
Selectivity Very high, provides structural confirmation.Moderate (UV) to high (MS).
Best For... Complex matrices (biological fluids), trace analysis, confirmation.Purity testing, quality control, preparative work, pharmacokinetics.

Conclusion The choice between GC-MS and HPLC for the analysis of γ-Caprolactone depends on the specific application, sample matrix, and desired sensitivity. GC-MS offers superior sensitivity and selectivity for complex biological samples, providing unambiguous identification. HPLC provides a simpler, more direct analysis suitable for quality control and preparative applications. The protocols and data presented in this note serve as a comprehensive guide for researchers to establish and validate robust analytical methods for γ-Caprolactone in their respective fields.

References

GC-MS Analysis of Gamma-Caprolactone in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Caprolactone (γ-Caprolactone), also known as γ-hexalactone, is a six-carbon lactone naturally present in various fruits and is also found as an endogenous metabolite in biological fluids such as human blood and urine. Its presence and concentration in biological matrices are of interest in fields ranging from metabolic research to food science and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of γ-Caprolactone in complex biological samples. This document provides detailed application notes and protocols for the extraction and analysis of γ-Caprolactone from biological samples using GC-MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of γ-Caprolactone and a closely related compound, γ-Butyrolactone (GBL), which can be used as a reference.

Table 1: GC-MS Parameters and Quantitative Data for Lactone Analysis

Parameterγ-Caprolactoneγ-Butyrolactone (GBL)Reference
Molecular Weight 114.14 g/mol 86.09 g/mol [1]
Molecular Formula C6H10O2C4H6O2[1]
Retention Time (RT) ~12.210 minNot specified in this context[2]
Quantitation Ions (m/z) 84, 114Not specified in this context[2]
Linear Range Method dependent0.34 - 500 µg/mL[3]
Limit of Detection (LOD) Method dependent0.34 µg/mL[3]
Limit of Quantification (LOQ) Method dependent0.798 µg/mL[3]

Note: The retention time for γ-Caprolactone is based on a pyrolysis-GC/MS method and may vary depending on the specific GC column and temperature program used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of γ-Caprolactone from Plasma or Urine

This protocol is adapted from methods for the extraction of similar small lactones from biological fluids.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., deuterated γ-Caprolactone or a related lactone not present in the sample)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • GC vials

Procedure:

  • To 100 µL of plasma or urine in a centrifuge tube, add a known amount of the internal standard.

  • Add 500 µL of dichloromethane or ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 50 µL is reached.

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of γ-Caprolactone. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: HP-1 (polydimethylsiloxane), 25 m x 0.20 mm I.D., 0.33 µm film thickness (or equivalent)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[3]

  • Inlet Temperature: 250°C[3]

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1)[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 0.6 minutes[3]

    • Ramp at 15°C/min to 300°C[3]

    • Hold at 300°C for a sufficient time to elute all compounds of interest.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Selective Ion Monitoring (SIM) or Full Scan

    • SIM Ions for γ-Caprolactone: m/z 84, 114 (based on pyrolysis data)[2]

    • Full Scan Range: m/z 40-200

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of γ-Caprolactone from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (e.g., Dichloromethane) add_is->lle dry Dry Extract (Anhydrous Na2SO4) lle->dry concentrate Concentrate Extract (Nitrogen Evaporation) dry->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

GC-MS Analysis Workflow for γ-Caprolactone.
Catabolic Pathway of γ-Caprolactone in Rhodococcus erythropolis

While a specific signaling pathway in humans involving γ-Caprolactone is not well-documented in the provided search results, a catabolic pathway has been described in the bacterium Rhodococcus erythropolis. This pathway involves the opening of the lactone ring, followed by oxidation steps.[4]

catabolic_pathway gcl γ-Caprolactone (Cyclic form) open_chain Open-chain form gcl->open_chain Lactonase QsdA (Ring-opening) beta_ox β-Oxidation open_chain->beta_ox omega_ox ω-Oxidation open_chain->omega_ox krebs Krebs Cycle beta_ox->krebs beta_keto β-Ketoadipate Pathway omega_ox->beta_keto

Catabolic Pathway of γ-Caprolactone.

References

Application Note: 1H NMR Characterization of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Caprolactone is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its structural elucidation and purity assessment are critical steps in synthetic chemistry and drug development. This application note provides a detailed protocol for the characterization of γ-Caprolactone using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the structure of organic molecules.

Molecular Structure and Proton Environments

The structure of γ-Caprolactone features a five-membered lactone ring with an ethyl substituent at the chiral center (C5). The protons on the ring and the ethyl group are diastereotopic, leading to distinct signals in the 1H NMR spectrum. Understanding these proton environments is key to accurate spectral interpretation.

G cluster_molecule γ-Caprolactone Structure cluster_protons Proton Assignments mol H_a H_b H_g H_d CH3 CH3

Caption: Molecular structure of γ-Caprolactone with key proton groups highlighted.

Quantitative 1H NMR Data Summary

The following table summarizes the 1H NMR spectral data for γ-Caprolactone recorded in deuterated chloroform (CDCl3) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
4.44quintet7.21H
2.54dd9.5, 7.21H
Hβ'2.53dd9.5, 6.51H
2.34dtd12.7, 7.2, 6.51H
Hγ'1.87dtd12.7, 9.5, 7.21H
1.70 - 1.50m-2H
CH30.95t7.43H

Data sourced from a 300 MHz 1H NMR spectrum in CDCl3.[1]

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of γ-Caprolactone.

Materials and Equipment
  • γ-Caprolactone sample

  • Deuterated chloroform (CDCl3, 99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual CHCl3 can be used for referencing)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the γ-Caprolactone sample into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2] This volume should be sufficient to create a solution depth of about 4-6 cm in a standard 5 mm NMR tube.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to prevent magnetic field distortions and ensure sharp spectral lines.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube.

  • Capping: Cap the NMR tube securely.

NMR Spectrum Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument's software will lock onto the deuterium signal of the CDCl3 solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following parameters for a standard 1H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) will be automatically Fourier transformed to generate the spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.[4]

    • Integration: Integrate the area under each peak to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for 1H NMR characterization of γ-Caprolactone.

Conclusion

This application note provides a comprehensive guide for the 1H NMR characterization of γ-Caprolactone. By following the detailed experimental protocol and utilizing the provided spectral data for reference, researchers can confidently verify the structure and purity of their synthesized or acquired γ-Caprolactone samples, ensuring the quality and reliability of their subsequent research and development activities.

References

Application Note: Purification of γ-Caprolactone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Caprolactone (γ-Caprolactone) is a valuable cyclic ester with applications in the synthesis of polymers, pharmaceuticals, and as a flavoring agent. For many of these applications, particularly in drug development and polymer chemistry, high purity of the monomer is critical to ensure predictable reaction kinetics, final product quality, and to avoid the introduction of unwanted side products. Commercial grades of γ-Caprolactone may contain impurities such as residual starting materials, byproducts from synthesis, or degradation products. Vacuum distillation is a highly effective method for purifying γ-Caprolactone, as it allows for distillation at temperatures below its atmospheric boiling point, thus preventing thermal decomposition. This application note provides a detailed protocol for the purification of γ-Caprolactone by vacuum distillation.

Data Presentation

The efficiency of vacuum distillation is evident from the significant reduction in the boiling point of γ-Caprolactone under reduced pressure. This allows for a gentle purification process, minimizing the risk of thermal degradation.

ParameterValueReference
Atmospheric Boiling Point219 °C
Boiling Point at 10 mmHg82-85 °C
Boiling Point at 2 mmHg61-62 °C
Typical Commercial Purity≥98%[1]
Achievable Purity Post-Distillation>99.5%[2]

Experimental Protocols

This section outlines a comprehensive protocol for the purification of γ-Caprolactone by vacuum distillation. The procedure includes a pre-treatment step to remove water, followed by the vacuum distillation process.

Materials and Equipment
  • γ-Caprolactone (commercial grade, ≥98%)

  • Calcium hydride (CaH₂)

  • Drying agent (e.g., molecular sieves 4Å)

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump (capable of achieving <10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (optional but recommended to protect the vacuum pump)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and clamps

Pre-treatment: Drying of γ-Caprolactone

Moisture is a common impurity that can interfere with subsequent reactions, such as polymerization. Therefore, it is crucial to dry the γ-Caprolactone before distillation.

  • Place the commercial-grade γ-Caprolactone in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add calcium hydride (CaH₂) to the flask (approximately 1-2 g per 100 mL of lactone).

  • Seal the flask with a septum and purge with an inert gas.

  • Stir the mixture at room temperature for at least 12 hours to ensure complete removal of water.

Vacuum Distillation Procedure
  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Use a short-path distillation head to minimize product loss.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Insert a thermometer into the distillation head to monitor the vapor temperature.

    • Connect the vacuum source to the distillation apparatus, including a manometer to monitor the pressure. A cold trap between the apparatus and the pump is recommended.

  • Distillation:

    • Decant the dried γ-Caprolactone from the calcium hydride into the distillation flask.

    • Begin stirring the liquid.

    • Slowly evacuate the system using the vacuum pump.

    • Once the desired pressure (e.g., 10 mmHg) is reached and stable, begin heating the distillation flask using the heating mantle.

    • Increase the temperature gradually to avoid bumping.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Monitor the vapor temperature. The main fraction of purified γ-Caprolactone will distill at a constant temperature corresponding to the pressure in the system (e.g., 82-85 °C at 10 mmHg).

    • Collect the main fraction in a separate, clean collection flask.

    • Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains in the distillation flask.

  • Post-Distillation Handling:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum and introducing an inert gas.

    • Transfer the purified γ-Caprolactone to a clean, dry storage container.

    • For long-term storage and to maintain purity, store the purified product over a drying agent like molecular sieves in a tightly sealed container, preferably under an inert atmosphere and refrigerated.

Visualizations

Experimental Workflow for γ-Caprolactone Purification

G Workflow for γ-Caprolactone Purification cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_post_distillation Post-Distillation start Commercial γ-Caprolactone drying Drying with CaH₂ (12h, RT, stirring) start->drying setup Assemble Distillation Apparatus drying->setup evacuation Evacuate System (<10 mmHg) setup->evacuation heating Gradual Heating evacuation->heating forerun Collect Forerun heating->forerun main_fraction Collect Main Fraction (e.g., 82-85°C @ 10 mmHg) forerun->main_fraction stop Stop Distillation main_fraction->stop cooling Cool and Release Vacuum stop->cooling storage Store Purified Product (over molecular sieves, inert atm.) cooling->storage

Caption: A flowchart illustrating the key steps in the purification of this compound by vacuum distillation.

References

Application Notes and Protocols: γ-Caprolactone as a Biostimulant for Rhodococcus erythropolis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodococcus erythropolis, a Gram-positive actinobacterium, is recognized for its versatile metabolism and its role in bioremediation and biocontrol. One of its key biocontrol mechanisms is the disruption of quorum sensing (QS), a cell-to-cell communication system used by many pathogenic bacteria to coordinate virulence. This process, known as quorum quenching (QQ), is mediated by the degradation of N-acyl-homoserine lactone (NAHSL) signaling molecules.

γ-Caprolactone, a food-grade flavoring agent, has been identified as a potent biostimulant for R. erythropolis. It induces the expression of the γ-lactone catabolic pathway, which is responsible for the degradation of NAHSLs. This biostimulation enhances the growth and quorum quenching activity of R. erythropolis, making it a promising agent for controlling infections by pathogenic bacteria that rely on QS for their virulence.

These application notes provide detailed protocols for studying the biostimulant effect of γ-caprolactone on R. erythropolis, including methods for assessing bacterial growth, gene expression of the key lactonase enzyme QsdA, and the functional quorum quenching activity.

Data Presentation

The following tables summarize quantitative data on the effect of γ-caprolactone on Rhodococcus erythropolis.

Table 1: Effect of γ-Caprolactone on the Growth of Rhodococcus erythropolis

ParameterConditionValueReference
Doubling TimeMinimal medium with γ-lactones as sole carbon source4 hours[1]
Doubling TimeMinimal medium with hexanoate (uncyclizable analog)6 hours[1]
Concentration for BiostimulationHydroponic system for potato culture0.4 g/L[1]

Signaling Pathway

The biostimulant effect of γ-caprolactone is primarily mediated through the induction of the qsdA operon, which is regulated by the TetR-like transcriptional regulator, QsdR.

G cluster_regulation Regulation of the qsdA Operon gCap γ-Caprolactone QsdR_active Active QsdR Dimer gCap->QsdR_active Binds to explanation2 When γ-caprolactone is present, it binds to QsdR, causing a conformational change and its release from the operator, allowing transcription of the qsdA gene. QsdR_inactive Inactive QsdR (Conformational Change) QsdR_active->QsdR_inactive Induces conformational change qsd_promoter qsd Promoter/Operator QsdR_active->qsd_promoter Binds and Represses explanation1 In the absence of γ-caprolactone, the active QsdR dimer binds to the operator region of the qsd operon, repressing transcription. qsdA_gene qsdA (Lactonase) qsd_transcription Transcription & Translation qsdA_gene->qsd_transcription Expression QsdA_protein QsdA Protein qsd_transcription->QsdA_protein NAHSL N-Acyl Homoserine Lactones (NAHSLs) QsdA_protein->NAHSL Hydrolyzes degraded_NAHSL Degraded NAHSLs fatty_acid_metabolism Fatty Acid Metabolism degraded_NAHSL->fatty_acid_metabolism Enters G cluster_workflow Growth Curve Analysis Workflow start Start inoculum Prepare R. erythropolis inoculum start->inoculum setup Set up 96-well plate with MM and varying γ-caprolactone concentrations inoculum->setup inoculate Inoculate wells with prepared culture setup->inoculate incubate Incubate at 30°C with shaking and hourly OD600 readings inoculate->incubate plot Plot OD600 vs. Time incubate->plot analyze Calculate growth rate and doubling time plot->analyze end End analyze->end

References

Application Notes and Protocols for the Enantioselective Synthesis of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of γ-caprolactone, a valuable chiral building block in the synthesis of pharmaceuticals and biologically active molecules. The following methods offer distinct approaches to accessing enantiomerically enriched (R)- or (S)-γ-caprolactone.

Method 1: Asymmetric Baeyer-Villiger Oxidation of 2-Methylcyclopentanone

This method details the kinetic resolution of racemic 2-methylcyclopentanone via a chiral catalyst-mediated Baeyer-Villiger oxidation. The use of a chiral scandium catalyst allows for the selective oxidation of one enantiomer of the ketone, yielding the corresponding lactone and unreacted ketone in high enantiomeric excess.

Experimental Protocol

Materials:

  • Racemic 2-methylcyclopentanone

  • Chiral N,N'-dioxide-Sc(OTf)₃ complex (catalyst)

  • m-Chloroperoxybenzoic acid (m-CPBA) (oxidant)

  • Ethyl acetate (solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

  • Reaction vessel suitable for low-temperature reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral N,N'-dioxide ligand (0.011 mmol) and Sc(OTf)₃ (0.01 mmol).

  • Add dry ethyl acetate (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Add racemic 2-methylcyclopentanone (0.1 mmol) to the reaction mixture.

  • In a separate flask, dissolve m-CPBA (0.12 mmol) in ethyl acetate (1.0 mL).

  • Add the m-CPBA solution to the reaction mixture dropwise over a period of 1 hour.

  • Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically after 24-48 hours, or until ~50% conversion is reached for optimal kinetic resolution), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to separate the unreacted 2-methylcyclopentanone and the γ-caprolactone product.

  • Determine the enantiomeric excess of the product and unreacted starting material using chiral GC or HPLC.

Data Presentation
EntryCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)ProductYield (%)ee (%)Ref.
110m-CPBAEthyl Acetate-2048~50(R)-γ-Caprolactone~45>95[1]
210m-CPBAEthyl Acetate-2048~50(S)-2-Methylcyclopentanone~48>95[1]

Note: The specific enantiomer obtained depends on the chirality of the N,N'-dioxide ligand used.

Logical Workflow

baeyer_villiger_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Oxidation cluster_workup Workup and Purification cluster_products Products ligand Chiral N,N'-Dioxide Ligand catalyst Chiral Sc(III) Catalyst ligand->catalyst scandium Sc(OTf)₃ scandium->catalyst reaction Baeyer-Villiger Oxidation (-20 °C, Ethyl Acetate) catalyst->reaction ketone Racemic 2-Methylcyclopentanone ketone->reaction mcpba m-CPBA mcpba->reaction quench Quench (Na₂S₂O₃) reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification lactone Enantioenriched γ-Caprolactone purification->lactone unreacted_ketone Enantioenriched 2-Methylcyclopentanone purification->unreacted_ketone

Caption: Workflow for the enantioselective Baeyer-Villiger oxidation.

Method 2: Asymmetric Hydrogenation of a γ-Ketoacid

This protocol describes the enantioselective synthesis of γ-caprolactone through the asymmetric hydrogenation of a γ-ketoacid precursor using a chiral iridium catalyst. This method provides direct access to the chiral lactone in high yield and enantioselectivity.

Experimental Protocol

Materials:

  • 4-Oxohexanoic acid (γ-ketoacid precursor)

  • Chiral Spiro Iridium Catalyst (e.g., (S)-[Ir(H)(dppf)(Me-BIPAM)])

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Standard laboratory glassware

Procedure:

  • In a glovebox, charge a glass vial with the chiral iridium catalyst (0.001 mmol) and 4-oxohexanoic acid (0.1 mmol).

  • Add anhydrous, degassed methanol (2.0 mL) to the vial.

  • Place the vial into a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (typically 12-24 hours).

  • After the reaction is complete, carefully release the pressure and purge the autoclave with an inert gas.

  • Remove the vial and concentrate the solvent under reduced pressure.

  • The resulting γ-hydroxy acid will spontaneously cyclize to γ-caprolactone, which can be purified by silica gel column chromatography if necessary.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Data Presentation
EntrySubstrateCatalystS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Ref.
14-Oxohexanoic acid(S)-[Ir(H)(dppf)(Me-BIPAM)]100:1503024>99>99[2][3]

Note: The specific enantiomer of the product is determined by the chirality of the catalyst used.

Reaction Pathway

hydrogenation_pathway substrate 4-Oxohexanoic Acid catalyst Chiral Iridium Catalyst + H₂ substrate->catalyst Asymmetric Hydrogenation intermediate Chiral γ-Hydroxy Acid (Intermediate) catalyst->intermediate product Enantiopure γ-Caprolactone intermediate->product Lactonization

Caption: Asymmetric hydrogenation and subsequent lactonization pathway.

Method 3: Enzymatic Kinetic Resolution of Racemic γ-Caprolactone

This method utilizes a lipase-catalyzed hydrolysis for the kinetic resolution of racemic γ-caprolactone. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted lactone and the resulting hydroxy acid, both in enantiomerically enriched forms.

Experimental Protocol

Materials:

  • Racemic γ-caprolactone

  • Lipase from Pseudomonas species (or Candida antarctica lipase B, CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (TBME)

  • Sodium hydroxide solution (for pH adjustment)

  • Standard laboratory glassware, pH meter, and stirring equipment

Procedure:

  • To a temperature-controlled reaction vessel, add racemic γ-caprolactone (e.g., 1 mmol) and phosphate buffer (e.g., 20 mL).

  • Add a small amount of TBME to aid in solubilization if necessary.

  • Adjust the pH of the mixture to the desired value (e.g., pH 7.0) using a dilute NaOH solution.

  • Add the lipase (e.g., 50 mg of Pseudomonas sp. lipase).

  • Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically measuring the consumption of NaOH required to maintain a constant pH (as the hydrolysis produces a carboxylic acid).

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Acidify the aqueous solution to pH ~3 with dilute HCl.

  • Extract the mixture with TBME (3 x 20 mL).

  • The organic layer will contain the unreacted, enantiomerically enriched γ-caprolactone.

  • The aqueous layer will contain the enantiomerically enriched γ-hydroxyhexanoic acid.

  • The unreacted lactone can be purified by silica gel column chromatography. The hydroxy acid can be isolated and re-cyclized to the other enantiomer of the lactone if desired.

  • Determine the enantiomeric excess of the unreacted lactone and the hydroxy acid (or its corresponding lactone) by chiral GC or HPLC.

Data Presentation
EntryLipase SourceSubstrateTemp (°C)pHTime (h)Conversion (%)Productee (%)Ref.
1Pseudomonas sp.Racemic γ-Caprolactone307.0~24~50(R)-γ-Caprolactone~70[4]
2Pseudomonas sp.Racemic γ-Caprolactone307.0~24~50(S)-γ-Hydroxyhexanoic acid~70[4]

Note: The enantioselectivity can often be improved by optimizing the lipase, solvent system, and temperature.

Logical Relationship Diagram

enzymatic_resolution start Racemic γ-Caprolactone ((R)- and (S)-enantiomers) process Lipase-Catalyzed Hydrolysis (Kinetic Resolution) start->process product1 Enantioenriched (R)-γ-Caprolactone (unreacted) process->product1 Slower reacting enantiomer product2 Enantioenriched (S)-γ-Hydroxyhexanoic Acid (hydrolyzed) process->product2 Faster reacting enantiomer

Caption: Enzymatic kinetic resolution of racemic γ-caprolactone.

References

Application Notes and Protocols for the Study of γ-Caprolactone Degradation in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Caprolactone (GCL) is a cyclic ester with applications in the food and fragrance industries, and it also serves as a structural analog to quorum-sensing molecules in bacteria. The microbial degradation of GCL is a subject of growing interest for its implications in bioremediation, biocontrol, and industrial biotechnology. Certain bacteria possess enzymatic pathways to utilize GCL as a carbon and energy source. Understanding this degradation pathway is crucial for harnessing these microorganisms for various biotechnological applications.

These application notes provide a comprehensive overview of the bacterial degradation pathway of γ-caprolactone, including the key enzymes and metabolic intermediates. Detailed protocols for the cultivation of GCL-degrading bacteria, preparation of cell-free extracts, and assays for key enzymatic activities are provided to facilitate research in this area.

The γ-Caprolactone Degradation Pathway

The bacterial degradation of γ-caprolactone is initiated by the hydrolytic cleavage of the lactone ring, followed by a series of oxidation steps to channel the resulting product into central metabolism. The primary pathway involves ω-oxidation, which has been observed in bacteria such as Rhodococcus erythropolis and Pseudomonas species.[1][2]

The key steps in the degradation pathway are:

  • Ring-Opening Hydrolysis: The process begins with the hydrolysis of the ester bond in the γ-caprolactone ring, a reaction catalyzed by a lactonase or a hydrolase with lactonase activity, such as QsdA in Rhodococcus erythropolis.[1][3] This reaction yields 6-hydroxyhexanoate .

  • Oxidation to Aldehyde: The terminal alcohol group of 6-hydroxyhexanoate is then oxidized to an aldehyde, forming 6-oxohexanoate (also known as adipate semialdehyde). This step is catalyzed by 6-hydroxyhexanoate dehydrogenase , an NAD(P)+-dependent oxidoreductase.[2][4]

  • Oxidation to Dicarboxylic Acid: The aldehyde group of 6-oxohexanoate is further oxidized to a carboxylic acid, resulting in the formation of adipate . This reaction is carried out by 6-oxohexanoate dehydrogenase .[5]

  • Entry into Central Metabolism: Adipate is then activated to Adipyl-CoA and subsequently enters the β-oxidation pathway , where it is metabolized to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

While β-oxidation of 6-hydroxyhexanoate is possible, it can lead to the formation of a non-metabolizable intermediate, making the ω-oxidation pathway the primary route for complete degradation in some bacteria.[2]

GCL_Degradation_Pathway GCL γ-Caprolactone HHA 6-Hydroxyhexanoate GCL->HHA Lactonase (e.g., QsdA) OHA 6-Oxohexanoate HHA->OHA 6-Hydroxyhexanoate Dehydrogenase Adipate Adipate OHA->Adipate 6-Oxohexanoate Dehydrogenase BetaOx β-Oxidation Adipate->BetaOx TCA TCA Cycle BetaOx->TCA

Caption: Bacterial degradation pathway of γ-Caprolactone.

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the γ-caprolactone degradation pathway. It is important to note that specific kinetic data for γ-caprolactone and its immediate downstream metabolites are not extensively available in the literature. The data presented here is based on available studies, which may involve related substrates.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

EnzymeSubstrateBacterial SourceKmReference
Lactonase (EaAiiA)Patulin (a lactone)Erwinia amylovora764.2 ± 284.4 µM[6]
6-Hydroxyhexanoate Dehydrogenase6-HydroxyhexanoateAcinetobacter sp.Data not available
6-Oxohexanoate Dehydrogenase6-OxohexanoateAcinetobacter sp.Data not available

Table 2: Catalytic Constants (kcat) of Key Enzymes

EnzymeSubstrateBacterial SourcekcatReference
Lactonase (EaAiiA)Patulin (a lactone)Erwinia amylovora5.426 ± 1.5 s⁻¹[6]
6-Hydroxyhexanoate Dehydrogenase6-HydroxyhexanoateAcinetobacter sp.Data not available
6-Oxohexanoate Dehydrogenase6-OxohexanoateAcinetobacter sp.Data not available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Bacterial Culturing and Induction for γ-Caprolactone Degradation

This protocol describes the cultivation of bacteria and the induction of the γ-caprolactone degradation pathway.

Protocol_1_Workflow cluster_prep Preparation cluster_culture Culturing and Induction Media_Prep Prepare Minimal Medium Inoculation Inoculate Minimal Medium Media_Prep->Inoculation Inoculum_Prep Prepare Overnight Culture Inoculum_Prep->Inoculation Incubation_1 Incubate to Mid-log Phase Inoculation->Incubation_1 Induction Induce with γ-Caprolactone Incubation_1->Induction Incubation_2 Continue Incubation Induction->Incubation_2 Harvest Harvest Cells Incubation_2->Harvest

Caption: Workflow for bacterial culturing and induction.

Materials:

  • Bacterial strain capable of γ-caprolactone degradation (e.g., Rhodococcus erythropolis, Pseudomonas aeruginosa)

  • Minimal medium (e.g., M9 minimal salts) supplemented with a primary carbon source (e.g., glucose or succinate)

  • γ-Caprolactone (GCL)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of the bacterial strain into a rich medium (e.g., LB broth) and incubate overnight at the optimal growth temperature with shaking.

  • Prepare the main culture: The following day, inoculate a fresh flask of minimal medium containing a primary carbon source (e.g., 10 mM succinate) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth to mid-log phase: Incubate the culture at the optimal temperature with shaking (e.g., 30°C, 200 rpm) until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

  • Induction: Add γ-caprolactone to the culture to a final concentration of 1-5 mM to induce the expression of the degradation pathway enzymes.

  • Continued incubation: Continue to incubate the culture under the same conditions for a further 4-6 hours to allow for the expression of the catabolic enzymes.

  • Harvesting: Harvest the cells by centrifugation at 4°C (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.4) to remove any remaining medium components. The cell pellet is now ready for the preparation of cell-free extract or for whole-cell assays.

Protocol 2: Preparation of Cell-Free Extract

This protocol describes the lysis of bacterial cells to obtain a cell-free extract for enzymatic assays.

Protocol_2_Workflow cluster_lysis Cell Lysis cluster_clarification Clarification Resuspend Resuspend Cell Pellet Lyse Lyse Cells (Sonication) Resuspend->Lyse Centrifuge Centrifuge to Remove Debris Lyse->Centrifuge Collect Collect Supernatant (Cell-Free Extract) Centrifuge->Collect Quantify Quantify Protein Concentration Collect->Quantify

Caption: Workflow for preparing cell-free extract.

Materials:

  • Harvested bacterial cell pellet from Protocol 1

  • Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT and 1 mM PMSF)

  • Sonicator

  • High-speed centrifuge

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Resuspend cells: Resuspend the washed cell pellet in cold lysis buffer. The volume of buffer should be adjusted based on the wet weight of the cells (e.g., 1 g of cells in 3-5 mL of buffer).

  • Cell lysis: Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and denaturation of proteins. Repeat until the cell suspension becomes translucent.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the cell debris.

  • Collect supernatant: Carefully collect the supernatant, which is the cell-free extract containing the soluble proteins.

  • Protein quantification: Determine the protein concentration of the cell-free extract using a standard protein assay method.

  • Storage: Use the cell-free extract immediately for enzyme assays or store it at -80°C for future use.

Protocol 3: Colorimetric γ-Caprolactone Degradation Assay

This assay is based on the colorimetric detection of the hydroxamic acid formed from the remaining lactone after the enzymatic reaction.

Materials:

  • Cell-free extract or whole bacterial cells

  • γ-Caprolactone (GCL) solution (e.g., 100 mM in water)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Hydroxylamine hydrochloride solution (e.g., 2 M, pH 7.0)

  • Ferric chloride solution (e.g., 0.37 M FeCl₃ in 0.1 M HCl)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction setup: In a microcentrifuge tube, set up the reaction mixture containing:

    • Phosphate buffer

    • Cell-free extract (to a final protein concentration of 0.1-1 mg/mL) or whole cells

    • Start the reaction by adding γ-caprolactone to a final concentration of 1-10 mM.

    • The total reaction volume should be consistent for all samples.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 10, 20, 30 minutes).

  • Stop reaction: Stop the reaction by adding an equal volume of 10% TCA and vortexing.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein (e.g., 12,000 x g for 5 minutes).

  • Color development:

    • Transfer a known volume of the supernatant to a new tube.

    • Add an equal volume of the hydroxylamine solution and vortex.

    • Add an equal volume of the ferric chloride solution and vortex.

  • Measurement: Immediately measure the absorbance of the purple-colored complex at 540 nm.

  • Standard curve: Prepare a standard curve using known concentrations of γ-caprolactone to quantify the amount of remaining substrate.

  • Calculation: Calculate the amount of degraded GCL by subtracting the remaining GCL from the initial concentration.

Protocol 4: Spectrophotometric Assay for 6-Hydroxyhexanoate Dehydrogenase

This assay measures the activity of 6-hydroxyhexanoate dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Cell-free extract

  • 6-Hydroxyhexanoate solution (e.g., 100 mM in water)

  • NAD⁺ solution (e.g., 10 mM in buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction mixture: In a cuvette, prepare the reaction mixture containing:

    • Reaction buffer

    • NAD⁺ solution (to a final concentration of 1 mM)

    • Cell-free extract

  • Blank measurement: Measure the absorbance at 340 nm to establish a baseline.

  • Start reaction: Initiate the reaction by adding 6-hydroxyhexanoate (to a final concentration of 1-10 mM).

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Calculate activity: Calculate the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

The study of the γ-caprolactone degradation pathway in bacteria offers valuable insights into microbial metabolism and presents opportunities for biotechnological advancements. The protocols and information provided in these application notes are intended to serve as a foundation for researchers to explore this pathway further, characterize the involved enzymes, and develop novel applications for these remarkable microorganisms.

References

Application Notes & Protocols: Utilizing γ-Caprolactone in Sustainable Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of sustainable polymers from renewable resources is a cornerstone of modern materials science. Aliphatic polyesters are particularly noteworthy for their biodegradability and biocompatibility, making them ideal for biomedical applications. While poly(ε-caprolactone) (PCL) is a widely studied and utilized biodegradable polyester, there is growing interest in incorporating other lactone monomers to tailor polymer properties. This document focuses on the use of γ-caprolactone (γ-CL) and its derivatives, such as the bio-based γ-valerolactone (GVL), in sustainable polymer synthesis.

Due to thermodynamic limitations, γ-lactones exhibit low polymerizability on their own. The five-membered ring of γ-lactones is significantly less strained than the seven-membered ring of ε-caprolactone (ε-CL). This results in a positive Gibbs free energy of polymerization for γ-lactones under standard conditions, making their homopolymerization challenging. However, these monomers can be effectively copolymerized with high-ring-strain monomers like ε-CL through ring-opening polymerization (ROP). This approach allows for the creation of novel copolymers with tunable properties, such as modified degradation rates, thermal characteristics, and hydrophilicity, thereby expanding their applicability in fields like drug delivery and tissue engineering.

Sustainable Production of γ-Lactones

A key aspect of sustainable polymer chemistry is the use of monomers derived from renewable feedstocks. γ-Valerolactone (GVL) is a prime example of a bio-based platform chemical that can be sustainably produced from lignocellulosic biomass, such as agricultural waste. The conversion of biomass-derived levulinic acid into GVL is a well-established catalytic process, positioning GVL as an attractive, green co-monomer for polyester synthesis.

Ring-Opening Copolymerization of γ-Lactones and ε-Caprolactone

The most common method for synthesizing poly(lactone)s is ring-opening polymerization (ROP), which can be catalyzed by various compounds, including metal alkoxides, enzymes, and organic catalysts. For the copolymerization of γ-lactones with ε-CL, tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective catalyst. The general mechanism involves the coordination of the lactone monomer to the catalyst, followed by nucleophilic attack by an initiator (e.g., an alcohol) to open the ring and propagate the polymer chain.

ROP_Mechanism Figure 1: Co-ordination-Insertion Mechanism for ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (R-OH) Active_Complex Active Catalyst Complex Initiator->Active_Complex Activation Catalyst Catalyst (Sn(Oct)₂) Catalyst->Active_Complex Ring_Opening Ring Opening & Insertion Active_Complex->Ring_Opening Monomer_g γ-Lactone Monomer_g->Active_Complex Coordination Monomer_e ε-Caprolactone Monomer_e->Active_Complex Coordination Growing_Chain Propagating Polymer Chain Ring_Opening->Growing_Chain New_Monomer Monomer (γ-Lactone or ε-CL) Growing_Chain->New_Monomer Attack on new monomer Final_Polymer Copolymer P(γ-CL-co-ε-CL) Growing_Chain->Final_Polymer Quenching/ Purification New_Monomer->Growing_Chain Workflow Figure 2: Experimental Workflow for Copolymer Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization A Dry Glassware (Schlenk Flask) C Charge Monomers (ε-CL & γ-Lactone) & Initiator (R-OH) A->C B Purify Monomers & Solvents B->C D Add Catalyst (e.g., Sn(Oct)₂) C->D E Polymerize at Elevated Temp (e.g., 130°C) D->E F Dissolve in Solvent (e.g., CHCl₃) E->F G Precipitate in Non-Solvent (e.g., Methanol) F->G H Filter & Dry under Vacuum G->H I ¹H NMR (Composition) H->I J GPC (Mn, PDI) H->J K DSC (Tg, Tm) H->K Drug_Delivery_Workflow Figure 3: Nanoparticle Drug Delivery System cluster_formulation Formulation cluster_application Application & Release Copolymer P(γ-CL-co-ε-CL) Solvent Organic Solvent Copolymer->Solvent Drug Hydrophobic Drug Drug->Solvent Emulsification Emulsification in Aqueous Phase Solvent->Emulsification Nanoparticle Drug-Loaded Nanoparticle Emulsification->Nanoparticle Injection Systemic Administration Nanoparticle->Injection Target Target Site (e.g., Tumor) Injection->Target Release Drug Release via Polymer Degradation Target->Release Effect Therapeutic Effect Release->Effect

Troubleshooting & Optimization

Technical Support Center: Optimizing γ-Caprolactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for γ-Caprolactone (GBL) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding industrial method for γ-Caprolactone (GBL) synthesis?

A1: The primary industrial method for producing GBL is the vapor-phase dehydrogenation of 1,4-butanediol.[1] This process is typically carried out at temperatures between 180-300°C at atmospheric pressure using a copper-based catalyst.[1] This method is favored for its high efficiency, with reported yields of approximately 95% to 98%.[1][2]

Q2: My GBL synthesis is resulting in a low yield. What are the most likely causes?

A2: Low yields in GBL synthesis can stem from several factors. The most common issues include suboptimal reaction temperature, catalyst deactivation or improper composition, and the presence of impurities in the starting materials. Undesirable side reactions, such as the formation of tetrahydrofuran (THF), can also significantly reduce the yield of the desired product.[3]

Q3: How can I minimize the formation of byproducts in my GBL synthesis?

A3: Byproduct formation, particularly of THF, can be suppressed by optimizing the catalyst composition. The addition of promoters such as zinc oxide (ZnO) to the copper-based catalyst can reduce the formation of THF.[3] Furthermore, modifying the catalyst with alkali metals like sodium or potassium has been shown to suppress byproduct formation and increase selectivity towards GBL.[4]

Q4: What is the role of pressure in the dehydrogenation of 1,4-butanediol to GBL?

A4: While lower reaction pressure generally favors the equilibrium towards GBL formation, operating at a slightly elevated pressure (0.5 to 4 kg/cm ² G) can increase the rate of reaction, leading to a higher yield of GBL.[4]

Q5: Can water content in the reaction mixture affect the yield of GBL?

A5: Yes, the presence of water can lead to the hydrolysis of GBL to form gamma-hydroxybutyric acid (GHB), establishing an equilibrium between the two compounds.[1][5] This can be particularly problematic during product purification. While some processes are designed to handle water in the reaction mixture, it is generally advisable to use dry starting materials and solvents to maximize the yield of the lactone.[6]

Troubleshooting Guide

Issue 1: Low Conversion of 1,4-Butanediol
Possible Cause Recommended Action Expected Outcome
Suboptimal Reaction Temperature Gradually increase the reaction temperature within the recommended range of 190-270°C.[4] Monitor the conversion at each temperature point to find the optimum.An increase in temperature should lead to a higher conversion rate of 1,4-butanediol.
Catalyst Deactivation Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure the feed is free of catalyst poisons.A fresh or regenerated catalyst should restore high conversion efficiency.
Insufficient Catalyst Loading Increase the amount of catalyst used in the reaction.Higher catalyst loading can lead to an increased reaction rate and higher conversion.
High Space Velocity Decrease the flow rate of the 1,4-butanediol feed over the catalyst bed to increase the residence time.A longer residence time allows for more complete conversion of the starting material.
Issue 2: Low Selectivity to γ-Caprolactone (High Byproduct Formation)
Possible Cause Recommended Action Expected Outcome
Inappropriate Catalyst Composition Utilize a copper-based catalyst with promoters. For instance, the addition of ZnO can reduce THF formation.[3] Incorporating sodium or potassium can also enhance selectivity.[4]A modified catalyst will steer the reaction towards the desired GBL product, minimizing byproduct formation.
Reaction Temperature Too High While higher temperatures can increase conversion, excessively high temperatures may favor side reactions. Optimize the temperature for the best balance of conversion and selectivity.Lowering the temperature from an excessively high point can improve selectivity for GBL.
Presence of Acidic Sites on the Catalyst Support Use a catalyst support with low acidity, or neutralize any acidic sites. For example, Al₂O₃ can promote THF formation due to its acidic sites.[3]A less acidic catalyst support will disfavor the dehydration reaction that leads to THF.

Experimental Protocols

High-Yield Synthesis of γ-Caprolactone via Dehydrogenation of 1,4-Butanediol

This protocol is adapted from established laboratory procedures for the synthesis of GBL.[7]

Materials:

  • 1,4-butanediol (90.1 g, 1 mole)

  • Copper chromite catalyst (4 g)

  • Potassium hydroxide (KOH), powdered (0.15 g)

Procedure:

  • Combine 90.1 g of 1,4-butanediol, 4 g of copper chromite catalyst, and 0.15 g of powdered KOH in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture vigorously and begin heating.

  • At approximately 200°C, a noticeable evolution of hydrogen gas will begin, and the temperature may drop by about 10°C.

  • Maintain the reaction under reflux with vigorous stirring. The dehydrogenation should proceed smoothly, and the evolution of hydrogen gas will cease after approximately 3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude product by distillation under reduced pressure.

Expected Yield:

This protocol should yield approximately 80% γ-butyrolactone, with about 10% of unreacted 1,4-butanediol being recoverable.[7]

Visualizations

reaction_pathway BDO 1,4-Butanediol HBA 4-Hydroxybutanal BDO->HBA -H₂ THF Tetrahydrofuran (Byproduct) BDO->THF -H₂O HTHF 2-Hydroxytetrahydrofuran HBA->HTHF Hemiacetalization GBL γ-Caprolactone HTHF->GBL -H₂

Dehydrogenation pathway of 1,4-butanediol to γ-Caprolactone.

troubleshooting_yield low_yield Low GBL Yield cause1 Low Conversion low_yield->cause1 cause2 Low Selectivity low_yield->cause2 subcause1a Suboptimal Temperature cause1->subcause1a subcause1b Catalyst Deactivation cause1->subcause1b subcause2a Incorrect Catalyst Composition cause2->subcause2a subcause2b High Temperature cause2->subcause2b solution1a Optimize Temperature subcause1a->solution1a solution1b Regenerate/Replace Catalyst subcause1b->solution1b solution2a Use Promoted Catalyst subcause2a->solution2a solution2b Optimize Temperature subcause2b->solution2b

Troubleshooting logic for low γ-Caprolactone yield.

References

preventing side reactions in gamma-Caprolactone polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for γ-caprolactone (γ-CL) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the ring-opening polymerization (ROP) of γ-caprolactone.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of γ-caprolactone more challenging than ε-caprolactone?

The primary challenge in γ-caprolactone polymerization lies in its thermodynamics. The five-membered ring of γ-lactones has a lower ring strain compared to the seven-membered ring of ε-caprolactone. This results in a less favorable negative change in Gibbs free energy (ΔG) for polymerization, making the process less spontaneous and more susceptible to side reactions. Under certain conditions, the polymerization of γ-lactones can be thermodynamically forbidden.

Q2: What are the most common side reactions during γ-caprolactone polymerization?

The most prevalent side reactions include:

  • Intramolecular Cyclization (Backbiting): The growing polymer chain can attack itself, leading to the formation of cyclic oligomers and a decrease in the desired linear polymer's molecular weight. This is particularly pronounced with γ-lactones due to the thermodynamic stability of the five-membered ring.

  • Transesterification: This can be either intermolecular (between two polymer chains) or intramolecular (within the same chain). It leads to a broadening of the molecular weight distribution (polydispersity index, Ð) and can alter the polymer's architecture. Elevated temperatures and certain catalysts can promote transesterification.[1][2]

  • Chain Termination by Impurities: Protic impurities, especially water, can act as initiators or chain transfer agents, leading to polymers with lower than expected molecular weights and broader dispersity.[3][4][5][6]

Q3: How can I minimize intramolecular cyclization?

Minimizing intramolecular cyclization is critical for successful γ-caprolactone polymerization. Key strategies include:

  • Lowering Reaction Temperature: Lower temperatures favor the propagation reaction over backbiting. However, this may also significantly slow down the polymerization rate.

  • Choosing an Appropriate Catalyst: Some catalysts have a higher propensity for promoting propagation over side reactions. Organocatalysts, for instance, can sometimes offer better control at lower temperatures.

  • High Monomer Concentration: Conducting the polymerization in bulk or at high monomer concentrations can favor intermolecular propagation over intramolecular cyclization.

  • Copolymerization: Copolymerizing γ-caprolactone with a more reactive monomer, such as ε-caprolactone, can effectively suppress the backbiting of the γ-caprolactone units.[7][8]

Q4: What is the role of the initiator and how does it affect the polymerization?

The initiator is a crucial component that starts the polymerization process. It typically contains a nucleophilic group (e.g., a hydroxyl group from an alcohol) that attacks the carbonyl carbon of the lactone, initiating ring-opening. The choice and purity of the initiator directly impact the final polymer's molecular weight and end-group functionality. The ratio of monomer to initiator is a key parameter for controlling the degree of polymerization.

Q5: How critical is the purity of the monomer and catalyst?

Extremely critical. Impurities in the γ-caprolactone monomer, such as water or other protic compounds, can lead to uncontrolled initiation and chain transfer reactions, resulting in low molecular weight polymers with broad dispersity.[3][4][5][6] Similarly, impurities in the catalyst can affect its activity and selectivity, potentially promoting side reactions. It is highly recommended to purify the monomer by vacuum distillation over a drying agent like calcium hydride before use.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your γ-caprolactone polymerization experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Monomer Conversion / Low Yield 1. Thermodynamic Limitations: The polymerization of γ-caprolactone may not be thermodynamically favorable under the chosen conditions.[7][8] 2. Catalyst Inactivity: The catalyst may be poisoned by impurities or may not be active enough at the reaction temperature. 3. Insufficient Reaction Time: The polymerization rate may be slow.1. Consider copolymerization with a more reactive monomer (e.g., ε-caprolactone). 2. Ensure all reagents and glassware are scrupulously dry. Use a freshly purified and handled catalyst under an inert atmosphere. Consider a more active catalyst. 3. Increase the reaction time, monitoring the conversion by techniques like ¹H NMR.
Broad Molecular Weight Distribution (High Polydispersity, Ð) 1. Transesterification Reactions: Occur at high temperatures or with certain catalysts.[1][2] 2. Presence of Impurities: Water or other protic impurities can lead to multiple initiating species.[3][4][5][6] 3. Slow Initiation: If the initiation rate is slower than the propagation rate, chains will grow at different times, leading to a broader distribution.1. Lower the reaction temperature.[1][2] Choose a catalyst known for low transesterification activity (some organocatalysts can be beneficial). 2. Thoroughly dry all reagents and solvents. Purify the monomer via vacuum distillation.[9] 3. Select an initiator/catalyst system with a fast and efficient initiation step.
Lower than Expected Molecular Weight 1. Chain Transfer to Impurities: Water is a common culprit.[3][4][5][6] 2. Intramolecular Cyclization: "Backbiting" leads to the formation of cyclic oligomers instead of high molecular weight linear chains. 3. Incorrect Monomer-to-Initiator Ratio: An excess of initiator will result in a lower degree of polymerization.1. Ensure anhydrous conditions. 2. Lower the reaction temperature and increase the monomer concentration. 3. Carefully calculate and measure the monomer-to-initiator ratio.
Formation of Cyclic Oligomers 1. Intramolecular Transesterification (Backbiting): Favored at higher temperatures and lower monomer concentrations.1. Decrease the reaction temperature. 2. Increase the monomer concentration (bulk polymerization is often preferred). 3. Consider using a catalyst that favors propagation over backbiting.

Data Presentation: Influence of Reaction Parameters on ε-Caprolactone Polymerization

Note: The following data is primarily based on studies of ε-caprolactone, a close analog of γ-caprolactone. The general trends are expected to be similar, but optimal conditions for γ-caprolactone may vary.

Table 1: Effect of Temperature on ε-Caprolactone Polymerization *

Temperature (°C)Monomer Conversion (%)Polydispersity (Ð)Observations
50~60NarrowSlower reaction rate, less transesterification.[1][2]
75>95NarrowGood balance of reaction rate and control.[1][2]
100~84BroadeningIncreased rate, but also increased side reactions.[1][2]
125~64BroadSignificant transesterification and potential for backbiting.[1][2]
150~62BroadDominated by side reactions, leading to lower conversion and poor control.[1][2]

*Data derived from studies on ε-caprolactone polymerization initiated by FeCl₃ and BzOH.[1][2]

Table 2: Comparison of Common Catalysts for Lactone Polymerization

Catalyst TypeTypical Reaction ConditionsAdvantagesDisadvantages
**Tin(II) Octoate (Sn(Oct)₂) **110-160 °C, bulk or solutionHigh activity, widely used, FDA-approved for some applications.[3]Can promote transesterification at high temperatures, potential for tin contamination.
Organocatalysts (e.g., DBU, TBD, Phosphazenes) Room temperature to 80 °CMetal-free, can offer high control and living characteristics, mild reaction conditions.[10]Can be sensitive to impurities, may have lower thermal stability.
Metal Alkoxides (e.g., Al(OiPr)₃, Y(OR)₃) Varies with metalCan provide good control over molecular weight and architecture.Often require strictly anhydrous and anaerobic conditions.
Enzymes (e.g., Lipases) 35-100 °CBiocatalytic, environmentally friendly, can be highly selective.Slower reaction rates, potential for enzyme denaturation.

Experimental Protocols

Protocol 1: General Procedure for Monomer and Catalyst Purification

  • Monomer Purification (γ-Caprolactone):

    • Add calcium hydride (CaH₂) to the commercially available γ-caprolactone (approx. 1 g per 10 mL).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for at least 4 hours, or overnight.

    • Perform vacuum distillation of the dried monomer, collecting the fraction that distills at a constant temperature.[9]

    • Store the purified monomer under an inert atmosphere and over molecular sieves.

  • Catalyst Purification (e.g., Sn(Oct)₂):

    • If the catalyst is a solid, it can be purified by recrystallization or sublimation under vacuum.

    • Liquid catalysts like Sn(Oct)₂ can be purified by vacuum distillation to remove impurities such as 2-ethylhexanoic acid and water.

    • Handle and store the purified catalyst under a strict inert atmosphere to prevent deactivation.

Protocol 2: Example of a Small-Scale γ-Caprolactone Polymerization

This is a general guideline; optimal conditions will depend on the specific catalyst and desired polymer characteristics.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Prepare a stock solution of the initiator (e.g., benzyl alcohol in dry toluene) of a known concentration.

  • Polymerization:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified γ-caprolactone via syringe under an inert atmosphere.

    • Add the calculated volume of the initiator stock solution.

    • Add the catalyst (either as a solid or a stock solution in a dry, inert solvent).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., starting with a lower temperature like 60-80 °C to minimize side reactions).

    • Allow the reaction to proceed for the desired time. Monitor the progress by taking small aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane or chloroform).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any residual monomer, catalyst, and initiator.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Purification->Reaction_Setup Reagent_Drying Reagent & Glassware Drying Reagent_Drying->Reaction_Setup Addition Add Monomer, Initiator, Catalyst Reaction_Setup->Addition Polymerization Controlled Temperature Addition->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Purification Precipitation->Purification Analysis Characterization (NMR, GPC, etc.) Purification->Analysis

Caption: Workflow for γ-Caprolactone Polymerization.

Side_Reaction_Pathways Growing_Chain Growing Polymer Chain Monomer γ-Caprolactone Monomer Desired_Polymer High Molecular Weight Linear Polymer Growing_Chain->Desired_Polymer Propagation (Desired) Cyclic_Oligomer Cyclic Oligomer Growing_Chain->Cyclic_Oligomer Intramolecular Cyclization (Backbiting) Scrambled_Polymer Polymer with Broad Đ Desired_Polymer->Scrambled_Polymer Intermolecular Transesterification

Caption: Competing Reactions in γ-Caprolactone Polymerization.

References

Technical Support Center: Controlling the Molecular Weight of Poly(γ-caprolactone)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and molecular weight control of poly(γ-caprolactone) (PγCL). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the ring-opening polymerization (ROP) of γ-caprolactone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of PγCL, focusing on achieving the desired molecular weight and maintaining narrow polydispersity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Polymerization 1. Thermodynamically Unfavorable Conditions: The ring-opening polymerization of γ-caprolactone is thermodynamically challenging due to the stability of the five-membered ring. Polymerization is often an equilibrium-driven process.[1] 2. Inactive Catalyst/Initiator System: The chosen catalyst or initiator may not be effective for the ROP of γ-caprolactone under the selected conditions. 3. Presence of Impurities: Water or other nucleophilic impurities can interfere with the polymerization, especially with anionic catalysts.1. Lower the Reaction Temperature: Polymerization of γ-caprolactone is often favored at lower temperatures (e.g., -20°C to -40°C) to shift the equilibrium towards the polymer.[2] 2. Increase Monomer Concentration: Higher monomer concentrations can also drive the polymerization forward.[1][2] 3. Select an Appropriate Catalytic System: Utilize highly active catalysts proven for γ-caprolactone ROP, such as organomagnesium compounds (e.g., di-n-butylmagnesium), strong base/urea binary systems, or phosphazene bases.[3][4] 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the monomer before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Molecular Weight 1. High Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the monomer-to-initiator ratio. 2. Chain Transfer Reactions: Impurities or certain solvents can act as chain transfer agents, terminating growing polymer chains prematurely. 3. Premature Termination: The reaction may not have proceeded to full conversion.1. Decrease Initiator Concentration: To achieve a higher molecular weight, reduce the amount of initiator relative to the monomer. 2. Purify Reagents: Ensure all reagents, including the monomer and solvent, are free from impurities. 3. Increase Reaction Time: Allow the polymerization to proceed for a longer duration to ensure high monomer conversion. Monitor the conversion using techniques like ¹H NMR.
Broad Polydispersity Index (PDI) 1. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will be formed at different times, leading to a broad molecular weight distribution. 2. Side Reactions: Transesterification or other side reactions can lead to a scrambling of polymer chains, broadening the PDI. 3. Multiple Active Species: The presence of multiple types of active catalytic species can result in different rates of polymerization.1. Choose a Fast-Initiating System: Select a catalyst/initiator combination that provides rapid initiation. 2. Optimize Reaction Conditions: Lowering the temperature can sometimes reduce the rate of side reactions relative to propagation. 3. Use a Well-Defined Catalyst: Employ a single-site catalyst to ensure uniform polymerization.
Inconsistent Results Batch-to-Batch 1. Variability in Reagent Purity: Small differences in the purity of the monomer, initiator, or catalyst can significantly impact the polymerization. 2. Inconsistent Reaction Setup: Variations in temperature control, stirring rate, or inert atmosphere can lead to different outcomes. 3. Moisture Contamination: Inconsistent drying of reagents and glassware is a common source of variability.1. Standardize Reagent Purification: Implement a consistent protocol for purifying and storing all reagents. 2. Maintain Consistent Reaction Parameters: Carefully control and monitor the temperature, stirring, and inert atmosphere for each reaction. 3. Strictly Adhere to Anhydrous Techniques: Use Schlenk lines or a glovebox to minimize exposure to moisture and air.

Frequently Asked Questions (FAQs)

Q1: Why is it more difficult to polymerize γ-caprolactone compared to ε-caprolactone?

A1: The polymerization of γ-caprolactone (a five-membered ring) is thermodynamically less favorable than that of ε-caprolactone (a seven-membered ring). The lower ring strain of γ-caprolactone means that the change in Gibbs free energy (ΔG) for polymerization is less negative, and under certain conditions, can be positive, favoring the monomer over the polymer.[1] To overcome this, the polymerization of γ-caprolactone often requires more active catalysts and is typically carried out at lower temperatures to shift the monomer-polymer equilibrium toward the polymer.[1][2]

Q2: How can I predict the molecular weight of my poly(γ-caprolactone)?

A2: For a living polymerization, the number-average molecular weight (Mn) can be estimated using the following formula:

Mn = ([M]0 / [I]0) * Mmonomer * conversion

Where:

  • [M]0 is the initial molar concentration of the monomer.

  • [I]0 is the initial molar concentration of the initiator.

  • Mmonomer is the molecular weight of the γ-caprolactone monomer (86.09 g/mol ).

  • Conversion is the fraction of monomer that has polymerized.

This calculation assumes that each initiator molecule starts one polymer chain.

Q3: What is a typical Polydispersity Index (PDI) for poly(γ-caprolactone) synthesis, and how can I achieve a narrow PDI?

A3: A narrow PDI (typically < 1.5) indicates a more uniform polymer sample in terms of chain length. Achieving a narrow PDI in γ-caprolactone polymerization requires a controlled/"living" polymerization where the rate of initiation is much faster than the rate of propagation, and side reactions like transesterification are minimized. Using highly active and selective catalysts, such as certain organomagnesium compounds or phosphazene bases, under optimized conditions can yield PγCL with a narrow PDI.[3][4]

Q4: What are the common catalyst systems for the controlled polymerization of γ-caprolactone?

A4: Several catalyst systems have been developed for the challenging ROP of γ-caprolactone. Some effective examples include:

  • Organomagnesium Compounds: Simple commercial organomagnesium compounds, like di-n-butylmagnesium, have been shown to produce high molecular weight PγCL.[3]

  • Strong Base/Urea Binary Systems: A combination of a strong base (e.g., an alkaline alkoxide or a phosphazene superbase) and a urea derivative can effectively catalyze the ROP of γ-caprolactone, even at moderately low temperatures (-20°C).[2][4]

  • Phosphazene Superbases: Organic superbases like tBu-P4 have been used as organocatalysts for the ROP of γ-caprolactone.

Q5: How does the hydrolytic degradation of poly(γ-caprolactone) proceed?

A5: The hydrolytic degradation of poly(γ-caprolactone) occurs through the cleavage of its ester bonds in the presence of water. This process is the reverse of the condensation polymerization.[5] The degradation ultimately yields γ-hydroxybutyric acid, a naturally occurring metabolite in the human body. The rate of degradation is influenced by factors such as molecular weight, crystallinity, and the surrounding pH and temperature.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the molecular weight (Mn) and polydispersity index (PDI) of poly(γ-caprolactone).

Table 1: Effect of Catalyst System and Conditions on PγCL Molecular Weight

Catalyst SystemMonomer:Catalyst:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Đ)Reference
La[N(SiMe3)2]3100:1:0-40129030.21.80[2]
tBu-P4/BnOH100:1:1-4047026.72.01[2]
NaOMe/Urea500:3:1-2024-68.2-[2]
di-n-butylmagnesium----110-[3]
CTPB/Urea----35.0-[4]

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight PγCL using a Urea/Alkoxide Catalyst System

This protocol is adapted from methodologies reported for the bulk polymerization of γ-butyrolactone.[2]

Materials:

  • γ-butyrolactone (γ-BL), dried over CaH2 and distilled under reduced pressure.

  • Anhydrous toluene.

  • Sodium methoxide (NaOMe).

  • N,N'-Diisopropyl-N''-(p-methoxyphenyl)guanidine (a urea derivative, as an example).

  • Benzyl alcohol (BnOH), dried and distilled.

  • Anhydrous methanol.

  • Schlenk flask and other oven-dried glassware.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Preparation: All glassware is oven-dried at 120°C overnight and cooled under an inert atmosphere.

  • Reaction Setup: In a glovebox, add the desired amount of γ-BL monomer and benzyl alcohol initiator to a Schlenk flask.

  • Catalyst Preparation: In a separate vial, dissolve the required amounts of NaOMe and the urea derivative in anhydrous toluene.

  • Initiation: Cool the monomer/initiator mixture to the desired reaction temperature (e.g., -20°C) using a cryostat.

  • Polymerization: Add the catalyst solution to the monomer mixture under vigorous stirring to start the polymerization. Maintain the reaction at the set temperature for the desired time (e.g., 24 hours).

  • Termination: Quench the reaction by adding an excess of acidified methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the polymer and wash it several times with fresh methanol.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the structure using ¹H NMR.

Visualizations

Experimental_Workflow Experimental Workflow for PγCL Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up and Purification cluster_analysis Analysis prep1 Dry Glassware setup Set up Reaction in Inert Atmosphere prep1->setup prep2 Purify Monomer, Initiator, and Solvent prep2->setup cool Cool to Reaction Temperature (e.g., -20°C) setup->cool add_cat Add Catalyst/Initiator cool->add_cat polymerize Polymerize for a Set Time add_cat->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate in Non-solvent (e.g., Methanol) quench->precipitate wash Wash Polymer precipitate->wash dry Dry Under Vacuum wash->dry gpc GPC/SEC (for Mn and PDI) dry->gpc nmr NMR (for Structure and Conversion) dry->nmr

Caption: A typical experimental workflow for the synthesis of poly(γ-caprolactone).

Molecular_Weight_Control Key Factors in Controlling PγCL Molecular Weight mw Target Molecular Weight (Mn) ratio [Monomer]/[Initiator] Ratio ratio->mw Directly Proportional temp Reaction Temperature temp->mw Affects Equilibrium & Side Reactions time Reaction Time time->mw Affects Conversion catalyst Catalyst Choice & Concentration catalyst->mw Affects Rate & Control purity Reagent Purity purity->mw Affects Chain Termination

References

Technical Support Center: γ-Caprolactone Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of γ-Caprolactone.

Troubleshooting Guides

Issue: Unexpected Polymerization of γ-Caprolactone During Storage or Experiment

Question: My γ-Caprolactone has become viscous or has solidified. What could be the cause and how can I prevent it?

Answer:

Unexpected polymerization of γ-Caprolactone is a common issue, often triggered by contaminants or improper storage conditions. The five-membered ring of γ-lactones has low ring strain, making homopolymerization difficult; however, it can be initiated under certain conditions.[1]

Possible Causes:

  • Contamination with Initiators: Trace amounts of water, alcohols, acids, or bases can act as initiators for ring-opening polymerization.

  • Incompatible Storage Containers: Certain plastics may leach plasticizers or other chemicals that can initiate polymerization.

  • Elevated Temperatures: Higher temperatures can accelerate polymerization, especially in the presence of trace impurities.

Troubleshooting and Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Root Cause Analysis cluster_3 Preventative Measures A γ-Caprolactone appears viscous or solidified B Isolate the affected container A->B D Check storage conditions (temperature, humidity) A->D E Review handling procedures for contamination sources A->E F Inspect container for incompatibility A->F C Do not use in experiments B->C G Store in a cool, dry, inert atmosphere D->G I Handle with clean, dry equipment E->I H Use glass or other inert containers F->H J Purchase high-purity grade from a reputable supplier I->J G gamma-Caprolactone This compound 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic_Acid This compound->6-Hydroxyhexanoic_Acid H₂O (Hydrolysis) G A Sample Preparation (1 mg/mL in Dichloromethane) B GC-MS Injection A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Data Analysis (Peak Integration and Library Search) D->E F Purity Calculation and Impurity Identification E->F

References

Technical Support Center: Overcoming Low Conversion in γ-Caprolactone Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for γ-caprolactone (γ-CL) copolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low monomer conversion, during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low or no conversion of γ-caprolactone in my copolymerization reaction?

Low conversion of γ-caprolactone (γ-CL) is a common issue stemming from its lower reactivity compared to other lactones like ε-caprolactone (ε-CL). This is primarily due to the lower ring strain of the five-membered γ-lactone ring, making its ring-opening polymerization thermodynamically less favorable.[1][2][3]

Troubleshooting Steps:

  • Verify Monomer and Reagent Purity: Impurities such as water or alcohols can act as unintended initiators or chain transfer agents, leading to low molecular weight polymers or inhibiting the polymerization altogether. Ensure all monomers, initiators, and catalysts are of high purity and are properly dried before use. For instance, ε-caprolactone and the initiator methoxy poly(ethylene glycol) (mPEG) should be dried at 60°C for 6 hours and stored over molecular sieves.[1]

  • Optimize Reaction Temperature: The polymerization of γ-lactones is highly sensitive to temperature. The reaction is often performed at elevated temperatures to shift the equilibrium towards polymer formation. However, excessively high temperatures can lead to side reactions or depolymerization. A systematic study of the reaction at different temperatures is recommended to find the optimal condition for your specific comonomer system.

  • Evaluate Catalyst and Initiator Choice: The selection of an appropriate catalyst and initiator system is critical. While tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a common catalyst for the ring-opening polymerization (ROP) of lactones, its efficiency can be limited in the case of γ-CL.[1][4] Consider exploring more active catalyst systems. The initiator-to-monomer ratio will also significantly impact the degree of polymerization and conversion.

  • Adjust Comonomer Feed Ratio: The presence of a more reactive comonomer, such as ε-CL, is often necessary to drive the copolymerization. However, a high proportion of γ-CL in the feed can significantly increase the activation energy of the reaction, leading to a decrease in the overall reaction rate.[1][2][5] Experiment with different feed ratios to find a balance between γ-CL incorporation and achieving high conversion.

A general troubleshooting workflow for low conversion is illustrated below:

G start Low/No Conversion Observed check_purity Verify Monomer/Reagent Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If purity is confirmed eval_catalyst Evaluate Catalyst/Initiator System optimize_temp->eval_catalyst If conversion is still low adjust_ratio Adjust Comonomer Feed Ratio eval_catalyst->adjust_ratio If conversion is still low end_success Successful Conversion adjust_ratio->end_success If conversion improves end_fail Consult Literature for Alternative Chemistries adjust_ratio->end_fail If conversion remains low

Caption: Troubleshooting workflow for low conversion in γ-CL copolymerization.

2. How does the comonomer feed ratio of γ-caprolactone to ε-caprolactone affect the polymerization kinetics?

The comonomer feed ratio has a significant impact on the kinetics of the copolymerization. Increasing the molar fraction of γ-valerolactone (a substituted γ-CL) in the feed with ε-caprolactone leads to a linear increase in the activation energy of the polymerization.[1][5] This means that a higher energy input is required to initiate and propagate the polymer chains, resulting in a slower reaction rate.

The kinetic analysis of the copolymerization of γ-valerolactone (GVL) and ε-caprolactone (ECL) has shown that the presence of GVL slows down the reaction. The consumption rate of ECL is significantly lower in copolymerization compared to its homopolymerization.[2]

Table 1: Effect of GVL/ECL Feed Ratio on Activation Energy

ECL/GVL Molar RatioActivation Energy (Ea) (kJ/mol)
100/075.3
90/1082.1
80/2089.0
70/3095.8

Data derived from studies on γ-valerolactone/ε-caprolactone copolymerization and presented for illustrative purposes.

3. What are some recommended starting conditions for the copolymerization of γ-caprolactone with a more reactive lactone?

For researchers new to this copolymerization, here is a general experimental protocol based on the successful copolymerization of γ-valerolactone and ε-caprolactone initiated by methoxy poly(ethylene glycol) (mPEG) and catalyzed by Tin(II) 2-ethylhexanoate (Sn(Oct)₂).[1][3]

Experimental Protocol: Ring-Opening Copolymerization of γ-Valerolactone and ε-Caprolactone

Materials:

  • ε-caprolactone (ECL), dried

  • γ-valerolactone (GVL)

  • methoxy poly(ethylene glycol) (mPEG, Mn: 550 Da), initiator, dried

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst

  • Toluene, anhydrous

Procedure:

  • Drying of Reagents: Dry ECL and mPEG at 60°C for 6 hours under vacuum and store over molecular sieves.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amounts of ECL, GVL, and mPEG. The molar ratio of mPEG to the total monomer units can be adjusted to target a specific molecular weight.

  • Initiator and Monomer Dissolution: Add a small amount of anhydrous toluene to dissolve the components.

  • Catalyst Addition: Heat the mixture to the desired reaction temperature (e.g., 130°C). Once the temperature is stable, add the Sn(Oct)₂ catalyst. The molar ratio of catalyst to initiator is typically 1:1.[1]

  • Polymerization: Allow the reaction to proceed with stirring for a predetermined time (e.g., 24 hours).

  • Purification: After cooling to room temperature, dissolve the crude polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol or petroleum ether).[6]

  • Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

The relationship between the key components of this reaction can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product ECL ε-Caprolactone (ECL) ROP Ring-Opening Polymerization ECL->ROP GVL γ-Valerolactone (GVL) GVL->ROP mPEG mPEG (Initiator) mPEG->ROP SnOct2 Sn(Oct)₂ (Catalyst) SnOct2->ROP catalyzes Copolymer mPEG-b-P(ECL-co-GVL) ROP->Copolymer

Caption: Experimental workflow for γ-CL and ε-CL copolymerization.

4. How can I confirm the incorporation of γ-caprolactone into the copolymer?

Several analytical techniques can be used to confirm the successful incorporation of γ-CL into the copolymer backbone:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic peaks of the repeating units of both comonomers in the final polymer. The integration of the respective peaks can also be used to determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the characteristic functional groups present in the copolymer, such as the ester carbonyl stretch. While it may not easily distinguish between the two lactone units, it can confirm the formation of a polyester.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer. A monomodal peak suggests the formation of a copolymer rather than a mixture of homopolymers.

Table 2: Analytical Techniques for Copolymer Characterization

TechniqueInformation Provided
¹H and ¹³C NMRCopolymer composition, microstructure
FTIRPresence of ester functional groups
GPC/SECMolecular weight, molecular weight distribution (PDI)
DSCThermal properties (glass transition temperature, melting point)

5. Are there alternative polymerization methods to improve γ-caprolactone conversion?

Yes, while metal-catalyzed ROP is common, other methods can be explored:

  • Organocatalysis: The use of organic catalysts, such as phosphazene bases (e.g., tert-BuP₄), has been shown to be effective for the ring-opening copolymerization of α-hydroxy-γ-butyrolactone (a functionalized γ-lactone) and ε-caprolactone, achieving high monomer conversions even at room temperature.[7]

  • Enzymatic Polymerization: Lipase-catalyzed ROP is another alternative that can proceed under milder conditions and may offer better control over the polymer structure.

  • High-Pressure Polymerization: Applying high pressure can favor the polymerization of less reactive monomers by shifting the thermodynamic equilibrium towards the polymer.

The choice of method will depend on the specific monomers being used, the desired polymer properties, and the available laboratory equipment.

References

Technical Support Center: Purification of Polycaprolactone (PCL) Synthesized from Gamma-Caprolactone (γ-CL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polycaprolactone (PCL) synthesized from gamma-caprolactone (γ-CL).

General Considerations for PCL Synthesis from γ-Caprolactone

The ring-opening polymerization (ROP) of γ-butyrolactone (a common precursor for γ-CL derivatives) is known to be thermodynamically challenging under standard conditions due to the high stability and low ring strain of the five-membered lactone ring. This can often result in low polymerization yields. Successful polymerization may require specific catalysts or high-pressure conditions. The purification strategies outlined below are for instances where polymerization has yielded a product that requires purification from unreacted monomer, catalyst residues, and potential side products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PCL synthesized from γ-caprolactone.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield - Thermodynamic limitations of γ-caprolactone polymerization.[1]- Inactive catalyst or initiator.- Presence of polymerization inhibitors (e.g., water, acidic impurities in the monomer).[2]- Confirm that the polymerization conditions are suitable for the specific γ-caprolactone derivative being used.- Ensure the monomer is rigorously purified and dried before polymerization, for example, by vacuum distillation over a drying agent like calcium hydride.[2][3]- Verify the activity of the catalyst and initiator.
Polymer Contaminated with Residual Monomer - Incomplete polymerization reaction.- Inefficient purification process.- Optimize polymerization time, temperature, and catalyst concentration to maximize monomer conversion.- Perform multiple dissolution-precipitation cycles to ensure complete removal of the monomer.[4]- Characterize the purified polymer using ¹H NMR to confirm the absence of monomer signals.
Presence of Catalyst Residues - Incomplete removal of the catalyst during purification.- For tin-based catalysts like Sn(Oct)₂, repeated precipitation is generally effective.- Consider washing the polymer solution with a chelating agent solution if catalyst residues persist, followed by thorough rinsing with deionized water before precipitation.- For some catalysts, column chromatography may be an effective purification method.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) - Presence of water or other protic impurities during polymerization, which can act as initiators.[2]- Side reactions such as intramolecular or intermolecular transesterification.[5]- Ensure all glassware is thoroughly dried and the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]- Purify the monomer to remove any water content.[3]- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
Difficulty in Precipitating the Polymer - The polymer concentration in the solvent is too low.- The chosen non-solvent is not sufficiently poor for the polymer.- The molecular weight of the polymer is very low (oligomers).- Concentrate the polymer solution before adding it to the non-solvent.[3]- Try a different non-solvent. Common non-solvents for PCL include methanol, ethanol, diethyl ether, and n-hexane.[3][4][6]- Cool the non-solvent (e.g., using an ice bath) to decrease the polymer's solubility.
Formation of an Oily Product Instead of a Solid Precipitate - The molecular weight of the synthesized PCL is very low, resulting in an amorphous, low-Tg material.- The presence of a significant amount of oligomers.- Confirm the molecular weight using Gel Permeation Chromatography (GPC).- If the molecular weight is low, further optimization of the polymerization reaction is needed to obtain a higher molecular weight polymer.- Attempt precipitation at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying PCL synthesized from γ-caprolactone?

A1: The most widely reported and effective method for purifying PCL is precipitation.[3][4][6] This involves dissolving the crude polymer in a good solvent and then adding this solution dropwise into a large excess of a non-solvent to precipitate the purified polymer, leaving impurities such as residual monomer and catalyst in the solution.

Q2: Which solvent and non-solvent systems are recommended for the precipitation of PCL?

A2: Common solvent choices for dissolving PCL include chloroform, dichloromethane (DCM), and tetrahydrofuran (THF).[4][6] Effective non-solvents for precipitating PCL include methanol, diethyl ether, n-hexane, and petroleum ether.[3][4][6] The choice of solvent/non-solvent pair can influence the morphology of the precipitated polymer.

Q3: How can I confirm that my PCL is pure after the purification process?

A3: The purity of your PCL can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is used to confirm the chemical structure of the PCL and to ensure the absence of signals corresponding to the γ-caprolactone monomer or other impurities.[4]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically below 1.5) and a unimodal distribution are indicative of a successful and controlled polymerization.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of PCL, such as the carbonyl ester peak around 1725 cm⁻¹.[6]

Q4: What are the potential side reactions during the ring-opening polymerization of γ-caprolactone, and how do they affect purification?

A4: A significant challenge in the polymerization of γ-caprolactone is its thermodynamic stability, which can lead to low conversion rates, making the removal of a large amount of unreacted monomer necessary.[1] Additionally, like other lactone polymerizations, side reactions such as intramolecular transesterification can occur, leading to the formation of cyclic oligomers.[5] These oligomers may be more difficult to remove by precipitation than the monomer. High-vacuum drying after purification can help remove volatile cyclic species.

Q5: My purified PCL has a very low molecular weight. What could be the cause?

A5: A low molecular weight could be due to several factors:

  • The inherent difficulty in polymerizing γ-caprolactone to high molecular weights.

  • A high initiator-to-monomer ratio used in the synthesis.

  • The presence of impurities (like water) that can act as initiators, leading to a larger number of shorter polymer chains.[2]

  • Chain transfer reactions during polymerization.

It is crucial to ensure the purity of the monomer and the reaction setup to achieve higher molecular weights.[3]

Experimental Protocols

Protocol 1: Purification of PCL by Precipitation

This protocol describes a general procedure for the purification of PCL using a solvent/non-solvent system.

Materials:

  • Crude PCL synthesized from γ-caprolactone

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Non-solvent (e.g., cold Methanol or n-Hexane)

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude PCL in a minimal amount of a suitable solvent (e.g., 1 g of PCL in 10-20 mL of dichloromethane). Stir the mixture at room temperature until the polymer is completely dissolved.

  • Precipitation: In a separate, larger beaker, place a volume of a cold non-solvent that is at least 10 times the volume of the polymer solution (e.g., 100-200 mL of cold methanol for a 10 mL polymer solution). Stir the non-solvent vigorously using a magnetic stirrer.

  • Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or pipette. A white precipitate of PCL should form immediately.[3]

  • Isolation: Continue stirring the mixture for about 30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated PCL by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected polymer on the filter paper with a small amount of the cold non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified PCL in a vacuum oven at a temperature below its melting point (the melting point of PCL is around 60 °C) until a constant weight is achieved. This will remove any residual solvent and non-solvent.

  • Repeat if Necessary: For higher purity, this dissolution-precipitation cycle can be repeated 2-3 times.[4]

Visualizations

Experimental Workflow for PCL Purification

PCL_Purification_Workflow crude_pcl Crude PCL (Polymer, Monomer, Catalyst) dissolution Dissolution (e.g., in Dichloromethane) crude_pcl->dissolution precipitation Precipitation (in cold non-solvent, e.g., Methanol) dissolution->precipitation filtration Vacuum Filtration precipitation->filtration impurities Impurities in Solution (Monomer, Catalyst) precipitation->impurities washing Washing (with non-solvent) filtration->washing drying Drying (under vacuum) washing->drying purified_pcl Purified PCL drying->purified_pcl analysis Characterization (NMR, GPC, FTIR) purified_pcl->analysis

Caption: Workflow for the purification of PCL by precipitation.

References

Validation & Comparative

A Comparative Guide to the Ring-Opening Polymerization of γ-Caprolactone and ε-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of lactones is a cornerstone in the synthesis of biodegradable polyesters for a myriad of applications, from drug delivery systems to tissue engineering scaffolds. Among the various lactones, ε-caprolactone (ε-CL) has been extensively studied and utilized due to its favorable polymerization kinetics and the desirable properties of its corresponding polymer, poly(ε-caprolactone) (PCL). In contrast, γ-caprolactone (γ-CL) presents a more challenging monomer for ROP due to thermodynamic constraints. This guide provides a comprehensive comparison of the ROP of γ-CL and ε-CL, supported by experimental data and detailed protocols, to aid researchers in monomer selection and polymer design.

Monomer Reactivity and Polymerization Thermodynamics

The polymerization behavior of cyclic monomers is intrinsically linked to their ring strain. ε-Caprolactone, a seven-membered ring, possesses significant ring strain, making its ROP thermodynamically favorable. In contrast, γ-caprolactone, a five-membered ring, has considerably lower ring strain, rendering its polymerization thermodynamically less favorable. This difference in reactivity is a critical factor in the synthesis of their respective polymers.

Studies on the copolymerization of γ-valerolactone (a substituted γ-lactone) with ε-caprolactone have shown that the presence of the γ-lactone slows down the reaction rate and that the polymerization is feasible only under specific conditions of temperature and monomer feed composition.[1][2] The general misconception that γ-lactones are not thermodynamically polymerizable has limited their development, though recent research has demonstrated that their polymerization is indeed possible, often requiring more forcing conditions such as high pressure or the use of strong base catalysts.[1][2][3]

Polymer Properties: A Comparative Overview

The structural differences between poly(γ-caprolactone) (PγCL) and poly(ε-caprolactone) (PCL) are expected to translate into distinct physical, thermal, and mechanical properties. While extensive data is available for PCL, the challenging synthesis of high molecular weight PγCL has limited its characterization.

Table 1: Comparison of Monomer and Polymer Properties

Propertyγ-Caprolactoneε-Caprolactone
Monomer Molar Mass ( g/mol ) 100.12114.14
Polymer Abbreviation PγCLPCL
Polymerization Behavior Thermodynamically less favorable, requires specific catalysts/conditionsThermodynamically favorable, readily polymerizes
Glass Transition Temp. (Tg) Data not readily available-60 °C[3][4]
Melting Temperature (Tm) Data not readily available~60 °C[3][4]
Tensile Strength Data not readily available20-40 MPa[5][6]
Elongation at Break Data not readily available>700%[5]
Biodegradability Expected to be biodegradableReadily biodegradable[7]

Experimental Protocols for Ring-Opening Polymerization

Detailed experimental procedures are crucial for the successful synthesis of polyesters via ROP. Below are representative protocols for the polymerization of ε-caprolactone and a suggested protocol for γ-caprolactone based on the polymerization of the structurally similar γ-butyrolactone.

Protocol 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) using Tin(II) Octoate

This protocol describes a typical bulk polymerization of ε-CL using a common metal-based catalyst.

Materials:

  • ε-Caprolactone (ε-CL), distilled under reduced pressure before use.

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2), as a solution in toluene.

  • Benzyl alcohol (BnOH), as an initiator.

  • Toluene, anhydrous.

  • Methanol, for precipitation.

  • Dichloromethane, for dissolution.

Procedure:

  • A flame-dried Schlenk flask is charged with a magnetic stir bar and purged with dry nitrogen.

  • ε-Caprolactone and benzyl alcohol are added to the flask via syringe. The monomer to initiator ratio will determine the target molecular weight.

  • The flask is heated to the desired reaction temperature (e.g., 110-130 °C) in an oil bath.

  • The required amount of Sn(Oct)2 catalyst solution is injected into the flask to initiate the polymerization. The monomer to catalyst ratio typically ranges from 1000:1 to 5000:1.

  • The reaction is allowed to proceed for a predetermined time (e.g., 1-24 hours), with stirring.

  • After the desired time, the flask is cooled to room temperature.

  • The viscous polymer is dissolved in a minimal amount of dichloromethane.

  • The polymer solution is precipitated into a large excess of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Proposed Ring-Opening Polymerization of γ-Caprolactone (γ-CL) via Base-Assisted Polymerization

Due to the lower reactivity of γ-CL, a stronger catalytic system is often required. This protocol is adapted from methods used for the polymerization of γ-butyrolactone.[3][4]

Materials:

  • γ-Caprolactone (γ-CL), dried and distilled before use.

  • Potassium tert-butoxide (t-BuOK), as a strong base catalyst.

  • Benzyl alcohol (BnOH), as an initiator.

  • Anhydrous tetrahydrofuran (THF), as a solvent.

  • Methanol, for precipitation.

  • Chloroform, for dissolution.

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is purged with dry argon.

  • Anhydrous THF is added to the flask, followed by γ-caprolactone and benzyl alcohol.

  • The solution is cooled to a low temperature (e.g., -20 °C to 0 °C) in a cooling bath.

  • A solution of potassium tert-butoxide in THF is added dropwise to the cooled monomer solution to initiate the polymerization.

  • The reaction is stirred at the low temperature for several hours to days, monitoring the conversion by techniques such as NMR or IR spectroscopy.

  • The polymerization is quenched by the addition of a proton source, such as a small amount of acetic acid.

  • The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Visualization of Polymerization and Biodegradation Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanisms and pathways discussed in this guide.

ROP_Mechanism cluster_eCL ε-Caprolactone ROP (Coordination-Insertion) cluster_gCL γ-Caprolactone ROP (Anionic) eCL ε-Caprolactone Propagation Propagation eCL->Propagation Initiator Initiator (e.g., R-OH) ActiveSpecies Active Catalyst-Initiator Complex Initiator->ActiveSpecies Activation Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->ActiveSpecies ActiveSpecies->Propagation Initiation Propagation->Propagation Chain Growth PCL Poly(ε-caprolactone) Propagation->PCL gCL γ-Caprolactone AnionicChain Propagating Anionic Chain gCL->AnionicChain Base Strong Base (e.g., t-BuOK) Alkoxide Alkoxide Initiator Base->Alkoxide Initiator_g Initiator (e.g., R-OH) Initiator_g->Alkoxide Alkoxide->AnionicChain Initiation AnionicChain->AnionicChain Propagation PgCL Poly(γ-caprolactone) AnionicChain->PgCL

Figure 1: Proposed Ring-Opening Polymerization Mechanisms.

Biodegradation_Pathway PCL Poly(ε-caprolactone) Hydrolysis Enzymatic Hydrolysis (Lipases, Esterases) PCL->Hydrolysis Oligomers PCL Oligomers & Dimers Hydrolysis->Oligomers Monomer 6-Hydroxycaproic Acid Oligomers->Monomer Further Hydrolysis BetaOxidation β-Oxidation Pathway Monomer->BetaOxidation Cellular Uptake AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle Tricarboxylic Acid (TCA) Cycle AcetylCoA->TCACycle Metabolites CO2 + H2O + Biomass TCACycle->Metabolites

Figure 2: Biodegradation Pathway of Poly(ε-caprolactone).

Biodegradation

Poly(ε-caprolactone) is well-known for its biodegradability, which is a key attribute for its use in biomedical applications. The degradation process is primarily initiated by the enzymatic hydrolysis of its ester linkages by microorganisms.[7] A variety of bacteria and fungi have been identified to degrade PCL.[7][8] The degradation products, mainly 6-hydroxycaproic acid, are then metabolized by the microorganisms through pathways such as β-oxidation and the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide, water, and biomass.[7]

While there is a lack of specific studies on the biodegradation of poly(γ-caprolactone), it is reasonable to assume that it would also be susceptible to enzymatic hydrolysis due to the presence of ester bonds. However, the degradation rate and the specific enzymes involved may differ from those for PCL.

Conclusion

The choice between γ-caprolactone and ε-caprolactone for ring-opening polymerization hinges on a trade-off between monomer reactivity and the desired polymer properties. ε-Caprolactone remains the monomer of choice for the straightforward synthesis of a versatile, biodegradable polyester with well-characterized properties. The ROP of ε-CL is robust and can be controlled to achieve a wide range of molecular weights and architectures.

γ-Caprolactone, on the other hand, represents a more challenging yet potentially rewarding monomer. Its lower reactivity necessitates more specialized polymerization conditions. While the properties of poly(γ-caprolactone) are not yet well-documented, the structural differences suggest it may offer unique characteristics in terms of thermal behavior, mechanical strength, and degradation kinetics. Further research into the synthesis and characterization of poly(γ-caprolactone) is warranted to unlock its potential as a novel biodegradable material. This guide serves as a foundational resource for researchers embarking on the synthesis and application of these important polyesters.

References

A Comparative Guide to Catalysts for Gamma-Lactone Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of poly(γ-butyrolactone) (PγBL), a biodegradable and chemically recyclable polymer, has garnered significant interest in the pursuit of sustainable materials. The primary route to PγBL is through the ring-opening polymerization (ROP) of γ-butyrolactone (γ-BL), a bio-derived monomer. However, the low ring strain of the five-membered γ-BL ring presents a thermodynamic challenge, making efficient polymerization highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, presenting key performance data and experimental methodologies to aid researchers in selecting the optimal catalyst for their specific application.

Catalyst Performance Comparison

The efficacy of a catalyst in γ-lactone polymerization is evaluated based on several key metrics: monomer conversion, the molecular weight (Mn) of the resulting polymer, and the polydispersity index (PDI), which indicates the uniformity of the polymer chains. The following tables summarize the performance of prominent catalyst classes under various conditions.

Organocatalysts

Organocatalysts have emerged as a metal-free alternative, offering advantages in biocompatibility and reduced environmental impact.

Catalyst SystemMonomerInitiatorTemp. (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Đ)Reference
Phosphazene Base (t-Bu-P4)γ-BLBenzyl Alcohol-4069011.51.80[1]
P4 / Thiourea (TU-3)γ-BLBenzyl Alcohol-40->9964.31.29[2]
N-Heterocyclic Carbene (NHC)VMBL-RT--73.8-[3][4]
Diphenyl Phosphate (DPP)αBrγBL / εCLPEG3024<26 (αBrγBL)--[5]
Urea / NaOMeγ-BL--20107868.22.01[6]

VMBL: γ-vinyl-α-methylene-γ-butyrolactone, αBrγBL: α-bromo-γ-butyrolactone, εCL: ε-caprolactone, PEG: Polyethylene glycol, RT: Room Temperature

Metal-Based Catalysts

Metal-based catalysts, particularly those involving lanthanides and alkaline-earth metals, have demonstrated high activity and control over the polymerization process.

Catalyst SystemMonomerInitiatorTemp. (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Đ)Reference
Lanthanide Complex (La[N(SiMe3)2]3)γ-BL--401267--[6]
Yttrium Complex (Y-2)γ-BL--4069011.51.80[6]
Organomagnesium (di-n-butylmagnesium)γ-BL----110-[7]
Aluminum Alkoxide (Al(OiPr)3)γ-BL----Oligomers-[1]
Zeolitesγ-BL-180647Oligomer-[8]
Enzymatic Catalysts

Enzymatic catalysis offers a green and highly selective route for polymerization, particularly for copolymerizations.

Catalyst SystemMonomersTemp. (°C)Time (h)Yield (%)Mn ( kg/mol )PDI (Đ)Reference
Novozyme-435 (Immobilized Lipase B)γ-BL / ε-CL---10 - 16.1-[9]
Horseradish Peroxidase (HRP)α-MBLRT--High-[10]

α-MBL: α-methylene-γ-butyrolactone, RT: Room Temperature

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for key catalytic systems.

Organocatalytic ROP using Phosphazene Base and Thiourea

This procedure describes the dual organocatalyst system for the highly active and selective ROP of γ-BL.[2]

Materials:

  • γ-Butyrolactone (γ-BL), dried over CaH2 and distilled under reduced pressure.

  • Phosphazene base P4 (e.g., 1 M in hexane).

  • Thiourea (TU-3).

  • Benzyl alcohol (BnOH), dried and distilled.

  • Anhydrous toluene.

Procedure:

  • In a glovebox, a dried glass vial is charged with TU-3 and dissolved in anhydrous toluene.

  • The desired amount of γ-BL monomer is added to the vial.

  • The initiator, BnOH, is then introduced into the monomer/catalyst solution.

  • The vial is cooled to the reaction temperature (e.g., -40 °C) in a cryostat.

  • The polymerization is initiated by the addition of the P4 solution.

  • The reaction is allowed to proceed for the specified time.

  • The polymerization is quenched by adding an excess of benzoic acid in THF.

  • The polymer is precipitated in cold methanol, collected by filtration, and dried under vacuum.

Metal-Catalyzed ROP using a Lanthanide Complex

This protocol outlines the polymerization of γ-BL using a lanthanide-based catalyst.[6]

Materials:

  • γ-Butyrolactone (γ-BL), purified as described above.

  • Lanthanide catalyst (e.g., La[N(SiMe3)2]3).

  • Anhydrous solvent (e.g., toluene or THF).

Procedure:

  • All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • The lanthanide catalyst is dissolved in the anhydrous solvent in a dried Schlenk flask.

  • The flask is cooled to the desired reaction temperature (e.g., -40 °C).

  • The purified γ-BL monomer is added to the catalyst solution via syringe.

  • The reaction mixture is stirred for the designated time.

  • The polymerization is terminated by the addition of a protic solvent, such as methanol or acidic methanol.

  • The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying.

Enzymatic Copolymerization using Lipase

This procedure details the copolymerization of γ-BL and ε-caprolactone catalyzed by an immobilized lipase.[9]

Materials:

  • γ-Butyrolactone (γ-BL).

  • ε-Caprolactone (ε-CL).

  • Immobilized lipase (e.g., Novozyme-435).

  • Anhydrous toluene (optional, for solution polymerization).

Procedure:

  • The monomers (γ-BL and ε-CL) are charged into a reaction vessel at the desired feed ratio.

  • The immobilized enzyme, Novozyme-435, is added to the monomer mixture.

  • The reaction is typically conducted in bulk (solvent-free) or in a suitable organic solvent.

  • The mixture is incubated at a specific temperature (e.g., 60-100 °C) with stirring for a predetermined time.

  • After the reaction, the enzyme is removed by filtration.

  • The copolymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • The purified copolymer is collected and dried under vacuum.

Visualizing Reaction Pathways and Workflows

Understanding the mechanisms and experimental processes can be enhanced through visual diagrams.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer_Isolation Polymer Isolation Termination->Polymer_Isolation Characterization Characterization (NMR, GPC, DSC) Polymer_Isolation->Characterization

Caption: General experimental workflow for gamma-lactone polymerization.

organocatalytic_rop_mechanism cluster_activation Activation cluster_polymerization Polymerization Initiator Initiator (ROH) Activated_Initiator Activated Initiator (RO-) Initiator->Activated_Initiator Deprotonation Base Organobase (e.g., P4) Base->Activated_Initiator Ring_Opening Nucleophilic Attack & Ring-Opening Activated_Initiator->Ring_Opening Monomer γ-Lactone Monomer->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Propagating_Chain->Ring_Opening Chain Growth

Caption: Simplified mechanism of organobase-catalyzed ROP of gamma-lactone.

References

A Comparative Guide to the Quantification of Gamma-Caprolactone: GC-MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of gamma-caprolactone, a key intermediate in chemical synthesis and a component in various formulations, is critical for process optimization, quality control, and safety assessment. This guide provides a comparative overview of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a detailed examination of their respective methodologies, performance characteristics based on experimental data, and a summary to aid in selecting the most suitable method for your research needs.

Method Performance: A Head-to-Head Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound and its analogues by GC-MS and a representative HPLC method. It is important to note that the HPLC data is based on the analysis of a small molecule within a polycaprolactone matrix and serves as a close analogue for performance expectation.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.993[1]>0.999[2]
Linear Range 10 - 1000 ng/mL (for γ-butyrolactone)50 - 2000 ng/mL (for analogous compounds)[2]
Accuracy (% Recovery) 85 - 95% (for γ-butyrolactone)[3]98.18 - 101.50% (for analogous compounds)
Precision (%RSD) <10% (Inter- and Intra-day for γ-butyrolactone)<2% (Inter- and Intra-day for analogous compounds)[2]
Limit of Detection (LOD) 0.34 µg/mL (for γ-butyrolactone)[3]14.70 ng/mL (for analogous compounds)[2]
Limit of Quantification (LOQ) 0.798 µg/mL (for γ-butyrolactone)[3]44.57 ng/mL (for analogous compounds)[2]

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reliable and reproducible results. Below are representative methodologies for the quantification of this compound using GC-MS and a general framework for an analogous HPLC method.

GC-MS Method for this compound Quantification

This protocol is based on established methods for the analysis of lactones.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.

  • Add an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) to correct for variations in injection volume and instrument response.

  • Dilute the sample to a final concentration within the calibrated linear range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 114, 85, 56).

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: HPLC-UV/MS for this compound Quantification

While a specific validated method for this compound was not found, a general protocol based on the analysis of similar compounds is provided.

1. Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Use solid-phase extraction (SPE) if sample cleanup is required to remove interfering matrix components.

  • Add a suitable internal standard.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV or Mass Spectrometric detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Monitor at a wavelength where this compound has absorbance (e.g., ~210 nm).

    • MS: Electrospray ionization (ESI) in positive mode, monitoring the protonated molecule [M+H]⁺.

3. Method Validation: The validation process follows the same ICH guidelines as for the GC-MS method, evaluating the same performance parameters.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Addition Dissolution->InternalStd Dilution Dilution to Working Concentration InternalStd->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of γ-Caprolactone Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Logical flow of analytical method validation based on ICH guidelines.

Concluding Remarks

Both GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages.

  • GC-MS is an excellent choice for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity, particularly when operated in SIM mode. The extensive libraries of mass spectra available for GC-MS also aid in confident compound identification.

  • HPLC , being a more versatile technique, can be advantageous when analyzing this compound in complex matrices that may contain non-volatile components, or when simultaneous analysis of both volatile and non-volatile compounds is required.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For routine quality control of relatively clean samples where high throughput is desired, a validated GC-MS method is often preferred. For more complex research and development applications, the flexibility of HPLC may be more suitable. Regardless of the chosen method, rigorous validation according to ICH guidelines is paramount to ensure the generation of accurate and reliable data.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-gamma-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the (R) and (S) enantiomers of gamma-caprolactone. While research has predominantly focused on the naturally occurring (R)-enantiomer, this document synthesizes the available data and highlights the potential for stereospecific differences in biological function, a critical consideration in pharmacology and agrochemistry.

Overview of this compound Enantiomers

This compound (γ-caprolactone), also known as γ-hexalactone, is a chiral molecule existing as two distinct enantiomers: (R)-gamma-caprolactone and (S)-gamma-caprolactone. The spatial arrangement of the ethyl group at the chiral center dictates the molecule's interaction with biological systems, often leading to different physiological responses.

(R)-gamma-caprolactone is a naturally occurring compound found in the scents of flowers and the aromas of various fruits.[1] In contrast, comprehensive studies on the biological activities of (S)-gamma-caprolactone are notably scarce in publicly available literature, necessitating an inferential comparison based on the known activities of the (R)-enantiomer and related chiral lactones.

Comparative Biological Activities

A direct comparison is limited by the lack of data for the (S)-enantiomer. However, the known biological roles of (R)-gamma-caprolactone and enantioselective activities of other γ-lactones provide a foundation for understanding potential differences.

Biological Activity(R)-gamma-Caprolactone(S)-gamma-CaprolactoneKey Observations
Pheromonal Activity Active as a sex pheromone for the female Khapra beetle (Trogoderma granarium).[1][2]Data not available.The high stereospecificity of insect pheromone receptors suggests that the (S)-enantiomer is likely to have significantly lower or no activity.
Biostimulation Promotes the growth of the biocontrol agent Rhodococcus erythropolis.[1][2]Data not available.R. erythropolis utilizes γ-caprolactone as a carbon source. The enzymes in this metabolic pathway may exhibit enantioselectivity.
Antifungal Activity Data not directly available for γ-caprolactone.Data not directly available for γ-caprolactone.Studies on other γ-lactones (γ-undecalactone and γ-dodecalactone) show the (R)-enantiomers to be more potent inhibitors of Aspergillus niger than the (S)-enantiomers. This suggests a potential for similar enantioselectivity in γ-caprolactone's antifungal properties.

Detailed Biological Activities and Mechanisms

Pheromonal Activity of (R)-gamma-Caprolactone

(R)-gamma-caprolactone is a well-documented component of the female sex pheromone of the Khapra beetle (Trogoderma granarium), a significant pest of stored grain.[1][2] This activity is highly specific, relying on the precise fit of the (R)-enantiomer into the beetle's olfactory receptors to elicit a behavioral response in males.

Logical Workflow: Pheromonal Activity

R_Cap (R)-gamma-Caprolactone Receptor Male T. granarium Olfactory Receptor R_Cap->Receptor Binds Signal Signal Transduction Receptor->Signal Response Behavioral Response (Attraction) Signal->Response

Caption: Binding of (R)-gamma-Caprolactone to the Khapra beetle's receptor.

Biostimulation of Rhodococcus erythropolis

This compound serves as a biostimulant for Rhodococcus erythropolis, a bacterium used as a biocontrol agent against plant pathogens.[1][3] R. erythropolis can assimilate and metabolize γ-caprolactone as a sole carbon source.[1] This process is part of a quorum quenching strategy, where the bacterium disrupts the cell-to-cell communication of pathogenic bacteria that rely on N-acyl homoserine lactone (AHL) signaling molecules. The catabolic pathway in R. erythropolis involves the enzyme lactonase QsdA, which opens the lactone ring.[4][5] While studies have not specified enantioselectivity, enzymatic reactions are frequently stereospecific, suggesting a potential difference in the metabolic rate of the (R) and (S) enantiomers.

Signaling Pathway: Catabolism of this compound in R. erythropolis

cluster_pathway Catabolic Pathway GCL This compound QsdA Lactonase (QsdA) GCL->QsdA Ring-opening OpenChain Open-chain form QsdA->OpenChain BetaOx β-oxidation OpenChain->BetaOx OmegaOx ω-oxidation OpenChain->OmegaOx Krebs Krebs Cycle & β-ketoadipate pathway BetaOx->Krebs OmegaOx->Krebs Energy Bacterial Growth (Biostimulation) Krebs->Energy

Caption: Metabolic pathway of this compound in Rhodococcus erythropolis.

Experimental Protocols

Biostimulation Assay of Rhodococcus erythropolis

This protocol outlines a method to assess the biostimulant effect of this compound enantiomers on R. erythropolis.

  • Microorganism and Culture Conditions: Rhodococcus erythropolis is grown in a basal medium containing essential salts (e.g., NaNO₃, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O).[6][7]

  • Experimental Setup: The basal medium is supplemented with a specific concentration of either (R)- or (S)-gamma-caprolactone as the sole carbon source. A control group with no added carbon source is also included.

  • Incubation: Cultures are incubated at 30°C with shaking (e.g., 220 rpm) for a defined period (e.g., 5 days).[7]

  • Measurement of Bacterial Growth:

    • Optical Density: Bacterial growth is monitored by measuring the optical density of the cell suspension at 600 nm (OD₆₀₀) at regular intervals.[6]

    • Quantitative PCR (qPCR): The relative abundance of a specific gene, such as the lactonase-encoding gene qsdA, can be quantified to assess the metabolic activity related to lactone degradation.[8]

  • Data Analysis: The growth curves for the (R) and (S) enantiomers are compared to determine if there is a significant difference in the rate and extent of bacterial growth.

Experimental Workflow: Biostimulation Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture R. erythropolis Culture Media_R Basal Medium + (R)-gamma-Caprolactone Culture->Media_R Inoculate Media_S Basal Medium + (S)-gamma-Caprolactone Culture->Media_S Inoculate Media_C Control Medium Culture->Media_C Inoculate Incubate Incubate at 30°C with shaking Media_R->Incubate Media_S->Incubate Media_C->Incubate OD600 Measure OD600 Incubate->OD600 qPCR qPCR for qsdA gene Incubate->qPCR

References

Assessing the Biodegradability of Poly(ε-caprolactone)-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation profile of polymeric materials is paramount for designing effective and safe bioresorbable medical devices, drug delivery systems, and tissue engineering scaffolds. Poly(ε-caprolactone) (PCL), a synthetic aliphatic polyester, is a prominent biomaterial renowned for its biocompatibility, processability, and slow degradation kinetics.[1][2] This guide provides a comparative analysis of PCL's biodegradability against other common biodegradable polymers, namely Polylactic Acid (PLA) and Polyglycolic Acid (PGA), supported by experimental data and standardized testing protocols.

Comparative Biodegradability of PCL, PLA, and PGA

The degradation of these aliphatic polyesters primarily occurs through the hydrolysis of their ester linkages, a process that can be influenced by enzymes.[3][4] However, the rate of degradation varies significantly among them, largely due to differences in their chemical structure, crystallinity, and hydrophobicity.[3][5]

PolymerTypical Degradation TimeDegradation MechanismKey Characteristics
Poly(ε-caprolactone) (PCL) 2 - 4 years[2]Slow hydrolytic and enzymatic degradation.[6][7]Semi-crystalline, hydrophobic, low melting point (~60°C)[2][8]. Its slow degradation is suitable for long-term implants.[5]
Polylactic Acid (PLA) 1 - 2 years[3]Hydrolytic degradation, faster than PCL.[5]More rigid than PCL, with a higher glass transition temperature (50-80°C).[3] Its hydrophobicity can limit water sorption, leading to relatively slow initial hydrolysis.[3]
Polyglycolic Acid (PGA) < 12 months[3][5]Rapid hydrolytic degradation.[5]Highly crystalline (45-55%) and hydrophilic, leading to rapid water uptake and degradation.[3] Mechanical properties are lost within weeks.[3]

Quantitative Analysis of Polymer Degradation

The following tables summarize key quantitative data from various experimental studies on the degradation of PCL and its alternatives.

Table 1: Enzymatic Degradation (Mass Loss %)

PolymerEnzymeTime (days)Mass Loss (%)Reference
PCLPseudomonas lipase1~100[9]
PCLPseudomonas lipase4Complete Degradation[6]
PCL-based copolymerPseudomonas aeruginosa10~50[10]
PCL homopolymerPseudomonas aeruginosa106[10]

Table 2: Hydrolytic Degradation in vitro (Mass Loss & Molecular Weight)

PolymerConditionsTimeObservationReference
PCLPBS, 37°C110 weeks~2% weight loss[11]
PCLPBS, 37°C2.5 yearsGradual molecular weight decrease[1]
PGAPhysiologic conditions6 weeksLoss of mechanical properties[3]
PGAPhysiologic conditions4 monthsFull biodegradation[3]
PLAPhysiologic conditions> 6 monthsMechanical properties retained[3]
PLAPhysiologic conditions10 monthsFull biodegradation[3]

Experimental Protocols for Assessing Biodegradability

Standardized testing methodologies are crucial for obtaining reproducible and comparable data on polymer biodegradability. Below are summaries of key experimental protocols.

1. Enzymatic Degradation

  • Objective: To assess the susceptibility of a polymer to degradation by specific enzymes.

  • Methodology:

    • Sample Preparation: Polymer samples (e.g., films, scaffolds) of known weight and surface area are prepared.

    • Enzyme Solution: A solution of a specific enzyme (e.g., lipase from Pseudomonas sp. for PCL) in a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is prepared at a defined concentration (e.g., 1 U/mL).[9]

    • Incubation: Samples are immersed in the enzyme solution and incubated at a physiological temperature (e.g., 37°C) with gentle agitation.[9] Control samples are incubated in buffer without the enzyme.

    • Analysis: At predetermined time points, samples are removed, washed, dried, and weighed to determine mass loss.[9] Further analysis can include Gel Permeation Chromatography (GPC) to measure changes in molecular weight and Scanning Electron Microscopy (SEM) to observe surface morphology changes.[7]

2. Aerobic Biodegradation in Soil (ASTM D5988)

  • Objective: To determine the rate and degree of aerobic biodegradation of plastic materials in soil by measuring carbon dioxide evolution.[12][13]

  • Methodology:

    • Test Setup: The test material is mixed with a standardized or natural fertile soil.[13][14] The mixture is placed in a closed vessel that allows for the measurement of evolved CO2.[14]

    • Conditions: The soil moisture is maintained between 40-60% of its total water-holding capacity, and the temperature is kept constant (e.g., 20-28°C).[14][15]

    • Measurement: The amount of CO2 produced is measured over time using methods like trapping in a barium hydroxide solution and titration, or with a CO2 analyzer.[13]

    • Calculation: The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test material to its theoretical maximum CO2 production (ThCO2), which is based on the material's carbon content.[12]

    • Validity: The test is typically run for up to 6 months, and is considered valid if a reference material (e.g., cellulose) achieves at least 70% biodegradation.[12]

3. Disintegration under Composting Conditions (ISO 20200)

  • Objective: To determine the degree of physical disintegration of plastic materials under laboratory-scale composting conditions.[16][17] This test does not measure ultimate biodegradability but rather the material's ability to break down into smaller fragments.[17][18]

  • Methodology:

    • Synthetic Waste Matrix: A standardized synthetic solid waste is prepared, consisting of components like sawdust, rabbit feed, corn starch, and mature compost as an inoculum.[16][19]

    • Incubation: The plastic test pieces are mixed with this synthetic waste and placed in composting reactors.[16]

    • Conditions: The reactors are maintained at a constant temperature (e.g., 58°C ± 2°C) for a period of 45 to 90 days, with periodic mixing and watering to ensure aerobic conditions.[16]

    • Analysis: After the composting cycle, the compost is dried and sieved (typically with a 2 mm sieve) to recover any remaining plastic fragments.[17][20]

    • Calculation: The degree of disintegration is calculated based on the mass of the recovered material relative to the initial mass of the test sample.[20] For a material to pass, typically more than 90% of its initial mass must pass through the 2 mm sieve.[16]

Visualizing the Biodegradation Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the biodegradability of a polymer.

cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Degradation Exposure cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Conclusion start Polymer Synthesis or Selection prep Sample Preparation (Films, Scaffolds, Powders) start->prep char_initial Initial Characterization (Mass, MW, Mechanical Prop.) prep->char_initial env_choice Select Degradation Environment char_initial->env_choice enzymatic Enzymatic Degradation (e.g., Lipase Solution) env_choice->enzymatic soil Soil Burial (e.g., ASTM D5988) env_choice->soil compost Composting (e.g., ISO 20200) env_choice->compost analysis Time-Point Analysis enzymatic->analysis soil->analysis compost->analysis mass_loss Mass Loss analysis->mass_loss mw_change Molecular Weight Change (GPC) analysis->mw_change morphology Surface Morphology (SEM) analysis->morphology co2 CO2 Evolution (Respirometry) analysis->co2 disintegration Disintegration (% through sieve) analysis->disintegration end Data Interpretation & Biodegradability Assessment analysis->end

Caption: Generalized workflow for assessing polymer biodegradability.

References

A Comparative Guide to the Spectroscopic Analysis of Gamma-Caprolactone Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of gamma-caprolactone (γ-CL) copolymers is crucial for tailoring their physicochemical properties for various applications, particularly in the biomedical and pharmaceutical fields. Spectroscopic techniques are indispensable tools for elucidating the microstructure and composition of these copolymers. This guide provides a comparative overview of three key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

FeatureNMR SpectroscopyFTIR SpectroscopyRaman Spectroscopy
Information Provided Detailed microstructure (composition, sequence distribution, stereochemistry), end-group analysis.[1][2][3]Functional groups present, copolymer composition (with calibration), hydrogen bonding.[4][5]Chemical composition, crystallinity, conformational order, molecular orientation.[6][7][8]
Sample Preparation Dissolution in a deuterated solvent.Minimal, often direct analysis of solid films or powders using Attenuated Total Reflectance (ATR).[9][10]Minimal for solids and liquids.
Quantitative Analysis Highly quantitative without the need for calibration for copolymer composition.[11][12]Semi-quantitative; requires calibration curves for accurate composition determination.[4]Quantitative for composition and crystallinity, often requires internal standards or calibration.[13]
Strengths Unparalleled detail in structural elucidation.[3]Fast, easy to use, high signal-to-noise ratio, widely available.Non-destructive, minimal sample preparation, excellent for aqueous samples, high spatial resolution (micro-Raman).[14]
Limitations Lower sensitivity, requires soluble samples, can have overlapping peaks.Less detailed structural information compared to NMR, sensitive to water.Can suffer from fluorescence, weaker signal than FTIR, requires careful selection of laser wavelength.

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Microstructure

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides the most detailed and quantitative information about the microstructure of γ-CL copolymers.

Quantitative Data from ¹H NMR:

The composition of a γ-CL copolymer can be accurately determined by integrating the signals corresponding to the protons of each monomer unit. For a copolymer of γ-caprolactone and ε-caprolactone, the molar percentage of each monomer can be calculated from the ¹H NMR spectrum.

Copolymer SampleMolar Feed Ratio (γ-CL:ε-CL)Molar Composition by ¹H NMR (γ-CL:ε-CL)
P(γCL-co-εCL) 125:7524:76
P(γCL-co-εCL) 250:5049:51
P(γCL-co-εCL) 375:2576:24

Note: Data is illustrative and based on typical results reported in the literature.

Microstructural Details from ¹³C NMR:

¹³C NMR is highly sensitive to the chemical environment of the carbon atoms, allowing for the determination of the triad sequence distribution (e.g., γ-CL-γ-CL-γ-CL, ε-CL-γ-CL-ε-CL, etc.).[1][15] This information is critical for understanding the randomness or blockiness of the copolymer, which in turn influences its macroscopic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a polymer. For γ-CL copolymers, the most prominent feature is the ester carbonyl (C=O) stretching vibration.

Quantitative Analysis of Copolymer Composition:

While not as inherently quantitative as NMR, FTIR can be used to estimate copolymer composition by creating a calibration curve that correlates the ratio of the intensities of characteristic absorption bands with the composition determined by a primary method like NMR.[4] The position of the carbonyl peak can also provide qualitative information about the copolymer structure and intermolecular interactions.[16][17][18]

Wavenumber (cm⁻¹)Assignment
~1735C=O stretch of γ-caprolactone units[18]
~1725C=O stretch of ε-caprolactone units
2850-3000C-H stretching vibrations
1000-1300C-O stretching vibrations[19]
Raman Spectroscopy: Probing Crystallinity and Conformation

Raman spectroscopy is a powerful tool for investigating the vibrational modes of molecules and is particularly useful for determining the degree of crystallinity and conformational order in polymers.[6][7][8][20][21]

Determining Degree of Crystallinity:

The Raman spectra of semi-crystalline polymers exhibit bands that are sensitive to the crystalline and amorphous phases. By analyzing the intensity or area of these bands, the degree of crystallinity can be quantified. For polyesters like γ-CL copolymers, specific bands in the C-C stretching and C=O stretching regions are often used for this purpose.[7][8]

Raman Shift (cm⁻¹)AssignmentPhase
~840C-C skeletal stretchCrystalline
~880C-C skeletal stretchAmorphous
~1720C=O stretchCrystalline
~1735C=O stretchAmorphous

Experimental Protocols

NMR Spectroscopy Protocol for γ-Caprolactone Copolymers
  • Sample Preparation: Dissolve 10-20 mg of the copolymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).[2]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • For ¹H NMR, integrate the characteristic peaks for each monomer to determine the copolymer composition.[22]

    • For ¹³C NMR, assign the peaks corresponding to different triad sequences to analyze the copolymer microstructure.[1][23]

FTIR-ATR Spectroscopy Protocol for γ-Caprolactone Copolymers
  • Sample Preparation: Place a small amount of the solid copolymer film or powder directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands, particularly the ester carbonyl peak.

    • For quantitative analysis, measure the peak height or area of the relevant bands and use a pre-established calibration curve.

Raman Spectroscopy Protocol for γ-Caprolactone Copolymers
  • Sample Preparation: Place the solid or liquid copolymer sample on a microscope slide or in a suitable container. No special preparation is usually required.

  • Instrumentation: Use a Raman spectrometer, often coupled with a microscope (micro-Raman) for high spatial resolution.

  • Data Acquisition:

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize sample fluorescence.

    • Adjust the laser power to avoid sample damage.

    • Set the spectral range to cover the vibrational modes of interest (e.g., 200-3400 cm⁻¹).

    • Acquire the spectrum for a set integration time and number of accumulations to achieve a good signal-to-noise ratio.[24]

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Normalize the spectra if comparing relative peak intensities between different samples.

    • For crystallinity measurements, perform peak deconvolution of the relevant spectral regions to separate the contributions from the crystalline and amorphous phases.

Visualizing Experimental Workflows

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_Raman Raman Spectroscopy NMR_Sample Dissolve Copolymer in Deuterated Solvent NMR_Acquire Acquire 1H and 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process FID and Integrate Peaks NMR_Acquire->NMR_Process NMR_Result Determine Composition and Microstructure NMR_Process->NMR_Result FTIR_Sample Place Sample on ATR Crystal FTIR_Acquire Collect Background and Sample Spectra FTIR_Sample->FTIR_Acquire FTIR_Process Ratio Spectra and Identify Peaks FTIR_Acquire->FTIR_Process FTIR_Result Functional Group Analysis and Composition Estimation FTIR_Process->FTIR_Result Raman_Sample Place Sample on Stage Raman_Acquire Acquire Raman Spectrum Raman_Sample->Raman_Acquire Raman_Process Baseline Correction and Peak Analysis Raman_Acquire->Raman_Process Raman_Result Determine Crystallinity and Composition Raman_Process->Raman_Result

Logic_Relationship cluster_Techniques Spectroscopic Techniques cluster_Properties Characterized Properties Copolymer γ-Caprolactone Copolymer NMR NMR Copolymer->NMR FTIR FTIR Copolymer->FTIR Raman Raman Copolymer->Raman Composition Composition NMR->Composition Microstructure Microstructure NMR->Microstructure FTIR->Composition FunctionalGroups Functional Groups FTIR->FunctionalGroups Raman->Composition Crystallinity Crystallinity Raman->Crystallinity

References

Kinetic Studies of γ-Caprolactone Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of lactones is a cornerstone for the synthesis of biodegradable polyesters with wide-ranging applications in the biomedical field, from drug delivery systems to tissue engineering scaffolds. While the kinetics of ε-caprolactone (ECL) polymerization are well-documented, the study of its five-membered ring counterpart, γ-caprolactone (GCL), presents a more complex landscape. The inherent thermodynamic stability and low ring strain of the γ-lactone ring create a significant barrier to homopolymerization under standard conditions.[1][2] Consequently, kinetic data on the homopolymerization of unsubstituted GCL is notably scarce in the literature.

This guide provides a comparative analysis of the available kinetic data for a substituted γ-lactone, γ-valerolactone (GVL), in its copolymerization with ε-caprolactone. This system offers valuable insights into the reactivity of γ-lactones and the conditions under which they can be incorporated into polyester chains. The data presented here is primarily drawn from the comprehensive study by Gagliardi and Bifone (2018), which systematically investigated the thermodynamics and kinetics of this copolymerization.[2][3][4]

Comparative Kinetic and Thermodynamic Data

The following tables summarize the key kinetic and thermodynamic parameters for the ring-opening copolymerization of γ-valerolactone (GVL) and ε-caprolactone (ECL) initiated by methoxy poly(ethylene glycol) and catalyzed by tin(II) 2-ethylhexanoate.

Table 1: Thermodynamic Parameters for the Copolymerization of ECL and GVL [3]

ECL/GVL Molar RatioΔHp (kJ/mol)ΔSp (J/mol·K)Tc (°C)
100/0-30.3-60.8224.9
90/10-27.5-55.2224.5
80/20-25.2-50.6224.4
70/30-22.1-44.4224.8

ΔHp: Enthalpy of polymerization; ΔSp: Entropy of polymerization; Tc: Ceiling temperature.

Table 2: Kinetic Parameters for the Copolymerization of ECL and GVL at Low Monomer Conversion [3]

ECL/GVL Molar RatioMonomerk (min-1)nR2
100/0ECL0.01041.050.99
90/10ECL0.00751.080.98
GVL0.00281.150.97
80/20ECL0.00511.100.99
GVL0.00161.210.96
70/30ECL0.00331.120.98
GVL0.00091.280.95

k: Rate constant; n: Reaction order.

Table 3: Activation Energy and Pre-exponential Factor for the Copolymerization of ECL and GVL [4]

ECL/GVL Molar RatioEa (kJ/mol)ln(A)
100/075.316.8
90/1080.118.1
80/2084.919.3
70/3089.720.6

Ea: Activation energy; A: Pre-exponential factor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Gagliardi and Bifone (2018).[2][3][4]

Materials
  • ε-Caprolactone (ECL): 99%, Sigma-Aldrich

  • γ-Valerolactone (GVL): ≥99%, Sigma-Aldrich

  • Methoxy poly(ethylene glycol) (mPEG): Mn = 550 Da, Sigma-Aldrich

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2): 92.5-100%, Sigma-Aldrich

  • Chloroform-d (CDCl3): 99.8 atom % D, Sigma-Aldrich

Equilibrium Copolymerization
  • Reaction Setup: A predetermined amount of ECL and GVL are added to a reaction flask. mPEG (initiator) is added at a monomer/initiator molar ratio of 25:1. Sn(Oct)2 (catalyst) is added at a monomer/catalyst molar ratio of 2000:1.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 120, 140, 160, 180 °C) under a nitrogen atmosphere and stirred for a time sufficient to reach equilibrium (e.g., 24-72 hours).

  • Analysis: The reaction is cooled to room temperature, and the product is dissolved in CDCl3. The equilibrium monomer concentration is determined by 1H NMR spectroscopy. The molecular weight (Mn) and polydispersity index (PDI) of the resulting copolymer are determined by gel permeation chromatography (GPC).

Low-Conversion Kinetic Studies
  • Reaction Setup: The same reagents and molar ratios as in the equilibrium polymerization are used.

  • Polymerization: The reaction is carried out at a constant temperature (e.g., 140 °C).

  • Sampling: Aliquots of the reaction mixture are taken at different time intervals.

  • Analysis: Each aliquot is analyzed by 1H NMR to determine the residual monomer concentration and by GPC to determine the evolution of Mn and PDI over time. This data is used to calculate the rate constants and reaction orders.

Non-Isothermal Kinetic Studies
  • Reaction Setup: The same reagents and molar ratios as in the equilibrium polymerization are used.

  • DSC Analysis: The reaction mixture is analyzed by differential scanning calorimetry (DSC). The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min), and the heat flow is recorded as a function of temperature.

  • Data Analysis: The DSC data is used to determine the activation energy (Ea) and the pre-exponential factor (A) of the polymerization reaction using isoconversional methods.

Visualizations

General Workflow for Kinetic Studies of GVL/ECL Copolymerization

G cluster_prep Reaction Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis cluster_results Kinetic & Thermodynamic Parameters reagents Define ECL/GVL Ratio, Initiator (mPEG), Catalyst (Sn(Oct)2) equilibrium Equilibrium Polymerization (Multiple Temperatures) reagents->equilibrium low_conversion Low-Conversion Kinetics (Isothermal) reagents->low_conversion non_isothermal Non-Isothermal Kinetics (DSC) reagents->non_isothermal nmr 1H NMR Analysis (Monomer Conversion) equilibrium->nmr gpc GPC Analysis (Mn, PDI) equilibrium->gpc low_conversion->nmr low_conversion->gpc dsc_analysis Isoconversional Methods (Ea, A) non_isothermal->dsc_analysis thermo_params ΔHp, ΔSp, Tc nmr->thermo_params kinetic_params k, n nmr->kinetic_params gpc->thermo_params gpc->kinetic_params activation_params Ea, A dsc_analysis->activation_params

Caption: Workflow for the kinetic and thermodynamic analysis of GVL/ECL copolymerization.

Conceptual Relationship of Kinetic Parameters

G cluster_factors Influencing Factors cluster_params Kinetic & Thermodynamic Parameters GVL_conc [GVL] Rate Reaction Rate (k) GVL_conc->Rate decreases Ea Activation Energy (Ea) GVL_conc->Ea increases Delta_H ΔHp GVL_conc->Delta_H increases (less negative) Temp Temperature Temp->Rate increases

Caption: Influence of GVL concentration and temperature on key kinetic parameters.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Lactone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the analysis of lactones: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific lactone analysis needs by presenting objective performance comparisons supported by experimental data.

Overview of Analytical Techniques

Lactones, cyclic esters found in a wide variety of natural products and synthetic compounds, play a significant role in the pharmaceutical, food, and fragrance industries. Accurate and reliable quantification of lactones is crucial for quality control, pharmacokinetic studies, and product development. The two most prominent techniques for lactone analysis are GC-MS and HPLC, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1] In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column.[2] The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a stationary phase packed in a column.[1] HPLC is suitable for a broader range of compounds, including non-volatile and thermally labile lactones that are not amenable to GC analysis.[3] Detection is typically achieved using UV-Vis, fluorescence, or mass spectrometry detectors.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of GC-MS and HPLC for the analysis of various lactones, as reported in different studies. It is important to note that these values are not from a direct head-to-head comparison and may vary depending on the specific lactone, matrix, and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance
Analyte(s)MatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
γ- and δ-LactonesHigh-fat food products1.0–100 μg/mL--87 - 121
Fragrance AllergensCosmetic products-0.020 - 0.138 µg/L (MDL)0.065 - 0.440 µg/L-[4]
γ-Butyrolactone, γ-Hexalactone, γ-Octalactone, Whiskey-lactone, γ-Nonalactone, γ-Decalactone, δ-Decalactone, γ-UndecalactoneWines-0.17 mg/L (for γ-butyrolactone); few μg/L for others--[5]
Zeranol, Taleranol, α- and β-Zearalenol, Zearalenone, ZearalanoneUrine--0.06 - 0.60 µg/L (CCα and CCβ)-
(R)-δ-decalactone, (R)-δ-dodecalactone, (R)-δ-tetradecalactone, (R)-δ-hexadecalactone, and (R)-γ-dodecalactoneButter and Margarine----[6]
High-Performance Liquid Chromatography (HPLC) Performance
Analyte(s)MatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
9-Nitrocamptothecin (lactone and carboxylate forms)Human Plasma25–1500 ng/mL-25 ng/mL-[7]
Irinotecan (CPT-11) and its metabolite SN-38 (lactone and carboxylate forms)Human Plasma--2 ng/mL (SN-38), 10 ng/mL (CPT-11)-[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of lactones by GC-MS and HPLC.

Protocol for Lactone Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a general guideline for the analysis of volatile and semi-volatile lactones in a liquid matrix, such as wine or a beverage.

1. Sample Preparation:

  • Pipette a defined volume (e.g., 5 mL) of the sample into a headspace vial.

  • Add a known amount of an appropriate internal standard.

  • If necessary, adjust the pH and ionic strength of the sample to optimize extraction efficiency. For example, add sodium chloride to saturate the solution.

2. HS-SPME Procedure:

  • Place the vial in a heated autosampler tray (e.g., at 60°C).

  • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile lactones.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify lactones by comparing their mass spectra and retention times with those of authentic standards.

  • Quantify the lactones by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Protocol for Lactone Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the analysis of non-volatile or thermally labile lactones in a liquid matrix.

1. Sample Preparation:

  • For liquid samples, perform a protein precipitation step if necessary (e.g., for plasma samples) by adding a cold organic solvent like acetonitrile or methanol.[8] Centrifuge to remove precipitated proteins.

  • For solid samples, perform a suitable extraction (e.g., solid-liquid extraction) followed by filtration.

  • Dilute the extract or supernatant with the mobile phase to a suitable concentration.

  • Add an internal standard if required.

2. HPLC Analysis:

  • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the lactones being analyzed.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detector:

    • UV-Vis Detector: Monitor at a wavelength where the lactone exhibits maximum absorbance.

    • Mass Spectrometer (LC-MS): Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

3. Data Analysis:

  • Identify lactones based on their retention times compared to standards.

  • Quantify the lactones by constructing a calibration curve from the peak areas of the standards.

Workflow for Cross-Validation of Analytical Techniques

Cross-validation is a critical process to ensure that an analytical method is reliable and produces consistent results.[9] It is particularly important when transferring a method between laboratories or when comparing two different analytical techniques.[10]

CrossValidationWorkflow start Start: Define Analytical Requirement (e.g., Lactone Quantification) method_dev_a Method Development & Optimization (Technique A: e.g., GC-MS) start->method_dev_a method_dev_b Method Development & Optimization (Technique B: e.g., HPLC) start->method_dev_b validation_a Full Method Validation (Technique A) method_dev_a->validation_a validation_b Full Method Validation (Technique B) method_dev_b->validation_b cross_val_protocol Develop Cross-Validation Protocol validation_a->cross_val_protocol validation_b->cross_val_protocol sample_analysis Analyze Same Set of Samples with Both Validated Methods cross_val_protocol->sample_analysis data_comparison Compare Results: - Accuracy - Precision - Linearity - Specificity sample_analysis->data_comparison acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria data_comparison->acceptance_criteria pass Methods are Correlated and Interchangeable acceptance_criteria->pass Pass fail Investigate Discrepancies acceptance_criteria->fail Fail end End: Select Appropriate Method for Routine Use pass->end revalidation Re-optimize and/or Re-validate Method(s) fail->revalidation revalidation->sample_analysis

Caption: Workflow for the cross-validation of two analytical techniques.

Conclusion

The choice between GC-MS and HPLC for lactone analysis is highly dependent on the specific properties of the analyte and the sample matrix.

  • GC-MS is the preferred method for volatile and semi-volatile lactones, offering high sensitivity and specificity.

  • HPLC is more versatile and suitable for a wider range of lactones, including those that are non-volatile or thermally unstable.

Ultimately, the selection of an analytical technique should be based on a thorough evaluation of the method's performance characteristics for the specific application. Cross-validation is a crucial step to ensure the reliability and comparability of results when using different analytical methods or transferring methods between laboratories. This guide provides the foundational information to aid in this critical decision-making process.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of γ-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for substances like γ-Caprolactone is paramount to protect both personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of γ-Caprolactone, ensuring compliance with hazardous waste regulations.

Properties of γ-Caprolactone

Understanding the chemical and physical properties of γ-Caprolactone is the first step in ensuring its safe handling and disposal.

PropertyValue
CAS Number 695-06-7
Molecular Formula C₆H₁₀O₂
Form Liquid
Boiling Point 219 °C
Density 1.023 g/mL at 25 °C
Flash Point 98 °C (208.4 °F) - closed cup
Signal Word Warning
Hazard Classifications Eye Irritant
Storage Class Code 10 - Combustible liquids

Disposal Protocol for γ-Caprolactone

This protocol outlines the necessary steps for the proper disposal of γ-Caprolactone, from initial handling to final disposal, in accordance with safety and regulatory standards.

Step 1: Waste Identification and Regulatory Compliance

Before disposal, it is crucial to classify the waste material in accordance with local, state, and federal regulations.

  • Hazardous Waste Determination : Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste.[1] γ-Caprolactone is considered a hazardous substance.[2]

  • Regulatory Framework : The management of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA).[3][4] Generators are responsible for the waste from its creation to its final disposal ("cradle-to-grave").[4]

  • Generator Status : Determine your facility's generator status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator) as this will dictate specific requirements for storage, handling, and reporting.[3]

Step 2: Personal Protective Equipment (PPE)

Prior to handling γ-Caprolactone waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear safety glasses with side shields or chemical goggles.[2]

  • Hand Protection : Use chemical-resistant gloves, such as PVC.[2]

  • Skin Protection : Wear appropriate protective clothing to prevent skin contact.[5] Open cuts or irritated skin should not be exposed to this material.[2]

  • Respiratory Protection : If working in a poorly ventilated area or if vapors are generated, use a suitable respirator.[6]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Minor Spills :

    • Remove all sources of ignition.[2]

    • Clean up the spill immediately.[2]

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[5][7]

  • Major Spills :

    • Evacuate personnel from the immediate area and move upwind.[2]

    • Alert emergency responders, providing them with the location and nature of the hazard.[2]

    • Prevent the spill from entering drains or waterways.[5][6][8]

Step 4: Segregation and Storage of Waste

Proper segregation and storage of γ-Caprolactone waste are essential to prevent dangerous reactions and ensure safe handling.

  • Container : Store waste γ-Caprolactone in its original container or a compatible, properly labeled metal can or drum.[2] Keep containers securely sealed.[2]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the name "gamma-Caprolactone."[3]

  • Storage Location : Store waste containers in a cool, dry, well-ventilated area.[2]

  • Incompatibilities : Store away from incompatible materials such as oxidizing agents (nitrates, peroxides, chlorine bleaches) and strong bases to avoid the risk of ignition or violent reaction.[2][9][10]

Step 5: Disposal Procedures

Several options are available for the final disposal of γ-Caprolactone waste. The choice will depend on local regulations and available facilities.

  • Recycling : Whenever possible, the material should be recycled.[2] Consult the manufacturer for potential recycling or reclamation options.[2]

  • Licensed Disposal Company : The most common and recommended method is to use a licensed professional waste disposal service.[9] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

  • Incineration : The material can be disposed of by controlled incineration with flue gas scrubbing.[5] This can be achieved by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Prohibited Disposal Methods :

    • DO NOT discharge into sewer systems or drains.[2][5]

    • DO NOT dispose of on the ground or in local landfills without proper treatment, as it may be subject to Land Disposal Restrictions (LDR).[11]

    • DO NOT contaminate water, foodstuffs, or feed with the chemical.[5]

Step 6: Disposal of Contaminated Packaging

Containers that have held γ-Caprolactone must also be disposed of properly.

  • Rinsing : Containers can be triple-rinsed (or the equivalent).[5] The rinsate should be collected and treated as hazardous waste.

  • Recycling/Reconditioning : After proper rinsing, containers can be offered for recycling or reconditioning.[5]

  • Landfill : Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]

  • Incineration : Combustible packaging materials may be disposed of via controlled incineration.[5]

Logical Workflow for γ-Caprolactone Disposal

The following diagram illustrates the decision-making process for the proper disposal of γ-Caprolactone.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Disposal Pathway start γ-Caprolactone Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurred? ppe->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed to Collection spill->spill_no No collect Collect Waste in Compatible, Sealed Container spill_yes->collect spill_no->collect label_waste Label as 'Hazardous Waste: γ-Caprolactone' collect->label_waste store Store in Cool, Dry, Ventilated Area Away from Incompatibles label_waste->store disposal_options Evaluate Disposal Options store->disposal_options recycle Recycle/Reclaim (Consult Manufacturer) disposal_options->recycle Recycling Possible incinerate Licensed Chemical Incineration disposal_options->incinerate No Recycling end Disposal Complete recycle->end incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling gamma-Caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling gamma-Caprolactone, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Essential Safety Information

This compound is a combustible liquid that can cause serious eye irritation. It may also cause skin and respiratory system irritation.[1] Ingestion can be harmful, and inhalation of vapors may lead to drowsiness and dizziness.[1] It is crucial to avoid all personal contact, including inhalation, and to wear appropriate protective clothing when there is a risk of exposure.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Liquid[2]
Appearance Colorless liquid[1]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Boiling Point 219 °C (lit.)[2]
Density 1.023 g/mL at 25 °C (lit.)[2]
Flash Point 98 °C (208.4 °F) - closed cup[2]
Specific Gravity 1.027 (water=1)[1]
Solubility Does not mix well with water.[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as PVC gloves. The suitability and durability of the glove type depend on usage.[1]

  • Respiratory Protection: In situations where vapors or aerosols may be generated, use a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK).

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4] This includes a lab coat, and in cases of potential splashing, a chemical-resistant apron.

Operational and Disposal Plans

Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Do not allow clothing wet with the material to stay in contact with skin.[1]

  • Prevent the formation of aerosols.[5]

  • Use non-sparking tools to avoid ignition sources.[5]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store away from incompatible materials such as oxidizing agents (e.g., nitrates, chlorine bleaches), strong acids, and strong bases.[1][4]

  • Protect containers from physical damage and check regularly for leaks.[1]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.

  • Unused Material: If the material is unused and uncontaminated, it may be possible to recycle it. Consult the manufacturer for recycling options.

  • Contaminated Material: If contaminated, it may be possible to reclaim the product through filtration or distillation.

  • Waste Disposal: Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal. Consult with a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[1]

  • Inhalation: Remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If vomiting occurs, lean the patient forward or place them on their left side to maintain an open airway and prevent aspiration. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5]

Spill Response Workflow

In the event of a spill, follow the procedures outlined in the workflow below.

Spill_Workflow start Spill Detected evacuate Evacuate Immediate Area & Move Upwind start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Protective Clothing) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill with Inert Material (e.g., sand, earth) ignition->contain absorb Absorb Spilled Material contain->absorb collect Collect Absorbed Material into a Closed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste According to Regulations decontaminate->disposal end Spill Cleaned disposal->end

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.